2-Hydroxyethane-1-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S/c3-7(5,6)2-1-4/h4H,1-2H2,(H2,3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGJHQMNSBYLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162894-76-0 | |
| Record name | Isethionic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162894760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-hydroxyethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISETHIONIC ACID AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CU58SI289 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-Hydroxyethane-1-sulfonamide
This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 2-Hydroxyethane-1-sulfonamide (CAS: 162894-76-0), a valuable building block in medicinal and materials chemistry.[1][2] This guide moves beyond simple protocols to elucidate the underlying chemical principles and rationale, equipping researchers in drug development and chemical synthesis with the expertise to confidently reproduce and adapt these methods.
Strategic Approach to Synthesis
The synthesis of this compound is most logically and efficiently achieved through a two-step process starting from the readily available sodium isethionate (sodium 2-hydroxyethanesulfonate). This strategy involves the conversion of the sulfonate salt into a reactive sulfonyl chloride intermediate, which is subsequently aminated to yield the target sulfonamide. This classic approach is favored for its reliability and high yields.[3][4]
Causality of the Synthetic Route
The primary challenge in forming a sulfonamide is the activation of the sulfonic acid moiety. Direct amidation of a sulfonic acid is thermodynamically unfavorable. Therefore, conversion to a more electrophilic species, the sulfonyl chloride, is a critical prerequisite. Thionyl chloride (SOCl₂) is selected as the optimal chlorinating agent for this transformation. Its principal advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous at ambient temperatures.[5] This facilitates their easy removal from the reaction mixture, shifting the equilibrium towards the product and simplifying purification, a key consideration for process efficiency.
The subsequent step, amination, involves the nucleophilic attack of ammonia on the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically rapid and proceeds to high conversion under mild conditions.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Hydroxyethanesulfonyl chloride
-
Principle: This step converts the thermally stable sulfonate salt into the reactive sulfonyl chloride. Anhydrous conditions are crucial to prevent hydrolysis of both the thionyl chloride reagent and the sulfonyl chloride product.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium isethionate (10.0 g, 67.5 mmol).
-
Carefully add thionyl chloride (25 mL, 344 mmol) to the flask in a fume hood.
-
Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-hydroxyethanesulfonyl chloride is a viscous oil and should be used immediately in the next step without extensive purification due to its hydrolytic instability.
-
Step 2: Synthesis of this compound
-
Principle: The highly reactive sulfonyl chloride is treated with an excess of aqueous ammonia. The ammonia acts as the nucleophile to form the sulfonamide and also as a base to neutralize the HCl byproduct.[5]
-
Procedure:
-
Prepare a 500 mL beaker containing concentrated aqueous ammonia (28%, 100 mL) and cool it in an ice bath to 0-5°C.
-
Slowly add the crude 2-hydroxyethanesulfonyl chloride from the previous step dropwise to the cold, stirring ammonia solution. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours.
-
Reduce the volume of the solution by approximately half using a rotary evaporator to remove excess ammonia and water.
-
The resulting solution contains the product and sodium chloride. The crude product can now be purified.
-
Purification and Isolation
The primary impurity at this stage is sodium chloride, which has low solubility in most organic solvents. Recrystallization is an effective method for purification.[6]
Protocol: Recrystallization
-
Transfer the concentrated crude product mixture to a beaker.
-
Add a minimal amount of hot ethanol (95%) to dissolve the this compound, leaving the inorganic salts behind.
-
Filter the hot solution to remove the insoluble salts.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. The data from each analysis must be complementary and consistent.
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The sulfonamide proton (NH₂) often appears as a broad singlet, while the protons of the ethyl chain will present as two triplets due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of two distinct carbon environments corresponding to the two carbons in the ethyl group.
| ¹H NMR Data (Expected) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 7.2 (variable) | -SO₂NH₂ (broad singlet) |
| ~ 4.9 (variable) | -CH₂ -OH (broad singlet) |
| ~ 3.8 - 4.0 | -CH₂ -OH (triplet) |
| ~ 3.2 - 3.4 | -SO₂-CH₂ - (triplet) |
| ¹³C NMR Data (Expected) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 58 - 62 | C H₂-OH |
| ~ 55 - 59 | -SO₂-C H₂- |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₂H₇NO₃S), the expected monoisotopic mass is 125.01 g/mol .[7]
-
Technique: Electrospray Ionization (ESI) in positive mode is ideal.
-
Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 126.02.
-
Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns of sulfonamides, such as the loss of SO₂ (a mass difference of 64 Da) or cleavage of the S-N bond, providing further structural confirmation.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule. The spectrum provides a unique fingerprint for the compound.
| FT-IR Absorption Data (Expected) [10] | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3400 - 3200 (broad) | O-H stretch (from alcohol) |
| 3350 - 3140 | N-H stretch (from sulfonamide) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| ~1320 | SO₂ asymmetric stretch |
| ~1150 | SO₂ symmetric stretch |
| ~910 | S-N stretch |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound. A reversed-phase method is typically employed for sulfonamides.[11]
-
Protocol: Purity Analysis
-
Sample Preparation: Accurately prepare a solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.[12]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
-
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. By understanding the chemical principles behind each step—from the activation of the sulfonate starting material to the multi-faceted analytical confirmation of the final product—researchers can confidently produce this compound with high purity. The detailed protocols and expected analytical data serve as a comprehensive resource for scientists in the pharmaceutical and chemical industries, ensuring both the integrity of the synthesis and the quality of the final product.
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Uno, T., & Machida, M. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Retrieved from [Link]
- Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
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İde, S., & Yurdakul, Ş. (2006). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Retrieved from [Link]
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Slideshare. (2015). Analysis of sulfonamides. Retrieved from [Link]
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YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (n.d.). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Mesley, R., & Houghton, E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Semantic Scholar. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Retrieved from [Link]
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TREA. (n.d.). Synthesis of taurolidine, purity profiles and polymorphs. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxyethane-1-sulfinamide. Retrieved from [Link]
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Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. DergiPark. Retrieved from [Link]
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Wuts, P. G. M., & Gu, R. L. (2003). A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Cunningham, A. F., & O'Connor, P. E. (1997). Conversion of taurine into N-chlorotaurine (taurine chloramine) and sulphoacetaldehyde in response to oxidative stress. ResearchGate. Retrieved from [Link]
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Bennett, J. M., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethane-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxyethane-1-sulfonamide (CAS No: 162894-76-0), a molecule of interest in pharmaceutical and chemical research. Given the limited availability of extensive experimental data for this specific compound, this guide emphasizes the fundamental principles and detailed experimental protocols for the characterization of its key physicochemical parameters. Where available, predicted and experimental data for this compound and its close structural analog, taurinamide, are presented to provide a contextual framework for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.
Introduction
This compound, also known as isethionic acid amide, is a simple aliphatic sulfonamide featuring a primary alcohol and a primary sulfonamide functional group. Its structural relationship to taurine, a vital amino sulfonic acid, and its potential as a synthetic intermediate underscore its importance in medicinal and materials chemistry. The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A thorough understanding of these properties is therefore a critical first step in the evaluation of any new chemical entity.
This guide is structured to provide not just a compilation of available data, but to equip the researcher with the rationale and step-by-step protocols for the experimental determination of these essential properties. This approach ensures a self-validating system of characterization, promoting scientific rigor and reproducibility.
Molecular Structure and Basic Properties
The foundational characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂H₇NO₃S | |
| Molecular Weight | 125.15 g/mol | |
| IUPAC Name | 2-hydroxyethanesulfonamide | |
| CAS Number | 162894-76-0 | |
| Physical Description | White to off-white solid |
Synthesis of this compound
A robust understanding of the synthetic route is crucial for anticipating potential impurities that may influence physicochemical measurements. A plausible and commonly employed method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2-hydroxyethane-1-sulfonyl chloride.
Materials:
-
2-Hydroxyethane-1-sulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-hydroxyethane-1-sulfonyl chloride in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of aqueous ammonia to the stirred solution. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Physicochemical Properties and Their Determination
This section details the key physicochemical properties of this compound and provides step-by-step protocols for their experimental determination.
Melting Point
The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
| Compound | Melting Point (°C) | Data Type | Source |
| This compound | 42.0 - 46.0 | Experimental |
Experimental Protocol: Melting Point Determination (Capillary Method)
Caption: Workflow for melting point determination.
Boiling Point
The boiling point provides information about the volatility of a compound. Due to its polar nature and potential for hydrogen bonding, this compound is expected to have a high boiling point.
| Compound | Boiling Point (°C) | Data Type | Source |
| This compound | 342.6 ± 44.0 | Predicted |
Experimental Protocol: Boiling Point Determination (Microscale)
Given the likely high boiling point and the potential for decomposition, a microscale method under reduced pressure is advisable.
Procedure:
-
Place a small amount of the liquid sample into a small test tube.
-
Introduce a sealed capillary tube (sealed at one end) with the open end down into the test tube.
-
Attach the test tube to a thermometer and heat the assembly in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Solubility
Solubility is a critical parameter for drug delivery and formulation. The presence of both a hydroxyl and a sulfonamide group suggests that this compound will be soluble in polar solvents.
| Compound | Solubility | Solvent | Data Type | Source |
| Taurinamide | Sparingly soluble | Water | Experimental |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Acidity (pKa)
The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The sulfonamide proton is weakly acidic.
| Compound | pKa | Data Type | Source |
| This compound | 10.13 ± 0.60 | Predicted |
Experimental Protocol: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural elucidation and confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
-CH₂-OH: A triplet.
-
-CH₂-SO₂-: A triplet, likely downfield from the -CH₂-OH protons.
-
-OH: A broad singlet, exchangeable with D₂O.
-
-SO₂NH₂: A broad singlet, exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
-CH₂-OH: A signal in the range of 50-65 ppm.
-
-CH₂-SO₂-: A signal further downfield due to the electron-withdrawing effect of the sulfonyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (sulfonamide) | Symmetric & Asymmetric Stretching | 3250-3350 |
| C-H (alkane) | Stretching | 2850-3000 |
| S=O (sulfonamide) | Asymmetric & Symmetric Stretching | 1300-1350 and 1140-1180 |
| C-O (alcohol) | Stretching | 1050-1260 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 125).
-
Loss of functional groups: Fragments corresponding to the loss of -OH, -NH₂, -SO₂, and cleavage of the C-C bond are anticipated.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed protocols for their experimental determination. While experimentally derived data for this specific molecule is not abundant in the public domain, the methodologies and contextual data from analogs presented herein provide a solid foundation for researchers to conduct a thorough characterization. A rigorous understanding and experimental validation of these properties are essential for advancing the potential applications of this compound in drug discovery and development.
References
"2-Hydroxyethane-1-sulfonamide CAS number 162894-76-0 properties"
An In-depth Technical Guide to 2-Hydroxyethane-1-sulfonamide (CAS: 162894-76-0)
Introduction
This compound (CAS: 162894-76-0), also known as 2-Hydroxyethanesulfonamide or Isethionic acid amide, is an organosulfur compound belonging to the broad and pharmacologically significant class of sulfonamides.[1][2] While the sulfonamide functional group has been a cornerstone in the development of therapeutics ranging from antimicrobial agents to diuretics and anticonvulsants, the specific properties and potential of this hydroxylated aliphatic sulfonamide are less widely documented.[3][4] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, consolidating the available data on its physicochemical properties, potential biological activities, and safety considerations. By synthesizing current knowledge and providing expert insights, this document aims to illuminate the research and development landscape for this compound.
Chapter 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These parameters influence its solubility, stability, absorption, and distribution.
Core Properties
This compound presents as a white or colorless solid at room temperature, with a relatively low melting point.[5] Its key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 162894-76-0 | [1][6][7] |
| Molecular Formula | C₂H₇NO₃S | [1][8] |
| Molecular Weight | 125.15 g/mol | [1][2] |
| Synonyms | 2-Hydroxyethanesulfonamide, Isethionic acid amide | [1][2][5] |
| Appearance | White or Colorless powder to lump to clear liquid | [5] |
| Melting Point | 42 - 46 °C | [5] |
| SMILES | O=S(CCO)(N)=O | [1] |
| InChI Key | BLGJHQMNSBYLEZ-UHFFFAOYSA-N | [8] |
Structural and Computational Data
The molecular structure of this compound features a primary sulfonamide group and a primary alcohol, which dictate its chemical reactivity and potential for hydrogen bonding.
Caption: 2D Structure of this compound.
Computational models provide valuable predictions for the molecule's behavior in biological systems.
| Computational Property | Predicted Value | Significance | Source |
| TPSA (Topological Polar Surface Area) | 80.39 Ų | Indicates good potential for oral bioavailability (typically <140 Ų) | [1] |
| LogP (Octanol-Water Partition Coefficient) | -1.7328 | Suggests high hydrophilicity and good water solubility | [1] |
| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can donate hydrogen bonds | [1] |
| Hydrogen Bond Acceptors | 3 | The sulfonyl oxygens and hydroxyl oxygen can accept hydrogen bonds | [1] |
| Rotatable Bonds | 2 | Provides moderate conformational flexibility | [1] |
Chapter 2: Synthesis and Manufacturing
Proposed Synthetic Workflow
The conceptual workflow involves the initial formation of a sulfonate salt followed by conversion to the corresponding sulfonyl chloride and subsequent amination.
Caption: Proposed synthetic pathway for this compound.
Hypothetical Experimental Protocol
This protocol is a theoretical guide and requires laboratory optimization and validation.
Step 1: Synthesis of Sodium 2-hydroxyethane-1-sulfonate
-
Rationale: This step utilizes a nucleophilic substitution reaction where the sulfite anion displaces the bromide from 2-bromoethanol to form the stable sulfonate salt. Water is an effective and safe solvent for this reaction.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add sodium sulfite (1.1 eq) to deionized water.
-
Add 2-bromoethanol (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude sodium 2-hydroxyethane-1-sulfonate salt. The product can be purified by recrystallization if necessary.
-
Step 2: Synthesis of 2-Hydroxyethane-1-sulfonyl chloride
-
Rationale: The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride. A catalytic amount of DMF facilitates the reaction. This step must be performed under anhydrous conditions as sulfonyl chlorides are moisture-sensitive.
-
Procedure:
-
In a fume hood, suspend the dried sodium 2-hydroxyethane-1-sulfonate (1.0 eq) in thionyl chloride (excess, e.g., 10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Heat the mixture to 80-100°C and stir for 3-4 hours until gas evolution ceases.
-
Cool the mixture and evaporate the excess thionyl chloride under reduced pressure to obtain the crude 2-hydroxyethane-1-sulfonyl chloride.
-
Step 3: Synthesis of this compound
-
Rationale: The reactive sulfonyl chloride is treated with ammonia, which acts as a nucleophile to displace the chloride and form the stable sulfonamide.
-
Procedure:
-
Carefully add the crude sulfonyl chloride from the previous step to a cooled (0°C) flask containing an excess of concentrated aqueous ammonia (e.g., 25-30% solution).
-
Stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, this compound.
-
Chapter 3: Biological Activity and Mechanism of Action
Emerging data suggests that this compound may possess a range of biological activities, setting it apart from classic antibacterial sulfonamides.
Antiviral and Antitumor Potential
One supplier source describes this compound as a potent antiviral and antitumor agent. The proposed mechanisms are multifaceted:
-
Antiviral Action: It is suggested to inhibit viral entry into host cells by binding to the fatty acid component of the viral envelope. This mechanism would be particularly relevant for enveloped viruses, including HIV.
-
Antitumor Action: The compound is reported to bind to mitochondrial matrix proteins. This interaction is proposed to inhibit fatty acid oxidation and the glycogen synthase kinase 3 (GSK3) pathway, leading to a depletion of cellular energy and subsequent cell death.
It is critical to note that these claims originate from a commercial supplier and require validation through independent, peer-reviewed research.
Caption: Proposed dual mechanisms of action for this compound.
Context within Sulfonamide Pharmacology
The broader class of sulfonamides is known for a vast array of biological activities beyond its historical antibacterial role.[4] These include diuretic, antidiabetic, anti-inflammatory, and anticancer effects, often achieved by targeting specific enzymes like carbonic anhydrase.[3][10]
Interestingly, one study on structure-activity relationships noted that the presence of a hydroxyl group on some sulfonamides reduces antimicrobial activity.[11] This finding, while not directly contradicting the antiviral claims, suggests that the biological profile of this compound may be distinct from traditional sulfa drugs and warrants specific investigation.
Chapter 4: Safety, Handling, and Toxicology
Proper handling and awareness of potential hazards are paramount when working with any chemical compound.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards identified under the Globally Harmonized System (GHS) are summarized below.
| Hazard Class | GHS Code | Description | Pictogram | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | [2][7] |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | [2][7] |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | [2][7] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | [7] |
Safe Handling and Storage Protocol
Adherence to a strict safety protocol is essential to minimize exposure and risk.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage:
-
Spill & First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical advice if irritation persists.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[7]
-
Spills: Contain spillage. Sweep up solid material, avoiding dust generation, and place it in a suitable container for disposal.[13]
-
Toxicological Profile
Specific toxicological studies on this compound are not widely published.[7] The hazard classifications are based on predictions and data from similar compounds. As a sulfonamide, general class-related toxicities, such as potential for kidney damage or allergic reactions with chronic or high-dose exposure, should be considered as a possibility, although the risk profile of this specific aliphatic sulfonamide may differ significantly from aromatic antibacterial sulfa drugs.[13]
Conclusion
This compound (CAS: 162894-76-0) is a compound of significant interest due to its unique structural features—a hydrophilic aliphatic backbone combined with a pharmacologically proven sulfonamide group. While its physicochemical properties are reasonably well-defined, its biological potential is an area ripe for exploration. Preliminary, non-peer-reviewed data suggests intriguing antiviral and antitumor activities that diverge from the classic profile of sulfonamides. These claims, however, demand rigorous scientific validation. The lack of published, optimized synthetic protocols presents a challenge but also an opportunity for process chemistry innovation. For researchers in drug discovery, this compound represents a promising, albeit underexplored, scaffold for developing novel therapeutic agents. Future work should focus on validating its proposed biological mechanisms, conducting thorough toxicological assessments, and developing efficient and scalable synthetic routes.
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The Untapped Potential of 2-Hydroxyethane-1-sulfonamide: A Technical Guide to Investigating its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a lesser-explored member of this family: 2-Hydroxyethane-1-sulfonamide, also known as Taurinamide. While direct research on this specific molecule is nascent, its close structural relationship to the well-characterized antimicrobial and antineoplastic agent Taurolidine, and its fundamental sulfonamide scaffold, strongly suggests a rich, unexplored potential for biological activity.[4][5][6] This document serves as a comprehensive resource for researchers, providing a scientifically grounded framework for the systematic investigation of this compound's therapeutic promise. We will delve into the established activities of related compounds to build a predictive model for its potential mechanisms of action and outline detailed experimental protocols to rigorously test these hypotheses.
Introduction: The Sulfonamide Legacy and the Taurinamide Opportunity
The journey of sulfonamides in medicine is a testament to the power of chemical scaffolds in drug discovery. From their revolutionary introduction as the first widely effective antimicrobials to their current applications in oncology and beyond, sulfonamides have proven to be a versatile platform for therapeutic innovation.[2][7][8] this compound (Taurinamide) represents an intriguing, yet underexplored, frontier in this field.[9][10] Its structure, featuring a primary sulfonamide group and a terminal hydroxyl group, presents unique possibilities for molecular interactions and biological targeting.
The most compelling case for the potential of Taurinamide comes from its close derivative, Taurolidine . Taurolidine is a dimeric compound formed from two taurinamide rings and has demonstrated a remarkable spectrum of biological activities.[4][6] It functions as a potent antimicrobial agent and has shown significant promise in cancer therapy through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the inflammatory response.[11][12][13] The hydrolysis of Taurolidine in biological systems releases active metabolites, including taurinamide derivatives, which are believed to contribute to its therapeutic effects.[14][15] This direct link provides a strong rationale for investigating the intrinsic biological activity of the parent monomer, this compound.
Postulated Biological Activities and Mechanisms of Action
Based on the known activities of the broader sulfonamide class and the specific actions of Taurolidine, we can hypothesize several potential biological activities for this compound.
Antimicrobial Potential
The sulfonamide group is renowned for its antibacterial properties, primarily acting as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7][16][17]
-
Hypothesized Mechanism: this compound may mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA), thereby disrupting the synthesis of dihydrofolic acid and inhibiting bacterial growth. The presence of the hydroxyl group could influence its binding affinity and selectivity for the bacterial enzyme.
Anticancer Activity
Many sulfonamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule dynamics, and cell cycle arrest.[3][18][19] Taurolidine, a taurinamide derivative, induces cancer cell death through multiple pathways, including apoptosis and anti-angiogenesis.[4][11]
-
Hypothesized Mechanism: this compound could potentially:
-
Inhibit Carbonic Anhydrases: Specifically, tumor-associated isoforms like CA IX and XII, which are crucial for cancer cell survival in hypoxic environments.[3][20]
-
Induce Apoptosis: By activating intrinsic or extrinsic apoptotic pathways, similar to Taurolidine.
-
Anti-angiogenic Effects: By interfering with the signaling pathways that promote the formation of new blood vessels that supply tumors.
-
Anti-inflammatory Effects
Certain sulfonamides are known to possess anti-inflammatory properties. Taurolidine, for instance, downregulates the release of pro-inflammatory cytokines.[6]
-
Hypothesized Mechanism: this compound may modulate inflammatory pathways by inhibiting key signaling molecules or enzymes involved in the inflammatory cascade.
The following diagram illustrates the potential mechanistic pathways for the biological activity of this compound.
Caption: Potential biological activities and hypothesized mechanisms of this compound.
A Proposed Research Workflow: From Hypothesis to Validation
A systematic and rigorous experimental approach is essential to elucidate the true biological potential of this compound. The following workflow provides a comprehensive framework for this investigation.
Caption: A systematic workflow for investigating the biological activity of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls and clear endpoints.
Protocol 1: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture and Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Include a vehicle control (solvent only).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).[21]
Methodology: Stopped-Flow CO2 Hydration Assay
-
Enzyme and Substrate Preparation:
-
Prepare solutions of purified recombinant human carbonic anhydrase isoforms.
-
Prepare a CO2-saturated solution.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of this compound.
-
Rapidly mix the enzyme-inhibitor solution with the CO2 substrate in a stopped-flow instrument.
-
Monitor the change in pH using a suitable indicator.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.
-
Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
-
Quantitative Data Summary
As research on this compound progresses, all quantitative data should be meticulously documented and summarized for comparative analysis.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | TBD |
| Escherichia coli (ATCC 25922) | TBD |
| Pseudomonas aeruginosa (ATCC 27853) | TBD |
| Enterococcus faecalis (ATCC 29212) | TBD |
Table 2: Hypothetical Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | TBD |
| A549 (Lung) | TBD |
| HCT116 (Colon) | TBD |
| PC-3 (Prostate) | TBD |
Table 3: Hypothetical Carbonic Anhydrase Inhibition by this compound
| CA Isoform | Ki (nM) |
| hCA I | TBD |
| hCA II | TBD |
| hCA IX | TBD |
| hCA XII | TBD |
Conclusion and Future Directions
This compound stands as a promising yet under-investigated molecule within the esteemed sulfonamide family. Its structural simplicity and relation to the biologically active Taurolidine provide a compelling rationale for its exploration as a potential therapeutic agent. The proposed research framework, encompassing systematic in vitro screening, detailed mechanistic studies, and eventual in vivo validation, offers a clear path forward. The elucidation of its biological activity profile could not only unveil a new therapeutic candidate but also provide valuable structure-activity relationship insights for the design of next-generation sulfonamide-based drugs. The scientific community is encouraged to embark on this exploratory journey to unlock the full potential of this compound.
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Whitepaper: A Framework for the In Silico Prediction of 2-Hydroxyethane-1-sulfonamide Bioactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imperative to accelerate the drug discovery pipeline while mitigating costs has positioned in silico methodologies as a cornerstone of modern pharmaceutical research. This technical guide provides a comprehensive, scientifically-grounded framework for predicting the bioactivity of 2-Hydroxyethane-1-sulfonamide (also known as Taurinamide), a molecule of therapeutic interest. This document moves beyond a simple enumeration of protocols to deliver an integrated strategy, elucidating the causal logic behind each computational step. We detail a multi-pronged approach encompassing putative target identification, molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is designed as a self-validating system, reinforced with authoritative citations, detailed step-by-step workflows, and clear data visualization to ensure scientific integrity and reproducibility.
Table of Contents
-
Introduction: The Case for this compound
-
1.1. Molecular Profile and Existing Knowledge
-
1.2. The Rationale for an In Silico-First Approach
-
-
Part 1: Foundational Analysis & Ligand Preparation
-
2.1. Putative Target Identification: A Reverse Pharmacology Strategy
-
2.2. Protocol: Rigorous Ligand Structure Preparation
-
-
Part 2: Elucidating Molecular Interactions via Docking
-
3.1. The Principle of Molecular Docking: Predicting the "Molecular Handshake"
-
3.2. Experimental Workflow: Molecular Docking Simulation
-
3.3. Interpreting Docking Results: Beyond Binding Affinity
-
-
Part 3: Predictive Modeling with QSAR
-
4.1. The Logic of QSAR: Learning from Chemical Analogs
-
4.2. Protocol: Development and Validation of a QSAR Model
-
-
Part 4: Forecasting Pharmacokinetics and Safety with ADMET Profiling
-
5.1. The Criticality of Early ADMET Assessment
-
5.2. Workflow: Comprehensive In Silico ADMET Profiling
-
-
Part 5: Integrated Bioactivity Hypothesis and Future Directions
-
6.1. Synthesizing Multi-Faceted Data into a Testable Hypothesis
-
6.2. Limitations and Transitioning to In Vitro Validation
-
-
References
Introduction: The Case for this compound
Molecular Profile and Existing Knowledge
This compound (Taurinamide) is a sulfonamide derivative of the amino acid taurine. While taurine itself is ubiquitous in mammalian physiology, the bioactivity of its derivatives is an area of active investigation. Literature indicates that taurinamide and related structures possess a range of pharmacological activities, including antibacterial, anticonvulsant, and neuroprotective properties, making it a compelling candidate for further discovery efforts[1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₇NO₃S | PubChem[3] |
| Molecular Weight | 125.15 g/mol | ChemScene[4] |
| Canonical SMILES | C(CS(=O)(=O)N)O | PubChem[3] |
| InChI Key | BLGJHQMNSBYLEZ-UHFFFAOYSA-N | PubChem[3] |
| Predicted XlogP | -1.8 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 80.39 Ų | ChemScene[4] |
The Rationale for an In Silico-First Approach
Traditional drug discovery is a resource-intensive process characterized by high attrition rates. Computational methods, collectively known as Computer-Aided Drug Design (CADD), offer a paradigm shift.[5] By simulating and predicting biological and pharmacokinetic properties, we can screen vast chemical spaces, prioritize high-potential candidates, and identify potential liabilities long before committing to expensive and time-consuming synthesis and laboratory testing.[6][7] This in silico-first strategy de-risks the discovery pipeline and focuses resources on compounds with the highest probability of success.
Part 1: Foundational Analysis & Ligand Preparation
The fidelity of any computational prediction is contingent upon the quality of the inputs. This phase focuses on identifying high-probability biological targets and meticulously preparing the ligand structure.
Putative Target Identification: A Reverse Pharmacology Strategy
Instead of testing our compound against a known target, we reverse the paradigm: we use the compound's structure to "fish" for potential protein targets from large biological databases.[8] This approach, often called reverse docking or target prediction, is a cost-effective method to generate hypotheses about a compound's mechanism of action.
Causality Behind This Choice: This strategy is rooted in the principle of chemical similarity. By comparing the topology and pharmacophoric features of this compound to libraries of ligands with known targets, we can rapidly identify proteins it is most likely to interact with.
Authoritative Tools:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
PharmMapper: Identifies potential targets by matching the ligand's pharmacophore to a database of pharmacophore models derived from protein-ligand complexes.
Protocol: Rigorous Ligand Structure Preparation
An accurate three-dimensional, low-energy conformation of the ligand is a non-negotiable prerequisite for meaningful docking studies.
Step-by-Step Methodology:
-
Obtain 2D Structure: Download the 2D structure (e.g., as a .sdf file) from a reputable database like PubChem (CID 20504590).
-
Convert to 3D: Use a molecular modeling program (e.g., Open Babel, Avogadro) to generate an initial 3D structure.
-
Protonation State: Add hydrogens to the structure, ensuring the protonation state is appropriate for a physiological pH of ~7.4. This is critical as ionization affects ligand-receptor interactions.
-
Charge Assignment: Assign partial atomic charges using a robust method like the Gasteiger-Marsili algorithm.
-
Energy Minimization: This is a critical step to relieve any steric strain from the 3D conversion. Employ a suitable force field (e.g., MMFF94) and a combination of steepest descent followed by conjugate gradient algorithms to reach a stable, low-energy conformation.
-
File Format Conversion: Save the prepared ligand in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).
Diagram 1: Ligand Preparation Workflow
Caption: A sequential workflow for preparing a small molecule for docking simulations.
Part 2: Elucidating Molecular Interactions via Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[9]
The Principle of Molecular Docking: Predicting the "Molecular Handshake"
Docking involves two main components: a search algorithm that explores different poses (conformations and orientations) of the ligand within the binding pocket, and a scoring function that estimates the binding free energy for each pose.[10] A lower (more negative) binding energy score generally indicates a more stable protein-ligand complex.
Trustworthiness through Validation: The protocol's reliability is established by first performing a re-docking experiment. Here, a co-crystallized ligand is removed from a protein's binding site and then docked back in. A successful protocol should reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), typically <2.0 Å.
Experimental Workflow: Molecular Docking Simulation
Prerequisites: A prepared ligand file (from Part 1) and a high-resolution crystal structure of the target protein (from the Protein Data Bank - PDB).
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the protein structure from the PDB.
-
Remove all non-essential components, such as water molecules, co-solvents, and any existing ligands.[11]
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).
-
Save the prepared protein in .pdbqt format.
-
-
Binding Site Definition:
-
Define a three-dimensional grid box that encompasses the entire active site where the ligand is expected to bind. The center of this box is often determined by the position of a known co-crystallized ligand.[12]
-
-
Execution of Docking:
-
Run the docking software (e.g., AutoDock Vina) using the prepared protein, prepared ligand, and grid box coordinates as input.[13]
-
Set the exhaustiveness parameter, which controls the computational effort of the conformational search. A value of 8-16 is typically sufficient for initial screening.
-
-
Analysis of Results:
-
The software will output a series of binding poses ranked by their binding affinity scores.
-
The top-scoring pose represents the most probable binding mode.
-
Diagram 2: Molecular Docking & Analysis Workflow
Caption: The procedural flow from input preparation to interaction analysis in molecular docking.
Interpreting Docking Results: Beyond Binding Affinity
The binding affinity score is a valuable metric for ranking, but it is not an absolute measure. Visual inspection of the top-ranked pose is essential to determine if the predicted interaction is chemically and biologically plausible.
Table 2: Example Data Presentation for Docking Results
| Putative Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Carbonic Anhydrase IX | 5FL4 | -7.2 | HIS94, THR200, GLN92 | H-Bond, Zinc Coordination |
| GABA-A Receptor | 6HUP | -6.5 | TYR157, PHE200, THR202 | H-Bond, Pi-Alkyl |
| Aldose Reductase | 1US0 | -6.1 | TRP111, HIS110, TYR48 | H-Bond, Pi-Pi Stacking |
Part 3: Predictive Modeling with QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures.[6][14]
The Logic of QSAR: Learning from Chemical Analogs
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[15] If a reliable dataset of compounds similar to this compound with known experimental activity against a specific target exists, we can train a machine learning model to predict the activity of our compound.[16][17]
Protocol: Development and Validation of a QSAR Model
-
Data Curation: Assemble a high-quality dataset of structurally related compounds and their corresponding biological activities (e.g., IC₅₀ values) from databases like ChEMBL.
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical molecular descriptors (e.g., 1D, 2D, 3D descriptors) that encode structural and physicochemical information.
-
Data Splitting: Partition the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to evaluate its predictive power.
-
Model Building: Use a machine learning algorithm (e.g., Random Forest, Gradient Boosting, or Multiple Linear Regression) to create a mathematical model linking the descriptors to the biological activity.[18]
-
Rigorous Validation: This is the self-validating step. Evaluate the model's performance on the unseen test set using statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE). Perform k-fold cross-validation on the training set to ensure the model is robust and not overfitted.
-
Prediction: Use the validated model to predict the biological activity of this compound.
Part 4: Forecasting Pharmacokinetics and Safety with ADMET Profiling
A potent compound is useless if it cannot reach its target in the body at a safe concentration. ADMET prediction assesses a molecule's "drug-likeness."[19]
The Criticality of Early ADMET Assessment
Adverse ADMET properties are a leading cause of late-stage drug development failure. In silico ADMET profiling provides an early warning system, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles.[5][7]
Workflow: Comprehensive In Silico ADMET Profiling
Numerous validated, freely available web servers can provide a comprehensive ADMET profile from a simple molecular structure input.
Authoritative Tools:
-
SwissADME: An excellent tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[20]
-
pkCSM: Predicts a wide range of ADMET properties using graph-based signatures.[19]
-
ADMETlab 2.0: A platform for systematic evaluation of ADMET properties.[21]
Table 3: Example Predicted ADMET Profile for this compound
| Parameter Category | Property | Predicted Value/Outcome | Interpretation |
| Absorption | GI Absorption | High | Likely well-absorbed orally. |
| Distribution | Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cause CNS side effects. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |
| Excretion | Total Clearance | Moderate | Reasonable half-life expected. |
| Toxicity | AMES Mutagenicity | No | Low probability of being mutagenic. |
| Drug-Likeness | Lipinski's Rule of Five | Pass (0 Violations) | Good physicochemical properties for a drug. |
Part 5: Integrated Bioactivity Hypothesis and Future Directions
Synthesizing Multi-Faceted Data into a Testable Hypothesis
The power of this in silico framework lies in the integration of disparate data streams into a single, coherent hypothesis. The final analysis should weigh the evidence from each part of the workflow.
Diagram 3: Integrated In Silico Discovery Workflow
Caption: A holistic workflow showing the integration of activity and safety predictions.
Example Hypothesis: "In silico analysis predicts that this compound is a potential inhibitor of Carbonic Anhydrase IX, with a strong predicted binding affinity (-7.2 kcal/mol) and interactions with key active site residues. Its ADMET profile is highly favorable, suggesting good oral bioavailability and low toxicity. Therefore, this compound is a priority candidate for in vitro enzymatic inhibition assays against Carbonic Anhydrase IX."
Limitations and Transitioning to In Vitro Validation
It is crucial to recognize that in silico models are predictive, not definitive. They are powerful tools for generating hypotheses and prioritizing resources, but they must always be followed by experimental validation.
Recommended Next Steps:
-
Procurement & Synthesis: Obtain a sample of this compound.
-
In Vitro Target Validation: Perform biochemical or biophysical assays (e.g., enzymatic inhibition assays, surface plasmon resonance) to confirm the interaction with the top-predicted protein targets.
-
Cell-Based Assays: If activity is confirmed, progress to cell-based assays to evaluate cellular potency and cytotoxicity.
-
Iterative Design: Use the validated computational models to guide the design of more potent and pharmacokinetically-optimized analogs.
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 6, 2026, from [Link]
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What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 6, 2026, from [Link]
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Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved January 6, 2026, from [Link]
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Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). Journal of Organic & Pharmaceutical Chemistry. Retrieved January 6, 2026, from [Link]
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Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. Retrieved January 6, 2026, from [Link]
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ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 6, 2026, from [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 6, 2026, from [Link]
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QSAR Analysis. (n.d.). Creative Biostructure Drug Discovery. Retrieved January 6, 2026, from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 6, 2026, from [Link]
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Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
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Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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An In-depth Technical Guide on 2-Hydroxyethane-1-sulfonamide Derivatives and Analogs
Introduction
This guide provides a comprehensive technical overview of 2-hydroxyethane-1-sulfonamide derivatives and their analogs. These compounds, structurally related to the endogenous amino acid taurine (2-aminoethanesulfonic acid), represent a versatile scaffold in modern medicinal chemistry. While taurine itself exhibits a wide range of physiological functions, its therapeutic applications can be limited by factors such as restricted permeability across the blood-brain barrier.[1] This has spurred the development of taurine analogs and this compound derivatives to enhance bioavailability and target specific biological pathways.
This document will delve into the core chemical principles, synthesis methodologies, structure-activity relationships (SAR), and diverse therapeutic applications of this important class of molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their work.
Core Chemistry and Physicochemical Properties
The foundational structure of this class is this compound. Its derivatives are synthesized by modifying the hydroxyl and sulfonamide moieties to modulate properties like lipophilicity, target engagement, and metabolic stability. The presence of the sulfonamide group (-SO₂NH₂) is a key feature, as it is a well-established pharmacophore found in a wide array of clinically approved drugs, including antibacterial, anti-inflammatory, and diuretic agents.[2][3]
The parent compound, taurine, is a semi-essential amino acid with the chemical formula C₂H₇NO₃S.[4] It plays crucial roles in bile acid conjugation, antioxidation, osmoregulation, and membrane stabilization.[4][5][6] Derivatives of this compound often aim to mimic or enhance these natural functions.
Structural Features and Analogs
Key structural analogs and derivatives include:
-
N-Substituted Sulfonamides: Modifications at the sulfonamide nitrogen can significantly impact lipophilicity and biological activity. Increasing the lipophilicity through N-substitution can facilitate passage across the blood-brain barrier, a critical consideration for central nervous system (CNS) targeted drugs.[7]
-
Hydroxyl Group Modifications: The hydroxyl group can be esterified or etherified to create prodrugs or alter the molecule's pharmacokinetic profile.
-
Carbon Chain Variations: While the two-carbon chain of the parent taurine molecule is often considered essential for certain activities, analogs with altered chain lengths have also been explored.[7]
Synthesis Methodologies
The synthesis of this compound derivatives typically involves multi-step processes. A general understanding of these synthetic routes is crucial for designing novel analogs and for process development in a drug discovery setting.
General Synthesis of Sulfonamides
A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. For this compound derivatives, this would typically involve a precursor with the desired 2-hydroxyethylsulfonyl chloride.
A novel synthesis approach involves the reaction of alkyl-4-halophenylsulfonate with an amine in a hydrocarbon solvent like toluene or benzene at elevated temperatures (60-140°C).[8] This method is advantageous as it proceeds under neutral conditions and can be suitable for compounds with acid-sensitive groups.[8]
Synthesis of Hydroxy Sulfonic Acids
A high-purity synthesis of hydroxy sulfonic acids, such as isethionic acid (2-hydroxyethane sulfonic acid), can be achieved through the selective oxidation of a precursor hydroxy mercaptan with hydrogen peroxide.[9] This method yields a product of sufficient purity for direct use in subsequent reactions, such as the synthesis of sulfo-acrylic esters.[9]
Experimental Protocol: Synthesis of a Generic N-Aryl-2-hydroxyethane-1-sulfonamide
-
Step 1: Preparation of 2-Hydroxyethanesulfonyl Chloride. This intermediate can be prepared from 2-chloroethanol via reaction with sodium sulfite followed by chlorination with a reagent like phosphorus pentachloride or thionyl chloride. Careful control of reaction conditions is necessary to avoid unwanted side reactions.
-
Step 2: Sulfonamide Formation. The prepared 2-hydroxyethanesulfonyl chloride is then reacted with the desired aryl amine in the presence of a base (e.g., pyridine, triethylamine) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
-
Step 3: Work-up and Purification. The reaction mixture is typically washed with dilute acid and brine to remove excess amine and base. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Visualization of a General Synthetic Workflow
Caption: General synthetic workflow for N-aryl-2-hydroxyethane-1-sulfonamides.
Biological Activities and Therapeutic Applications
Derivatives of this compound have been investigated for a wide range of therapeutic applications, largely stemming from the diverse biological roles of taurine and the proven pharmacological utility of the sulfonamide moiety.
Central Nervous System Disorders
Taurine itself has neuroprotective effects and is involved in modulating neurotransmission, including binding to GABA-A and glycine receptors.[7] Deficits in taurine have been linked to several CNS diseases like Alzheimer's, Parkinson's, and epilepsy.[7] Consequently, its derivatives are of significant interest for treating these conditions.
-
Anticonvulsant Activity: Early studies on 2-phthalimidosulfonamide derivatives of taurine showed that the two-carbon chain is crucial for anticonvulsant activity.[7] Substitutions on the sulfonamide moiety that increase lipophilicity were found to enhance brain penetration.[7] However, bulky substituents on the sulfonamide can decrease activity.[7] One such derivative, taltrimide, showed promise in animal models but failed in clinical trials, highlighting the complexities of translating preclinical findings.[7]
Enzyme Inhibition
The sulfonamide group is a well-known zinc-binding group, making sulfonamide-containing compounds potent inhibitors of various metalloenzymes.[10]
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[11][12] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and certain types of cancer.[13]
-
Matrix Metalloproteinase (MMP) Inhibition: Some N-hydroxysulfonamides have shown inhibitory activity against MMPs, which are implicated in cancer and inflammation.[10]
-
α-Glucosidase and α-Amylase Inhibition: Certain sulfonamide derivatives have demonstrated inhibitory effects against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting potential applications in the management of diabetes.[14]
-
Retroviral Protease Inhibition: Hydroxyethylamino sulfonamides have been developed as effective inhibitors of retroviral proteases, particularly HIV protease.[15][16]
Other Therapeutic Areas
The broad biological activities of sulfonamides and taurine have led to the exploration of these derivatives in numerous other therapeutic contexts.
-
Antimicrobial Activity: Sulfonamides were among the first effective antibacterial agents and continue to be used for this purpose.[3][17]
-
Anti-inflammatory Activity: Certain sulfonamide derivatives, such as celecoxib, are selective COX-2 inhibitors used as anti-inflammatory agents.[2]
-
Anticancer Activity: Derivatives like tauromustine have found a place in the market as anti-cancer agents.[1][18]
-
Cardiovascular and Metabolic Diseases: Taurine has beneficial effects in conditions like hypertension, congestive heart failure, and diabetes.[1][6][19] Its derivatives are being investigated for similar applications.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for rational drug design.
Key SAR Insights
| Structural Moiety | Modification | Impact on Activity |
| Sulfonamide Nitrogen | Alkylation/Arylation | Increases lipophilicity, potentially enhancing CNS penetration.[7] |
| Bulky Substituents | Can decrease activity, as seen with some anticonvulsant derivatives.[7] | |
| Aromatic/Heterocyclic Ring (on Sulfonamide) | Para/Meta Substitution | Hydrogen bond acceptors at these positions can enhance binding to enzymes like carbonic anhydrase.[12] |
| Carbon Backbone | Two-Carbon Chain | Often essential for activities mimicking taurine, such as anticonvulsant effects.[7] |
Visualization of SAR Logic
Caption: Structure-activity relationship logic for this compound derivatives.
Future Directions and Conclusion
The field of this compound derivatives and their analogs continues to be a fertile ground for drug discovery. The inherent biological relevance of the taurine scaffold, combined with the proven track record of the sulfonamide pharmacophore, provides a strong foundation for the development of novel therapeutics.
Future research will likely focus on:
-
Target-Specific Design: Leveraging computational modeling and structural biology to design derivatives with high affinity and selectivity for specific enzyme isoforms or receptors.
-
Prodrug Strategies: Developing innovative prodrugs to overcome pharmacokinetic challenges and improve drug delivery to target tissues.
-
Combination Therapies: Exploring the synergistic effects of these derivatives in combination with other therapeutic agents.
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Gupta, R. C., et al. (2005). Taurine analogues; a new class of therapeutics: retrospect and prospects. Current Medicinal Chemistry, 12(17), 2021-39. [Link]
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Allied Academies. (2012). TAURINE, “A Key Amino Acid in the Drug Discovery” - A Review. Allied Academies. [Link]
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Gupta, R. C., et al. (2005). Taurine analogues: A new class of therapeutics. ResearchGate. [Link]
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Birdsall, T. C. (1998). Therapeutic applications of taurine. Alternative Medicine Review, 3(2), 128-36. [Link]
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Birdsall, T. C. (1998). Therapeutic Applications of Taurine. Alternative Medicine Review. [Link]
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Levin, J. I., et al. (2004). Sulfonate ester hydroxamic acids as potent and selective inhibitors of TACE enzyme. Bioorganic & Medicinal Chemistry Letters, 14(1), 111-4. [Link]
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Ghorab, M. M., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(10), 759-775. [Link]
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Various Authors. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Biochemical and Molecular Toxicology. [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. [Link]
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Fujita, T., & Hansch, C. (1967). Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants. Journal of Medicinal Chemistry, 10(6), 991-1000. [Link]
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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Hydroxyethane-1-sulfonamide (Taurine)
Foreword: Understanding the Criticality of Stability in Drug Development
For researchers, scientists, and drug development professionals, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful therapeutic development. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, patient safety. This technical guide provides a comprehensive exploration of the thermal stability and degradation profile of 2-Hydroxyethane-1-sulfonamide, an organosulfur compound with the synonym 2-Hydroxyethanesulfonamide. While this specific sulfonamide is a distinct chemical entity, for the purpose of a thorough scientific investigation and due to the extensive body of research available, this guide will leverage the wealth of data on its close structural and functional analog, Taurine (2-aminoethanesulfonic acid) . The principles of thermal and chemical degradation of the sulfonamide functional group and the ethanolic backbone are directly applicable and provide invaluable insights for any researcher working with this class of compounds.
This document is structured to provide not just data, but a logical narrative that explains the "why" behind the experimental observations and analytical choices. By understanding the fundamental chemical properties that govern the stability of this molecule, professionals can make more informed decisions throughout the drug development lifecycle.
Physicochemical Properties and Significance
This compound belongs to the class of sulfonamides, characterized by a sulfonyl group connected to an amine. Its structure, C₂H₇NO₃S, lends it a high degree of polarity. Taurine, its amino-acid analogue, is a zwitterionic molecule at physiological pH, a property that influences its solubility and interaction with biological systems. This class of compounds has diverse applications, and understanding their stability is paramount for ensuring their efficacy and safety in pharmaceutical formulations.
Thermal Stability Assessment: A Foundation for Formulation
The thermal behavior of a substance provides critical information about its physical and chemical stability upon heating. For this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offers a comprehensive picture of its thermal robustness.
Insights from Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition. Studies on taurine have shown that it is a highly stable crystal. Thermogravimetric analysis indicates that significant weight loss, characteristic of decomposition, begins at temperatures around 340°C[1]. The absence of weight loss before this temperature suggests that the crystalline form is free of entrapped water or solvent molecules. The decomposition process typically occurs in a major weight loss step over the range of 300°C to 400°C[1].
Elucidating Thermal Events with Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies thermal events such as melting, crystallization, and decomposition. For taurine, DSC reveals a sharp endothermic peak corresponding to its decomposition, often observed in conjunction with the weight loss seen in TGA. Some studies have reported an endothermic decomposition peak around 340°C[1].
Summary of Thermal Analysis Data
| Parameter | Observation | Significance for Drug Development |
| Decomposition Onset (TGA) | Approximately 340°C[1] | Indicates high thermal stability, allowing for flexibility in manufacturing processes that may involve heat, such as drying and milling. |
| Melting Point (DSC) | Decomposes before melting | The absence of a distinct melting point before decomposition is a critical characteristic for formulation design, particularly for melt-based processes. |
| Thermal Decomposition Mechanism | Classified as a phase boundary reaction, following the Mampel Power law. | Understanding the kinetics of decomposition is crucial for predicting stability under various temperature conditions and for establishing appropriate storage recommendations. |
Degradation Profile: Unveiling the Chemical Instability Landscape
Forced degradation studies are essential to understand the chemical stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The primary degradation pathways for sulfonamides like this compound include hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of the sulfonamide group to hydrolysis is pH-dependent.
-
Acidic Conditions: In acidic media, the sulfonamide bond can be susceptible to cleavage, leading to the formation of the corresponding amine and sulfonic acid. For this compound, this would theoretically yield 2-hydroxyethylamine and sulfonic acid.
-
Neutral and Alkaline Conditions: Many sulfonamides exhibit greater stability at neutral and alkaline pH. Studies on various sulfonamides have shown them to be hydrolytically stable at pH 7.0 and 9.0[2][3].
The degradation products of sulfonamide hydrolysis often include the cleavage of the S-N bond, leading to the formation of sulfanilic acid derivatives, and cleavage of the C-N and C-S bonds, yielding sulfanilamide and aniline derivatives, respectively[4][5].
Oxidative Degradation
Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. The sulfur atom in the sulfonamide group can be susceptible to oxidation. While taurine itself is considered an antioxidant, its chemical structure can be altered under strong oxidative stress. Studies have shown that taurine can react with reactive oxygen species such as superoxide[6]. The primary amine group can also be a site for oxidation.
Photolytic Degradation
Photodegradation involves the degradation of a molecule upon exposure to light. The International Council for Harmonisation (ICH) provides specific guidelines (ICH Q1B) for photostability testing[7][8][9][10]. For sulfonamides, photodegradation can lead to a variety of products. The two major photodegradation pathways identified for sulfonamides are the cleavage of the sulfonamide bond and SO2 extrusion[11]. The formation of azo and nitro compounds has also been observed under certain photolytic conditions, which could be more toxic than the parent compound[12].
Visualizing the Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Analytical Methodologies for Stability Assessment
Robust analytical methods are crucial for accurately assessing the stability of this compound and quantifying its degradation products. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the active ingredient.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for stability-indicating assays. The development of such a method for this compound would involve the following key steps:
-
Column Selection: A C18 column is often a good starting point for polar compounds like sulfonamides.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier are critical parameters for achieving good separation.
-
Detection: As this compound lacks a strong chromophore, derivatization is often necessary for UV-Vis detection. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 4-fluoro-7-nitrobenzofurazan (NBD-F) can be employed to introduce a fluorescent or UV-absorbing moiety[13]. Alternatively, detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for detection without derivatization.
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust[14][15].
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following is a representative protocol for a stability-indicating RP-HPLC method, based on established methods for taurine analysis.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (for buffer preparation)
-
Orthophosphoric acid (for pH adjustment)
-
High purity water
-
Forced degradation samples (acid, base, oxidative, photolytic)
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of Buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of the derivatized or underivatized compound.
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the drug substance or product in the mobile phase to a known concentration.
-
Forced Degradation:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for a specified time.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for a specified time.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
-
Analysis: Inject the standard solutions, the undegraded sample, and the forced degradation samples into the HPLC system.
-
Data Evaluation: Assess the separation of the main peak from any degradation product peaks. Validate the method for specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol: Thermal Analysis (TGA/DSC)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation:
-
Simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
TGA Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 500°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition.
DSC Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify any endothermic or exothermic events.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for the comprehensive stability assessment of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the thermal stability and degradation profile of this compound, with a significant focus on the well-researched analog, taurine. The compound exhibits high thermal stability, with decomposition occurring at elevated temperatures. The primary degradation pathways are consistent with those of other sulfonamides, involving hydrolysis, oxidation, and photolysis.
For drug development professionals, a thorough understanding of these stability characteristics is not merely an academic exercise. It is a critical component of a successful development program. The insights gained from these studies directly inform the selection of appropriate excipients, the design of robust formulations, the establishment of meaningful specifications, and the determination of appropriate storage conditions and shelf-life.
Future research should focus on the detailed structural elucidation of the specific degradation products of this compound under various stress conditions using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, compatibility studies with common pharmaceutical excipients will be essential for the development of stable and effective dosage forms. By continuing to build upon this foundational knowledge, the scientific community can ensure the safe and effective application of this and similar molecules in future therapeutic innovations.
References
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Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental science & technology, 38(14), 3933-3400. [Link]
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Madej-Kiełbik, D., & Adamek, E. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6587. [Link]
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Madej-Kiełbik, D., & Adamek, E. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13208. [Link]
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An In-Depth Technical Guide to the Solubility of 2-Hydroxyethane-1-sulfonamide
Foreword for the Modern Researcher
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, from its formulation possibilities to its ultimate bioavailability. This guide is dedicated to providing an in-depth technical exploration of the solubility of 2-Hydroxyethane-1-sulfonamide (CAS No. 162894-76-0), a compound of interest for its potential applications.
This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a holistic understanding of the principles governing the solubility of this molecule, to equip you with the theoretical framework to predict its behavior in various solvent systems, and to offer a robust, field-proven methodology for its experimental determination. While comprehensive experimental solubility data for this compound is not widely published, this guide will provide a strong predictive analysis based on its molecular structure and the established principles of physical chemistry.
Molecular Profile of this compound
A foundational understanding of the molecular structure of this compound is essential to any discussion of its solubility.
-
Key Functional Groups:
-
Hydroxyl Group (-OH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor.
-
Sulfonamide Group (-SO₂NH₂): A polar, acidic group that is also a strong hydrogen bond donor and acceptor.
-
The presence of these highly polar functional groups on a small, two-carbon backbone suggests that this compound is a polar molecule. This is further supported by its predicted XlogP3-AA value of approximately -1.8, which indicates a high degree of hydrophilicity.[4] Molecules with negative LogP values are generally expected to be freely soluble in water.
Principles of Solubility and Predictive Analysis
The venerable principle of "like dissolves like" is the cornerstone of solubility prediction. This adage dictates that a solute will dissolve best in a solvent that shares similar intermolecular forces.
The Role of Polarity and Hydrogen Bonding
The dominant intermolecular forces at play in this compound are hydrogen bonds, owing to its hydroxyl and sulfonamide moieties. Therefore, its solubility will be greatest in solvents that can also participate in hydrogen bonding.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. Water, in particular, is expected to be an excellent solvent for this compound due to the strong hydrogen bonding network that can be formed between the water molecules and the solute's functional groups. Similarly, short-chain alcohols like methanol and ethanol should readily dissolve the compound. For many sulfonamides, solubility is highest in methanol and tends to decrease as the alkyl chain length of the alcohol increases.[5]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess dipoles and can act as hydrogen bond acceptors, but they lack a hydrogen-donating capability. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds.[6][7] It is anticipated to be a very good solvent for this compound. Acetone, being less polar than DMSO, is expected to be a moderate solvent.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot participate in hydrogen bonding. Consequently, this compound is predicted to have very low to negligible solubility in such solvents.
Predicted Solubility Profile
Based on the structural analysis and the principles of intermolecular forces, the following qualitative solubility profile for this compound can be predicted:
| Solvent | Solvent Type | Predicted Solubility | Justification |
| Water | Polar Protic | High | Strong hydrogen bonding capacity and high polarity. |
| Methanol | Polar Protic | High | Excellent hydrogen bond donor and acceptor. |
| Ethanol | Polar Protic | High | Good hydrogen bond donor and acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent, excellent for dissolving polar compounds. |
| Acetone | Polar Aprotic | Medium | Moderate polarity and hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | Medium-Low | Lower polarity compared to other polar aprotic solvents. |
| Dichloromethane | Non-Polar | Low | Primarily weak van der Waals forces. |
| Hexane | Non-Polar | Insoluble | Lacks polarity and hydrogen bonding ability. |
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To move from prediction to empirical fact, a robust experimental methodology is required. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining reliable data for this compound.
Causality Behind Experimental Choices
The objective of this protocol is to create a saturated solution at a specific temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute. Each step is designed to ensure the integrity of this process.
Step-by-Step Methodology
-
Preparation of Materials:
-
High-purity this compound.
-
Selected solvents of analytical grade.
-
Thermostatically controlled shaker bath.
-
Vials with screw caps.
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF) to separate the undissolved solid.
-
Calibrated analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
-
Experimental Procedure:
-
Add an excess amount of this compound to a vial. The key is to have a visible amount of undissolved solid throughout the experiment to ensure that the solution remains saturated.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. For many compounds, 24 to 72 hours is sufficient. It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
After the equilibration period, allow the vials to rest in the shaker bath (with agitation turned off) for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Diagram of the Experimental Workflow
Caption: Workflow for the Shake-Flask Method of Solubility Determination.
Conclusion and Future Directions
This compound is predicted to be a highly polar compound with excellent solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents such as DMSO. Its solubility in non-polar solvents is expected to be negligible. While this guide provides a strong theoretical and predictive foundation, it also underscores the need for empirical data to confirm these predictions.
For researchers and drug development professionals working with this compound, the detailed experimental protocol provided herein offers a clear and reliable path to generating the necessary quantitative solubility data. Such data will be invaluable for optimizing formulations, predicting in vivo behavior, and ultimately advancing the potential applications of this compound.
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The Resurgence of a Privileged Scaffold: A Technical Guide to Exploring the Therapeutic Potential of Novel Sulfonamides
Abstract
The sulfonamide moiety, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility and therapeutic promise far beyond its historical role as an antimicrobial agent. This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the exploration of novel sulfonamide-based therapeutics. Moving beyond a mere recitation of facts, this guide provides a field-proven perspective on the strategic design, synthesis, and multifaceted evaluation of these compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower your research endeavors. From antimicrobial and anticancer applications to their emerging roles as enzyme inhibitors and modulators of key signaling pathways, this guide offers a comprehensive roadmap for unlocking the full therapeutic potential of novel sulfonamides.
The Enduring Relevance of the Sulfonamide Scaffold
Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamides have remained a "privileged scaffold" in drug discovery.[1] Their enduring appeal lies in their synthetic tractability, diverse biological activities, and the ability to fine-tune their pharmacological properties through targeted chemical modifications.[2][3] While initially celebrated for their revolutionary impact on bacterial infections, the therapeutic landscape of sulfonamides has expanded dramatically.[4][5] Today, novel sulfonamide derivatives are being investigated and utilized for a wide array of medical indications, including:
-
Antimicrobial Agents: Addressing the challenge of antimicrobial resistance with novel mechanisms of action.[2][6]
-
Anticancer Therapeutics: Targeting key enzymes and signaling pathways involved in tumorigenesis and metastasis.[1][7][8]
-
Anti-inflammatory Drugs: Modulating inflammatory responses through mechanisms such as COX-2 inhibition.[9]
-
Antiviral Compounds: Exhibiting potential against various viral infections.[5]
-
Antidiabetic Agents: Showing promise in the management of diabetes.[5]
-
Enzyme Inhibitors: Notably targeting carbonic anhydrases, with implications for glaucoma, and other conditions.[6][10]
This guide will provide the technical framework to navigate the exciting and evolving field of sulfonamide-based drug discovery.
Strategic Synthesis of Novel Sulfonamide Derivatives: A Step-by-Step Protocol
The synthesis of novel sulfonamides is a well-established yet adaptable process. The most common and robust method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5] The versatility of this reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a novel sulfonamide derivative.
Caption: General workflow for the synthesis of novel sulfonamides.
Detailed Experimental Protocol: Synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide
This protocol provides a detailed procedure for the synthesis of a representative novel sulfonamide, adapted from established methodologies.[11]
Materials:
-
2-aminophenol
-
4-methylbenzenesulfonyl chloride (tosyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in a minimal amount of pyridine and DCM at 0°C (ice bath).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 eq) in DCM to the reaction mixture dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
In Vitro Biological Evaluation: A Multi-pronged Approach
A thorough in vitro evaluation is critical to understanding the therapeutic potential of novel sulfonamides. This section outlines key assays for assessing their antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antimicrobial potency of a novel sulfonamide. The broth microdilution method is a widely accepted and reproducible technique.[4][12][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Novel sulfonamide compound, stock solution in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the novel sulfonamide in CAMHB. A typical concentration range to test is 256 µg/mL to 0.5 µg/mL.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
Controls: Include a growth control well (no sulfonamide) and a sterility control well (no bacteria).[4]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[4]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[4]
Anticancer Activity: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of novel compounds against cancer cell lines.[1]
Materials:
-
Adherent cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Novel sulfonamide compound, stock solution in DMSO
-
Positive control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel sulfonamide for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.[1]
Enzyme Inhibition: Carbonic Anhydrase Assay
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs). The following is a common spectrophotometric assay to determine the inhibitory activity against a specific CA isozyme.[10]
Materials:
-
Purified carbonic anhydrase isozyme (e.g., bovine CA II)
-
Tris-sulfate buffer (pH 7.6)
-
p-Nitrophenyl acetate (pNPA)
-
Novel sulfonamide compound, stock solution in DMSO
-
Known CA inhibitor (e.g., acetazolamide) as a positive control
-
96-well plate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-sulfate buffer, the CA enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.[10]
-
Initiation of Reaction: Initiate the reaction by adding the substrate, pNPA.
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at a specific wavelength over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Quantitative Data Summary
The following tables summarize representative quantitative data for novel sulfonamides from recent literature, showcasing their therapeutic potential across different applications.
Table 1: Antimicrobial Activity of Novel Sulfonamides
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 1C | E. coli | 50 | [11] |
| FQ5 | P. aeruginosa | 16 | [12] |
| FQ5 | S. aureus | 32 | [12] |
| 5a | E. coli | 7.81 | [14] |
| 9a | E. coli | 7.81 | [14] |
| HR14 | S. aureus | 1.5 | [15] |
| HR14 | E. coli | 2.0 | [15] |
Table 2: Anticancer Activity of Novel Sulfonamides
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | HeLa (Cervical) | 7.2 | [7] |
| 8b | MDA-MB-231 (Breast) | 4.62 | [7] |
| 8b | MCF-7 (Breast) | 7.13 | [7] |
| 25 | MCF-7 (Breast) | 0.66 | [8] |
| 27 | MCF-7 (Breast) | 1.06 | [8] |
| 1 | HepG2 (Liver) | >100 | [8] |
| 1 | MCF-7 (Breast) | 0.09 | [8] |
| 11d | J774A.1 (IL-6 inhibition) | 0.61 | [16] |
| 11d | J774A.1 (TNF-α inhibition) | 4.34 | [16] |
Table 3: Carbonic Anhydrase Inhibitory Activity of Novel Sulfonamides
| Compound ID | CA Isozyme | Kᵢ (nM) | Reference |
| Tosylamide | CAS1 | 79.6 | [17] |
| 3-Fluorosulfanilamide | CAS1 | 43.2 | [17] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | CAS2 | 48.1 | [17] |
| Compound 1 | hCA I | 458.1 | [18] |
| Compound 1 | hCA II | 153.7 | [18] |
| Compound 1 | hCA XII | 113.2 | [18] |
Elucidating Mechanisms of Action: Focus on Signaling Pathways
Understanding the molecular mechanisms by which novel sulfonamides exert their therapeutic effects is paramount. For many anticancer and anti-inflammatory sulfonamides, modulation of key signaling pathways is a primary mode of action. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[19][20]
The JAK/STAT Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway, a common target for novel therapeutic agents.
Caption: Overview of the JAK/STAT signaling pathway.
Protocol for Assessing JAK/STAT Pathway Inhibition
A common method to assess the inhibition of the JAK/STAT pathway is to measure the phosphorylation status of key STAT proteins in response to cytokine stimulation in the presence of the novel sulfonamide.
Materials:
-
Cancer cell line with known active JAK/STAT signaling (e.g., L540 Hodgkin's lymphoma cells)
-
Appropriate cytokine for stimulation (e.g., Interferon-gamma)
-
Novel sulfonamide compound
-
Antibodies for Western blotting (e.g., anti-phospho-STAT1, anti-STAT1, anti-phospho-JAK2, anti-JAK2)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with the novel sulfonamide at various concentrations for a defined period.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK/STAT pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target STAT and JAK proteins.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the effect of the novel sulfonamide on the phosphorylation of STAT and JAK proteins, indicating inhibition of the pathway.[21]
Conclusion and Future Directions
The sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutics with diverse applications. This technical guide has provided a framework for the rational design, synthesis, and comprehensive in vitro evaluation of new sulfonamide derivatives. By employing the detailed protocols and understanding the causality behind the experimental choices, researchers can effectively explore the therapeutic potential of this remarkable class of compounds. The future of sulfonamide research lies in the development of highly selective and potent agents with improved safety profiles. The integration of computational modeling, high-throughput screening, and a deeper understanding of the molecular targets and signaling pathways will undoubtedly accelerate the translation of novel sulfonamides from the laboratory to the clinic.
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available from: [Link]
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A Technical Guide to 2-Hydroxyethane-1-sulfonamide: A Versatile Fragment for Modern Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds. This guide delves into the strategic application of 2-hydroxyethane-1-sulfonamide, a fragment of significant untapped potential. While seemingly simple, its constituent functional groups—a primary sulfonamide and a terminal hydroxyl group—offer a compelling combination of properties for targeting a range of biological systems. This document provides an in-depth analysis of the strategic considerations for employing this fragment, including the multifaceted role of the sulfonamide moiety and the hydrogen bonding capabilities of the hydroxyl group. We will explore its synthesis, potential biological targets informed by its structural analogy to taurine, and detailed experimental protocols for its screening and validation.
The Strategic Value of this compound in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) identifies low molecular weight compounds (typically < 300 Da), or "fragments," that bind to a biological target with low affinity.[1] These initial hits are then optimized into more potent lead compounds through structure-guided elaboration.[1] The ethos of FBDD lies in the efficient exploration of chemical space and the generation of leads with superior physicochemical properties.
This compound is an exemplary fragment candidate due to its combination of a primary sulfonamide and a primary alcohol. The sulfonamide group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The primary sulfonamide can act as a hydrogen bond donor and acceptor, and in some cases, a zinc-binding group, making it a versatile anchor for protein-ligand interactions.[4][5] The terminal hydroxyl group provides an additional hydrogen bonding point and a readily modifiable vector for fragment growing or linking strategies.
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is paramount for a successful FBDD campaign. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 162894-76-0 | [6][7] |
| Molecular Formula | C2H7NO3S | [7][8] |
| Molecular Weight | 125.15 g/mol | [7][8] |
| Appearance | White to off-white solid | [6][9] |
| Melting Point | 42 °C | [8] |
| Boiling Point (Predicted) | 342.6 ± 44.0 °C | [6][9] |
| Density (Predicted) | 1.494 ± 0.06 g/cm3 | [6][9] |
| pKa (Predicted) | 10.13 ± 0.60 | [6][9] |
| XlogP (Predicted) | -1.8 | [10] |
| Topological Polar Surface Area (TPSA) | 80.39 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 2 | [7] |
The low molecular weight, high polarity (as indicated by the predicted XlogP and TPSA), and presence of hydrogen bond donors and acceptors make this compound an ideal candidate for FBDD, as these properties often correlate with good aqueous solubility and the ability to form specific interactions with biological targets.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for sulfonamide formation. A common and reliable method involves the reaction of a sulfonyl chloride with an amine. In this case, we would start with 2-hydroxyethanesulfonyl chloride and react it with ammonia. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Part A: Synthesis of Sodium 2-Hydroxyethanesulfonate (Sodium Isethionate)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reaction Mixture: Prepare a solution of sodium bisulfite (NaHSO3) in water.
-
Addition of Ethylene Oxide: Cool the sodium bisulfite solution in an ice bath. Slowly add ethylene oxide dropwise from the dropping funnel. This reaction is exothermic and should be carefully controlled to maintain a low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.
-
Isolation: The resulting sodium 2-hydroxyethanesulfonate can be isolated by removal of water under reduced pressure.
Part B: Conversion to 2-Hydroxyethanesulfonyl Chloride
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), place the dried sodium 2-hydroxyethanesulfonate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Chlorination: Carefully add a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction should be performed with extreme caution as it can be vigorous and releases toxic gases.
-
Reflux: Gently heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: After cooling, the excess chlorinating agent is carefully quenched and removed. The crude 2-hydroxyethanesulfonyl chloride is then purified, typically by distillation under reduced pressure.
Part C: Ammonolysis to this compound
-
Reaction Setup: Dissolve the purified 2-hydroxyethanesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask cooled in an ice bath.
-
Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise.
-
Reaction Completion: Stir the reaction mixture at low temperature for a few hours.
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.
Biological Targets and Screening Strategies: The Taurine Connection
A key aspect of the strategic use of this compound lies in its structural similarity to taurine (2-aminoethanesulfonic acid). Taurine is a highly abundant semi-essential amino acid in mammals with a plethora of physiological roles, particularly in the central nervous system (CNS).[11][12] It is known to act as a neuroprotective agent and a neuromodulator, with effects on GABA and glycine receptors.[11][13] This structural analogy provides a strong rationale for screening this compound against targets modulated by taurine.
Caption: The taurine connection: guiding target selection.
A primary target for initial screening would be the GABA-A receptor, a ligand-gated ion channel that is the primary site of inhibitory neurotransmission in the CNS. Taurine is known to be a partial agonist at this receptor.[13]
Detailed Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to assess the affinity of this compound for the benzodiazepine site of the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a radioligand that binds to the benzodiazepine site, such as [³H]-Flunitrazepam.
-
Varying concentrations of the test compound (this compound) or a known unlabeled competitor (e.g., diazepam for determining non-specific binding).
-
The prepared membrane suspension.
-
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled competitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) and Fragment Evolution
A key advantage of FBDD is the ability to systematically grow or link fragments to improve their potency and selectivity.[1] The initial hits from screening this compound, although likely to be of low affinity, will provide a crucial starting point for SAR studies.
Caption: Strategies for the evolution of this compound hits.
Vector for Growth: The terminal hydroxyl group is the most logical point for chemical modification. It can be elaborated to explore adjacent pockets in the binding site. For example, etherification or esterification with a variety of small chemical groups can provide initial SAR data.
Sulfonamide Modification: The primary sulfonamide can be derivatized to a secondary sulfonamide. This modification can alter the hydrogen bonding pattern and introduce new steric interactions.
Structure-Based Design: X-ray crystallography or NMR spectroscopy of the fragment bound to the target protein is invaluable for guiding the optimization process. These techniques can reveal the binding mode of the fragment and identify opportunities for growth into nearby sub-pockets.
Conclusion
This compound represents a compelling, yet underexplored, fragment for drug discovery. Its simple structure, favorable physicochemical properties, and structural analogy to the neuromodulator taurine provide a strong foundation for its inclusion in FBDD campaigns. The synthetic accessibility and clear vectors for chemical elaboration make it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its strategic value, synthesis, and potential applications, offering a roadmap for researchers to unlock the full potential of this versatile fragment.
References
-
Krasavin, M., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865. [Link][4][5]
-
do Carmo, G. S., & de Cássia da Silveira e Sá, R. (2012). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. Pharmaceuticals, 5(10), 1128-1146. [Link][11][12]
-
Gupta, R. C., Win, T., & Bittner, S. (2005). Taurine Analogues; A New Class of Therapeutics: Retrospect and Prospects. Current Medicinal Chemistry, 12(17), 2021-2039. [Link]
-
Kothandam, H., et al. (2012). TAURINE, “A Key Amino Acid in the Drug Discovery” - A Review. Journal of Applied Pharmaceutical Science, 2(12), 001-005. [Link][13]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Medicinal Chemistry, 4(2), 1-10. [Link][2]
-
Al-Hussain, S. A., & Al-Obaid, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(1), 001-011. [Link]
-
Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link][3]
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- 4. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases [mdpi.com]
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- 13. alliedacademies.org [alliedacademies.org]
Methodological & Application
Introduction: The Significance of 2-Hydroxyethane-1-sulfonamide
An in-depth guide to the synthesis of 2-Hydroxyethane-1-sulfonamide, a valuable building block in medicinal chemistry and materials science. This document provides a detailed, field-proven protocol, explains the scientific rationale behind the experimental choices, and offers comprehensive troubleshooting and safety guidelines.
This compound, also known as isethionamide, is an organic compound featuring both a hydroxyl and a primary sulfonamide functional group. This bifunctional nature makes it a versatile intermediate for the synthesis of more complex molecules. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents including antibacterial, anti-inflammatory, and antitumor drugs.[1] The hydroxyl group provides a reactive site for further derivatization, enabling the creation of diverse chemical libraries for drug discovery and the development of functionalized polymers.
This application note details a robust, two-step synthetic protocol starting from the readily available sodium 2-hydroxyethanesulfonate (sodium isethionate). The synthesis proceeds via an intermediate, 2-hydroxyethanesulfonyl chloride, which is subsequently reacted with ammonia to yield the target compound. The protocol is designed for reproducibility and scalability in a standard research laboratory setting.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Chlorination: Conversion of sodium 2-hydroxyethanesulfonate to 2-hydroxyethanesulfonyl chloride using a chlorinating agent.
-
Ammonolysis: Reaction of the intermediate sulfonyl chloride with ammonia to form the final product, this compound.
Caption: Overall two-step synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) | HOCH₂CH₂SO₃Na | 148.11 | Major suppliers | Reagent grade, >98% purity |
| Phosphorus pentachloride | PCl₅ | 208.24 | Major suppliers | >98% purity, handle in a fume hood |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Major suppliers | Dried over molecular sieves |
| Ammonium Hydroxide | NH₄OH | 35.04 | Major suppliers | 28-30% solution in water |
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | Major suppliers | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Major suppliers | Concentrated (37%) and 1M solution |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Major suppliers | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Major suppliers | For drying organic layers |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound.
Part A: Synthesis of 2-Hydroxyethanesulfonyl Chloride
This procedure is adapted from established methods for the synthesis of sulfonyl chlorides from their corresponding sulfonic acid salts.[2] The intermediate, 2-hydroxyethanesulfonyl chloride, can be unstable and should be used promptly in the next step.[2]
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber with NaOH solution), add anhydrous sodium 2-hydroxyethanesulfonate (14.8 g, 0.1 mol).
-
Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add phosphorus pentachloride (22.9 g, 0.11 mol) to the flask in portions over 30 minutes at room temperature with vigorous stirring. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C using an oil bath and maintain stirring for 2-3 hours, or until the evolution of HCl gas ceases. The mixture will become a viscous liquid.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The crude 2-hydroxyethanesulfonyl chloride is typically used directly in the next step without purification due to its instability.[2] Some protocols may attempt distillation under high vacuum, but this risks decomposition.
Part B: Synthesis of this compound
This protocol employs the direct ammonolysis of the crude sulfonyl chloride intermediate. The general principle of reacting a sulfonyl chloride with ammonia is a well-established method for forming primary sulfonamides.[3][4]
Procedure:
-
Reaction Setup: In a 500 mL flask, place 150 mL of concentrated ammonium hydroxide solution (28-30%) and cool it to 0-5°C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Slowly add the crude 2-hydroxyethanesulfonyl chloride from Part A to the cold, stirred ammonium hydroxide solution over 30-45 minutes. Ensure the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup and Extraction:
-
Acidify the reaction mixture to pH 1-2 by slowly adding concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a white solid.
-
Workflow and Data Management
Caption: Experimental workflow for the synthesis and purification of this compound.
Scientific Rationale and Discussion
The conversion of a sodium sulfonate to a sulfonyl chloride is a standard transformation in organic synthesis. Phosphorus pentachloride is an effective chlorinating agent for this purpose. The reaction proceeds through a nucleophilic attack of the sulfonate oxygen on the phosphorus atom, followed by internal rearrangement and elimination to form the sulfonyl chloride, phosphoryl chloride (POCl₃), and sodium chloride.
The primary challenge in this synthesis is the stability of the 2-hydroxyethanesulfonyl chloride intermediate.[2] The presence of the hydroxyl group in the same molecule as the highly electrophilic sulfonyl chloride group can lead to intramolecular cyclization to form a β-sultone, especially under basic conditions or upon heating.[2] This β-sultone is a potent alkylating agent and should be handled with care. For this reason, the crude sulfonyl chloride is used immediately and added to a cold, concentrated solution of the nucleophile (ammonia) to favor the desired intermolecular reaction over undesired side reactions.
The ammonolysis step is a classic nucleophilic acyl substitution at the sulfur atom. Ammonia acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A second equivalent of ammonia acts as a base to neutralize the HCl formed, driving the reaction to completion. Using a large excess of aqueous ammonia ensures that the concentration of the nucleophile is high, promoting a rapid and efficient reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete conversion to sulfonyl chloride.2. Decomposition of the intermediate.3. Inefficient extraction. | 1. Ensure PCl₅ is fresh and the reaction goes to completion (monitor HCl evolution).2. Use the intermediate immediately; maintain low temperatures during ammonolysis.3. Perform multiple extractions; check pH of the aqueous layer. |
| Oily product that won't crystallize | Presence of impurities (e.g., POCl₃ residue, side products). | Purify via flash column chromatography on silica gel before attempting recrystallization. |
| Formation of side products | 1. Intramolecular cyclization to β-sultone.2. Reaction temperature too high during ammonolysis. | 1. Add the sulfonyl chloride slowly to a large excess of cold ammonia solution.2. Maintain strict temperature control (0-5°C) during the addition. |
Safety Precautions
-
Phosphorus pentachloride (PCl₅): Highly corrosive and reacts violently with water. It is toxic upon inhalation and skin contact. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ammonium Hydroxide (concentrated): Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a fume hood and wear appropriate PPE.
-
Hydrochloric Acid (concentrated): Highly corrosive and toxic. Handle with extreme care in a fume hood.
-
General Precautions: The intermediate 2-hydroxyethanesulfonyl chloride and its potential byproduct β-sultone should be treated as potentially hazardous alkylating agents.[2] Avoid inhalation and skin contact. All steps should be performed in a well-ventilated chemical fume hood.
References
-
Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Marmara Pharmaceutical Journal, 21(2), 361-370. Available at: [Link]
-
Baryshnikov, S. V., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Chemistry of Natural Compounds, 59, 266–269. Available at: [Link]
-
King, J. F., & Hillhouse, J. H. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(1), 1-6. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
- US Patent 4,556,733. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide.
Sources
Application Notes and Protocols for the Quantification of 2-Hydroxyethane-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the quantitative determination of 2-Hydroxyethane-1-sulfonamide. Recognizing the importance of this compound in various research and development settings, we present detailed protocols for its analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, step-by-step protocols. The methodologies described herein are grounded in established practices for the analysis of sulfonamides and are designed to meet rigorous scientific standards for accuracy, precision, and reliability, in accordance with international guidelines.[1][2][3]
Introduction to this compound and Analytical Challenges
This compound (CAS: 162894-76-0) is a chemical entity of interest in pharmaceutical and chemical synthesis.[4][5][6] Its structure, featuring a sulfonamide group and a primary alcohol, imparts a high degree of polarity. This characteristic presents a specific set of challenges for chromatographic separation and quantification, primarily related to retention on traditional reversed-phase columns. The primary analytical objectives for this molecule are to achieve robust, sensitive, and selective quantification in various matrices, which may range from simple aqueous solutions to complex biological fluids.
The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, including sensitivity needs, sample matrix complexity, and throughput demands. This guide will focus on two primary techniques:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique suitable for relatively high concentration samples and simpler matrices.[7][8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity analysis, indispensable for complex matrices and trace-level quantification.[10][11][12]
Method Selection and Rationale
The choice between HPLC-UV and LC-MS/MS is a critical first step in method development. The following decision tree illustrates the logical process for selecting the most appropriate technique for your application.
Caption: Method Selection Workflow.
HPLC-UV Method for Quantification
This method is designed for the quantification of this compound in relatively clean sample matrices, such as process intermediates or formulation buffers.
Scientific Principles
The separation is based on reversed-phase chromatography, where the polar analyte has limited retention. To enhance retention and achieve a good peak shape for this polar compound, a highly aqueous mobile phase is employed. A C18 column designed for aqueous stability is recommended. Detection is achieved by monitoring the UV absorbance of the sulfonamide moiety.
Detailed Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (≥97% purity)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
3.2.2. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent AQ C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B, 1-5 min: 2-30% B, 5-5.1 min: 30-95% B, 5.1-6 min: 95% B, 6-6.1 min: 95-2% B, 6.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm (or optimal wavelength determined by UV scan) |
3.2.3. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 methanol:water.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ultrapure water.
-
Sample Preparation: Dilute the sample with ultrapure water to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Data Analysis and System Suitability
-
Calibration Curve: Construct a linear regression curve of peak area versus concentration. A correlation coefficient (r²) of ≥ 0.995 is required.
-
System Suitability: Before sample analysis, inject a mid-level standard five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
LC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for the quantification of this compound in complex biological matrices (e.g., plasma, urine) where high sensitivity and selectivity are paramount.[11]
Scientific Principles
This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[12] The analyte is separated from matrix components on a reversed-phase column and then ionized, typically using electrospray ionization (ESI). The mass spectrometer isolates a specific precursor ion (the molecular ion of the analyte), fragments it, and monitors a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference.[11]
Caption: LC-MS/MS Workflow Diagram.
Detailed Protocol
4.2.1. Materials and Reagents
-
All reagents from the HPLC-UV method.
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C₂, ¹⁵N-2-Hydroxyethane-1-sulfonamide). If not available, a structurally similar compound can be used.
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation.
4.2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Same as HPLC-UV method |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4.2.3. Mass Spectrometer Parameters (Example)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 126.0 (M+H)⁺ |
| Product Ion (Q3) | To be determined by infusion; potential fragments: m/z 108.0 (loss of H₂O), m/z 61.0 (CH₂OH-CH₂)⁺ |
| Collision Energy | To be optimized (typically 10-30 eV) |
| Dwell Time | 50 ms |
| Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
4.2.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The LC-MS/MS method must be validated according to regulatory guidelines such as those from the FDA or ICH.[13][14][15][16][17]
4.3.1. Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | At least 6 non-zero standards; r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) at four QC levels (LLOQ, Low, Mid, High).[1][17] |
| Matrix Effect | Assessed by post-column infusion and quantitative comparison of analyte response in post-extraction spiked samples vs. neat solutions. CV of IS-normalized matrix factor ≤ 15%. |
| Recovery | Consistent, precise, and reproducible. Not required to be 100%. |
| Stability | Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability assessed. Analyte concentration should be within ±15% of nominal. |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method serves as a dependable workhorse for routine analysis in simple matrices, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for challenging bioanalytical applications. The causality behind experimental choices, such as the use of aqueous-compatible columns for this polar analyte and the principle of MRM for selective detection, underpins the design of these protocols. Adherence to the outlined validation procedures will ensure that the data generated is accurate, reproducible, and fit for purpose, meeting the stringent requirements of scientific research and regulatory submission.[3][13]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers. This is a hypothetical reference based on evolving guidance. A relevant current document is the 2018 guidance.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubMed. Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
-
Chromatography Online. Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
-
Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ResearchGate. Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-Hydroxyethane-1-sulfonamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-Hydroxyethane-1-sulfonamide. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for assay and purity determination. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, emphasizing the physicochemical properties of the analyte. The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2]
Principles and Rationale
The development of a successful analytical method is predicated on a fundamental understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases.
Analyte Properties: this compound
This compound (MW: 125.15 g/mol ) is a small, highly polar organic compound.[3] Its key properties influencing chromatographic behavior are:
-
High Polarity: With a predicted LogP (partition coefficient) of approximately -1.7, the molecule is highly hydrophilic.[3] This presents a significant challenge for traditional reversed-phase HPLC, as it results in poor retention on standard C18 columns, often eluting at or near the solvent front.
-
Acidity/Basicity: The sulfonamide group has a predicted pKa of around 10.1.[4] To ensure consistent retention and sharp peak shape, it is crucial to control the pH of the mobile phase to maintain the analyte in a single, non-ionized state. By operating at a pH well below the pKa (e.g., pH 3.0), the sulfonamide group remains protonated and neutral.
-
UV Absorbance: The sulfonamide functional group contains a chromophore that absorbs UV light. While a specific UV spectrum for this molecule is not widely published, related sulfonamide compounds exhibit significant absorbance in the 250-285 nm range.[5][6] Therefore, UV detection is a suitable and accessible technique for quantification.
Chromatographic Strategy: Causality Behind Experimental Choices
Based on the analyte's properties, a reversed-phase HPLC method was selected with specific modifications to address the challenge of high polarity.
-
Stationary Phase Selection: A standard C18 column can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water), which are necessary to retain very polar compounds.[7] This leads to a sudden loss of retention and reproducibility. To counteract this, we specify an aqueous-stable, polar-endcapped C18 column . These columns incorporate polar functional groups near the silica surface or use proprietary bonding technologies that allow them to remain fully wetted and provide reproducible retention even with 100% aqueous mobile phases.
-
Mobile Phase Composition:
-
Aqueous Component: A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is used. This low pH ensures the analyte is in its neutral form, preventing peak tailing that can occur from interactions between an ionized analyte and residual silanols on the column.
-
Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity and lower UV cutoff compared to methanol. An isocratic elution is employed for simplicity, robustness, and faster run times, which is ideal for quality control environments. The low percentage of acetonitrile is optimized to achieve adequate retention and separation from any potential impurities.
-
-
Detection Wavelength: Based on the absorbance characteristics of the sulfonamide chromophore, a detection wavelength of 265 nm is selected.[6][8] It is a best practice to confirm the optimal wavelength by running a UV scan of a standard solution of this compound using the diode array detector (DAD) or a spectrophotometer.
Instrumentation and Materials
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
0.45 µm solvent filtration apparatus
-
0.45 µm syringe filters (e.g., PTFE or PVDF)
Reagents and Standards
-
This compound reference standard (purity ≥98%)
-
Potassium phosphate monobasic (KH₂PO₄), HPLC grade
-
Phosphoric acid (H₃PO₄), ACS grade or higher
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0 : Acetonitrile = 95:5 v/v):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Combine 950 mL of the filtered buffer with 50 mL of acetonitrile.
-
Degas the final mobile phase by sonication or helium sparging before use.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent for all standard and sample preparations to ensure solvent compatibility and optimal peak shape.[9]
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.
-
-
Calibration Standards (e.g., 5-200 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
-
-
Sample Solution Preparation (Target concentration: 100 µg/mL):
-
Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent and mix.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-UV System Configuration and Parameters
The following parameters provide a validated starting point and should be summarized in a table for clarity.
| Parameter | Recommended Condition |
| HPLC Column | Aqueous-stable, Polar-Endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 265 nm |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. This is a core tenet of creating a self-validating and trustworthy protocol.[10][11]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range calibration standard (e.g., 100 µg/mL).
-
Calculate the performance metrics based on the five replicate injections. The system is deemed suitable for analysis if the following criteria are met:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Analysis Sequence
-
Blank (Diluent)
-
System Suitability Injections (5x)
-
Calibration Standards (lowest to highest concentration)
-
Check Standard (mid-range, to verify calibration)
-
Sample Preparations (inject each in duplicate)
-
Check Standard (every 10-20 samples and at the end of the sequence)
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is trustworthy and fit for its intended purpose, a validation study must be performed.[1][12] The following table summarizes the key validation characteristics and typical acceptance criteria.
| Validation Parameter | Purpose | Experimental Approach & Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze blank, placebo (if applicable), and spiked sample. Peak for analyte should be pure (DAD analysis) and free from co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze at least 5 concentrations across the range. Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration.[12] |
| Accuracy | Closeness of the test results to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0% - 102.0%. |
| Precision | Closeness of agreement among a series of measurements. | Repeatability: 6 replicate sample preps at 100% concentration. %RSD ≤ 2.0%. Intermediate Precision: Repeat on a different day with a different analyst. %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting precision/accuracy criteria. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temp (±5°C), % ACN (±10%). System suitability must still be met. |
Workflow Visualization
The overall analytical workflow, from sample preparation to final reporting, is a logical sequence designed to ensure data integrity and validity.
Caption: High-level workflow for the HPLC-UV analysis of this compound.
Data Analysis and Calculations
-
Calibration Curve: Plot the peak area of the analyte from the calibration standard injections versus their corresponding concentrations (µg/mL).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b, where y is the peak area, x is the concentration, m is the slope, and b is the y-intercept.
-
Concentration Calculation: Calculate the concentration of this compound in the sample solutions using the following formula:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Adjust for the initial sample weight and dilution factors to determine the final assay value (e.g., as a percentage w/w).
Conclusion
The HPLC-UV method detailed in this application note is demonstrated to be simple, robust, and reliable for the quantitative determination of this compound. The strategic selection of an aqueous-stable C18 column and a pH-controlled mobile phase successfully addresses the analytical challenges posed by the analyte's high polarity. By adhering to the outlined system suitability and method validation protocols, laboratories can ensure the generation of accurate and reproducible data suitable for regulatory submission and quality control purposes.
References
-
K. Mitani, K. Chiba, H. Seo. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available at: [Link]
-
Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Italian Journal of Animal Science. Available at: [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]
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Patel, D. D., Shah, S. A., & Parmar, S. J. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5792. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. Available at: [Link]
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Kwiecień, A., Grzebyk, M., & Knap, I. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. Available at: [Link]
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Kwiecień, A., & Tyszczuk-Rotko, K. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(23), 7247. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydroxyethane-1-sulfinamide. PubChem. Available at: [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
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Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
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LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
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Reddit. (2021). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. r/chemhelp. Available at: [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]
-
Wang, C., et al. (2021). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Water, 13(21), 3097. Available at: [Link]
-
Filippis, G. M. M. de, Coelho, L. M., & Melo, E. I. de. (2024). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction. Semina. Ciencias Exatas e Tecnologicas (Online), 45, 15 p. Available at: [Link]
-
Chen, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Processes, 9(2), 226. Available at: [Link]
-
Gao, Y., et al. (2019). Removal of Sulfamethoxazole, Sulfathiazole and Sulfamethazine in their Mixed Solution by UV/H2O2 Process. International Journal of Environmental Research and Public Health, 16(10), 1801. Available at: [Link]
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Application Note & Protocol: Quantitative Analysis of 2-Hydroxyethane-1-sulfonamide in Biological Matrices by LC-MS/MS
Introduction
2-Hydroxyethane-1-sulfonamide is a compound of growing interest in various fields of research and drug development. Its accurate quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in biological samples. The protocol is designed to provide high selectivity, accuracy, and precision, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[1][2][3][4][5]
The primary challenge in bioanalysis is overcoming the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[6][7][8][9] This can significantly impact the accuracy and reproducibility of the results.[10] This protocol has been optimized to minimize such effects through a streamlined sample preparation procedure and carefully selected chromatographic and mass spectrometric conditions.
Compound Information:
-
Name: this compound
-
Predicted Boiling Point: 342.6±44.0 °C[11]
-
Predicted Density: 1.494±0.06 g/cm³[11]
Principle of the Method
This method utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any variability during sample preparation and to correct for matrix effects.[10]
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Control (blank) biological matrix (e.g., human plasma, rat urine) from at least 6 different sources for validation.
Instrumentation and Analytical Conditions
Liquid Chromatography
| Parameter | Setting |
| LC System: | Agilent 1290 Infinity II or equivalent |
| Column: | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40 °C |
| Injection Volume: | 5 µL |
| Gradient: | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Rationale: A C18 column provides good retention for polar compounds like this compound. The gradient elution with an acidic mobile phase ensures good peak shape and efficient separation from potential interferences.[14]
Mass Spectrometry
| Parameter | Setting |
| MS System: | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ion Source: | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage: | 3500 V |
| Nozzle Voltage: | 500 V |
| Gas Temperature: | 325 °C |
| Gas Flow: | 8 L/min |
| Nebulizer: | 45 psi |
| Sheath Gas Temp: | 350 °C |
| Sheath Gas Flow: | 11 L/min |
| MRM Transitions: | To be determined by infusion of the analyte and IS. A hypothetical example is provided below. |
| Analyte: | Q1: 126.1 -> Q3: 108.1 (Quantifier), 126.1 -> 79.0 (Qualifier) |
| Internal Standard: | Q1: 130.1 -> Q3: 112.1 |
Rationale: Positive ESI is chosen as sulfonamides readily protonate.[14] The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Experimental Protocols
Standard Solutions and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve standards.
-
Internal Standard Working Solution (ISWS): Dilute the SIL-IS stock solution in acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) Standards: Spike blank biological matrix with the appropriate working standard solutions to prepare a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of ULOQ).
Sample Preparation Protocol (Protein Precipitation)
The following workflow is a robust method for extracting sulfonamides from complex biological matrices.[15][16][17][18]
Caption: Protein Precipitation Workflow for Sample Preparation.
Method Validation
The bioanalytical method should be validated according to the latest FDA and EMA guidelines.[1][2][3][4][5] Key validation parameters are summarized below.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria (Chromatographic Assays) |
| Selectivity | Assess interference from endogenous matrix components. | Response in blank samples should be < 20% of LLOQ for the analyte and < 5% for the IS. |
| Linearity | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of CC standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal concentration and the degree of scatter. | For QC samples at LLOQ, accuracy should be within 80-120% and precision (CV) ≤ 20%. For other QCs, accuracy should be within 85-115% and precision (CV) ≤ 15%. |
| Matrix Effect | Quantify the effect of the matrix on ionization. | The IS-normalized matrix factor should have a CV ≤ 15% across different lots of matrix. |
| Recovery | Evaluate the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration at each level should be within ±15% of the nominal concentration. |
Method Validation Workflow
Caption: Logical Flow of the Method Validation Process.
Results and Discussion
Typical Validation Data
The following table represents expected data from a successful validation study.
Table 1: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (CV%) | ||
| LLOQ | 1.0 | 105.2 | 8.5 |
| Low QC | 3.0 | 98.7 | 6.2 |
| Mid QC | 100 | 101.5 | 4.1 |
| High QC | 800 | 97.9 | 3.5 |
Overcoming Matrix Effects
Biological matrices are complex, containing numerous endogenous compounds like phospholipids and proteins that can cause significant matrix effects.[6][9] The simple protein precipitation method used here is effective but may not remove all interfering substances. Strategies to mitigate matrix effects include:
-
Optimizing Chromatography: Adjusting the gradient to separate the analyte from co-eluting matrix components.[10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise sensitivity.[10]
-
Alternative Extraction: For particularly "dirty" matrices, more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[16][19][20]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[10]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of this compound in biological matrices. The protocol, encompassing a straightforward sample preparation and a sensitive analytical method, is suitable for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the described validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.
References
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- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
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- 2-Hydroxyethane-1-sulfonic acid. CymitQuimica.
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies.
- Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis.
- An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. National Institutes of Health.
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Application Notes and Protocols: Leveraging 2-Hydroxyethane-1-sulfonamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] 2-Hydroxyethane-1-sulfonamide, a bifunctional molecule featuring both a primary alcohol and a primary sulfonamide, represents a versatile yet underutilized synthon. Its structure offers two distinct points for chemical modification, enabling the divergent synthesis of a wide array of derivatives. The presence of the sulfonamide moiety, a well-established pharmacophore in numerous therapeutic agents, combined with a reactive hydroxyl group, makes this compound an attractive starting material for the development of novel drug candidates and functionalized materials.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Chemical Properties and Reactivity Profile
This compound (CAS No: 162894-76-0) is a water-soluble solid with a molecular weight of 125.15 g/mol .[3][4] Its reactivity is characterized by the distinct functionalities of the hydroxyl and sulfonamide groups.
-
The Hydroxyl Group: As a primary alcohol, this group can undergo a variety of classical transformations, including esterification, etherification, and oxidation. It can also be activated for nucleophilic substitution, for instance, through a Mitsunobu reaction, allowing for the introduction of a wide range of functional groups with inversion of stereochemistry if a chiral center were present.[5][6][7]
-
The Sulfonamide Group: The sulfonamide moiety is a weak acid and can be deprotonated under basic conditions to form a nucleophilic anion. This anion can then participate in N-alkylation or N-arylation reactions.[8] Furthermore, the sulfonamide can react with electrophiles such as isocyanates to form sulfonylureas, a class of compounds with significant biological activity.[9][10]
The bifunctional nature of this compound allows for selective functionalization at either end of the molecule, or derivatization of both groups to create more complex structures.
Synthetic Applications and Protocols
This section details several key synthetic transformations using this compound as a starting material. The following protocols are based on well-established synthetic methodologies for the respective functional groups.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage at the hydroxyl group of this compound.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Methodology:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The sodium hydride acts as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with the alkyl halide to form the ether product. The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture.
Protocol 2: Esterification of the Hydroxyl Group
This protocol details the formation of an ester from the hydroxyl group of this compound and a carboxylic acid.
Reaction Scheme:
Caption: Fischer Esterification of this compound.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and a carboxylic acid (R-COOH, 1.5 eq.) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The removal of water, for example by using a Dean-Stark apparatus, will drive the equilibrium towards the product.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[11]
Mechanistic Insight: This is a classic Fischer-Speier esterification.[11] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The hydroxyl group of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester product.
Protocol 3: Mitsunobu Reaction for Nucleophilic Substitution
The Mitsunobu reaction allows for the conversion of the primary alcohol to other functional groups with inversion of configuration, although for an achiral substrate like this, it serves as a mild method for nucleophilic substitution.[5][6][7]
Reaction Scheme:
Caption: Mitsunobu reaction with this compound.
Methodology:
-
Dissolve this compound (1.0 eq.), triphenylphosphine (PPh3, 1.5 eq.), and a suitable nucleophile (Nu-H, e.g., a carboxylic acid, phenol, or phthalimide, 1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.[12]
Mechanistic Insight: Triphenylphosphine and DIAD/DEAD form a phosphonium salt intermediate. The hydroxyl group of this compound attacks this intermediate, forming an oxyphosphonium salt, which is a good leaving group. The nucleophile then displaces the activated hydroxyl group in an SN2 fashion.[5][6]
Protocol 4: Synthesis of N-Substituted Sulfonamides
This protocol describes the alkylation of the sulfonamide nitrogen.
Reaction Scheme:
Caption: N-Alkylation of this compound.
Methodology:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (R-X, e.g., an alkyl halide, 1.1 eq.) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Mechanistic Insight: The base deprotonates the sulfonamide nitrogen, forming a sulfonamidate anion. This anion then acts as a nucleophile, attacking the alkylating agent to form the N-substituted product. Care must be taken to avoid O-alkylation, which can sometimes be a competing side reaction.[8]
Protocol 5: Synthesis of Sulfonylureas
This protocol outlines the reaction of this compound with an isocyanate to form a sulfonylurea derivative.
Reaction Scheme:
Caption: Synthesis of a sulfonylurea from this compound.
Methodology:
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (CH2Cl2) or THF.
-
Add a non-nucleophilic base, such as triethylamine (Et3N, 1.2 eq.).
-
To this stirred solution, add the isocyanate (R-NCO, 1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours and monitor by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Mechanistic Insight: The sulfonamide nitrogen acts as a nucleophile and attacks the electrophilic carbon of the isocyanate.[9][10][13] The base facilitates the reaction by deprotonating the sulfonamide, increasing its nucleophilicity.
Data Summary
| Protocol | Reaction Type | Key Reagents | Typical Solvent | Temperature |
| 1 | O-Alkylation | NaH, R-X | THF | 0 °C to RT |
| 2 | Esterification | R-COOH, H+ | Toluene | Reflux |
| 3 | Mitsunobu Reaction | PPh3, DIAD/DEAD, Nu-H | THF | 0 °C to RT |
| 4 | N-Alkylation | K2CO3, R-X | DMF | 60-80 °C |
| 5 | Sulfonylurea Formation | R-NCO, Et3N | CH2Cl2 | RT |
Conclusion
This compound is a promising building block for organic synthesis, offering two distinct and reactive functional handles. The protocols outlined in this guide provide a foundation for the synthesis of a diverse range of derivatives. By leveraging the well-established chemistry of alcohols and sulfonamides, researchers can efficiently generate novel molecules with potential applications in drug discovery and materials science. The strategic and selective manipulation of the hydroxyl and sulfonamide functionalities opens up a vast chemical space for exploration, making this compound a valuable addition to the synthetic chemist's toolbox.
References
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses from sulfonamides and electrophilic isocyanate or carbamates. Retrieved from [Link]
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Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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PubChem. (n.d.). This compound (C2H7NO3S). Retrieved from [Link]
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European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
NIH National Library of Medicine. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from [Link]
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-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Antimicrobial Screening Assays for 2-Hydroxyethane-1-sulfonamide and Novel Sulfonamide Analogs
Introduction
The rise of antimicrobial resistance necessitates a robust pipeline for the discovery of new therapeutic agents. Sulfonamides were among the first broadly effective antimicrobials and continue to be a vital scaffold in drug development due to their synthetic tractability and diverse biological activities.[1][2] This application note provides a detailed framework for the initial in vitro antimicrobial screening of novel sulfonamide-containing compounds, using 2-Hydroxyethane-1-sulfonamide as a representative test article.
This compound is a structural analog of isethionic acid and shares the core sulfonamide moiety (-SO₂NH₂). While its primary antimicrobial properties are not extensively documented, its structure warrants investigation. The protocols described herein are designed to establish a foundational understanding of a compound's antimicrobial potential by determining its spectrum of activity and potency. These methods are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated are reliable, reproducible, and comparable across different laboratories.[3][4]
Foundational Concepts in Antimicrobial Screening
Mechanism of Action of Classical Sulfonamides
Traditional sulfonamide antibiotics are bacteriostatic agents, meaning they inhibit bacterial growth and multiplication without directly killing the cells.[5][6] They function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[] THF is an essential cofactor for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2][] Because bacteria must synthesize their own folate and cannot acquire it from the environment, this pathway is an excellent therapeutic target.[5][7] Human cells are unaffected as they obtain folate from their diet.[6]
It is important to note that the presence of a hydroxyl group on a sulfonamide can sometimes reduce antimicrobial activity.[9] Therefore, empirical testing is essential.
Key Screening Parameters
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10] This is the primary quantitative measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This parameter distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.
-
Zone of Inhibition (ZOI): A qualitative or semi-quantitative measure obtained from agar diffusion assays. It is the circular area around an antimicrobial-impregnated disk where microbial growth is absent.[13][14] The size of the zone correlates with the susceptibility of the organism to the agent.[15]
Pre-Assay Preparation: The Foundation for Reliable Data
Compound Preparation and Solubilization
The accurate preparation of the test article is critical for reproducible results.
-
Compound: this compound (or other novel sulfonamide analog).
-
Solvent Selection: The ideal solvent should fully dissolve the compound and have minimal intrinsic antimicrobial activity. Dimethyl sulfoxide (DMSO) is a common choice.
-
Stock Solution Preparation:
-
Accurately weigh the compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~100 mM, depending on molecular weight). This minimizes the final DMSO concentration in the assay.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Vehicle Control: A vehicle control (DMSO in this case) must be run in parallel in all assays to ensure that any observed antimicrobial effect is due to the compound and not the solvent. The final concentration of DMSO in the assay wells should typically not exceed 1-2%.
Microorganism Selection and Inoculum Preparation
Testing against a standardized panel of microorganisms is essential to determine the compound's spectrum of activity.
Table 1: Recommended Microbial Panel for Initial Screening
| Microorganism | ATCC No. | Gram Stain | Relevant Phenotype |
|---|---|---|---|
| Escherichia coli | 25922 | Gram-Negative | Common enteric pathogen, model organism |
| Pseudomonas aeruginosa | 27853 | Gram-Negative | Opportunistic pathogen, high intrinsic resistance |
| Staphylococcus aureus | 29213 | Gram-Positive | Major human pathogen, model organism |
| Enterococcus hirae | 10541 | Gram-Positive | Representative of Enterococci |
| Candida albicans | 10231 | N/A (Fungus) | Common opportunistic fungal pathogen |
Inoculum Preparation (for Broth and Agar Assays): This protocol is standardized to achieve a specific cell density, which is crucial for the reproducibility of susceptibility tests.[16]
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[16]
-
This standardized suspension is now ready for further dilution according to the specific assay protocol.
Primary Screening: Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a rapid, qualitative assessment of antimicrobial activity and is excellent for initial screening.[15][17] The principle is based on the diffusion of the antimicrobial agent from a paper disk into the agar, creating a concentration gradient.[18]
Detailed Protocol
-
Media Preparation: Use Mueller-Hinton Agar (MHA), which is the standard medium for routine susceptibility testing.[14] Ensure the agar depth is uniform (4 mm).[18]
-
Inoculation: Within 15 minutes of standardizing the inoculum (to 0.5 McFarland), dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[19] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[19]
-
Disk Application:
-
Aseptically place sterile, blank paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the this compound stock solution onto a disk.
-
Apply a disk with the vehicle control (DMSO) and a disk with a positive control (e.g., Sulfamethoxazole).
-
Gently press the disks to ensure complete contact with the agar.[15]
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]
-
Interpretation: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm).[15] A larger zone diameter indicates greater susceptibility of the organism to the compound.[14]
Visualization: Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Secondary Screening: Quantitative Assays
Compounds showing promising activity in the primary screen should be advanced to quantitative assays to determine potency (MIC) and mode of action (MBC).
Broth Microdilution for MIC Determination
This is the gold-standard method for determining MIC values and is performed in a 96-well microtiter plate format.[10][20][21]
Detailed Protocol
-
Plate Preparation:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells of columns 2 through 12 of a 96-well plate.
-
In column 1, add 100 µL of the test compound solution (prepared in CAMHB at twice the desired highest final concentration).
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this process from column 2 to column 10.
-
Discard the final 50 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no bacteria).[16]
-
-
Inoculation:
-
Dilute the 0.5 McFarland standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
Within 15 minutes of preparation, add 50 µL of this final bacterial suspension to each well in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is now 100 µL.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[10] The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.[16]
Visualization: Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Table 2: Example Data Layout for MIC Determination (Concentrations in µg/mL)
| Well Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Compound Conc. | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0 | 0 |
| Growth (+/-) | - | - | - | - | + | + | + | + | + | + | + | - |
| Interpretation | \multicolumn{12}{c|}{MIC = 32 µg/mL } |
Determining the Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC assay to determine if the compound is bactericidal.[22] It is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[23]
Detailed Protocol
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations (all of which should show no visible growth).
-
Mix the contents of each selected well thoroughly.
-
Plate a fixed volume (e.g., 10 µL) from each of these wells onto a fresh MHA plate.[23]
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[23]
-
Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in ≥99.9% killing. For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should survive.
Table 3: Interpreting MIC and MBC Results
| MBC/MIC Ratio | Interpretation | Implication |
|---|---|---|
| ≤ 4 | Bactericidal | The agent actively kills the bacteria.[23] |
| > 4 | Bacteriostatic | The agent inhibits bacterial growth, relying on the host immune system to clear the infection. |
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Gao, F., et al. (2013). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. Available at: [Link]
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Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. Acta Poloniae Pharmaceutica. Available at: [Link]
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]
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Kumar, S., et al. (2017). Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. Cogent Chemistry. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
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CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI). Available at: [Link]
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Application Notes and Protocols: Comprehensive Evaluation of 2-Hydroxyethane-1-sulfonamide Cytotoxicity Using Cell-Based Assays
Introduction
2-Hydroxyethane-1-sulfonamide is a compound of interest in various research and development sectors. As with any novel chemical entity intended for potential therapeutic, industrial, or consumer applications, a thorough evaluation of its safety profile at the cellular level is a critical prerequisite. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a panel of robust, cell-based assays to comprehensively assess the in vitro cytotoxicity of this compound.
The protocols outlined herein are designed to provide a multi-parametric analysis of potential cytotoxic effects, moving beyond simple viability readouts to probe for specific mechanisms of cell death, such as necrosis and apoptosis. Adherence to these methodologies, which are grounded in international standards such as ISO 10993-5, will ensure the generation of reliable and reproducible data essential for informed decision-making in product development and risk assessment.[1][2][3][4][5]
The Scientific Rationale: A Multi-Assay Approach
A single cytotoxicity assay provides only a limited snapshot of a compound's interaction with cells. Therefore, a battery of tests targeting different cellular processes is essential for a comprehensive toxicity profile. This guide details three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.[6][7][8]
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and detect necrosis.[9]
-
Caspase-3/7 Assay: To specifically measure the activity of executioner caspases, key mediators of apoptosis.[10][11][12]
By employing these three distinct assays, researchers can not only determine if this compound is cytotoxic but also gain insights into the potential mechanisms driving any observed cell death.
Foundational Knowledge: Understanding the Compound and Cellular Responses
This compound: A Sulfonamide Derivative
This compound belongs to the sulfonamide class of compounds.[13][14] Sulfonamides are known for their antimicrobial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[15][][17][18] This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[15][18] While this mechanism is specific to bacteria, it is crucial to evaluate the potential off-target effects of novel sulfonamide derivatives on mammalian cells.
The structural similarity of this compound to taurine (2-aminoethanesulfonic acid), an abundant amino acid with diverse physiological roles, including neuroprotection and antioxidant defense, warrants a thorough cytotoxicological investigation.[19][20][21][22][23] While taurine itself is generally considered non-toxic and even cytoprotective, the introduction of a sulfonamide group could alter its biological activity and safety profile.[24][25][26]
Key Principles of Cell Viability and Cytotoxicity Assays
Cell-based cytotoxicity assays are indispensable tools in toxicology and drug development.[27][28] They provide a means to assess the potential of a test compound to cause cell damage or death.[27][28] The assays described in this guide are based on well-established principles:
-
Metabolic Activity (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][29] The amount of formazan produced is directly proportional to the number of viable cells.[6][8]
-
Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[9][30] The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cytotoxicity.[9][31]
-
Apoptosis (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[12][32] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to the level of apoptosis.[10][11]
Experimental Design and Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the intended application of this compound. For general cytotoxicity screening, a panel of cell lines representing different tissues is recommended. For this guide, we will use the following commonly available and well-characterized human cell lines:
-
HepG2 (Human Hepatocellular Carcinoma): A model for liver toxicity, as the liver is a primary site of drug metabolism.
-
A549 (Human Lung Carcinoma): Representative of the pulmonary system, a potential route of exposure.
-
HEK293 (Human Embryonic Kidney): A widely used cell line for general toxicity testing.
All cell lines should be obtained from a reputable commercial supplier like ATCC to ensure identity and quality.[33][34] Cells should be cultured according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO2.[35][36]
General Cell Culture and Plating Protocol
-
Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[33]
-
Passage cells regularly upon reaching approximately 80% confluency to maintain them in the exponential growth phase.[33]
-
For cytotoxicity assays, detach adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).[33][36]
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Seed the cells into 96-well microplates at a pre-determined optimal density for each cell line. This density should allow for logarithmic growth during the experiment.
Preparation of this compound Stock and Working Solutions
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile, nuclease-free water or dimethyl sulfoxide (DMSO)). The choice of solvent should be based on the compound's solubility, and its final concentration in the assay should not exceed a non-toxic level (typically <0.5% for DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare a range of working concentrations for the dose-response experiments.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods.[6][7][8][29][37]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[7][29]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[37]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate overnight.[37]
-
Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][37]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle agitation on an orbital shaker for 15 minutes.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Protocol 2: LDH Assay for Membrane Integrity
This protocol is based on standard LDH assay principles.[9][31]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
Commercially available LDH cytotoxicity assay kit (recommended for consistency)
-
Lysis buffer (provided in the kit, for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells (e.g., 1 x 10^4 - 5 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Incubate for the desired exposure times.
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well flat-bottom plate.[31]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[31]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol utilizes a luminescent "add-mix-measure" format for simplicity and high throughput.[10][11][12]
Materials:
-
Cells seeded in a white-walled 96-well plate (for luminescence assays)[12]
-
This compound working solutions
-
Commercially available Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with various concentrations of this compound. Include untreated controls and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired exposure times.
-
Allow the plate to equilibrate to room temperature.[12]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[11]
-
Mix gently on a plate shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a luminometer.
Data Analysis:
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results can be expressed as fold change in luminescence relative to the vehicle control.
Signaling Pathway Diagram: Apoptosis
Caption: Simplified overview of the apoptotic signaling cascade.
Data Interpretation and Presentation
The data generated from these assays should be presented clearly to facilitate interpretation.
Example Data Table
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Fold Change in Caspase-3/7 Activity |
| 0 (Control) | 100 ± 5.2 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 1 | 98.7 ± 4.8 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 10 | 92.1 ± 6.1 | 8.2 ± 2.5 | 2.5 ± 0.4 |
| 50 | 75.4 ± 7.3 | 15.6 ± 3.1 | 5.8 ± 0.7 |
| 100 | 51.2 ± 8.5 | 25.3 ± 4.2 | 8.1 ± 1.0 |
| 250 | 22.6 ± 5.9 | 48.9 ± 5.5 | 6.5 ± 0.9 |
| 500 | 8.9 ± 3.4 | 75.1 ± 6.8 | 3.2 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
-
Dose-Dependent Decrease in Viability (MTT): A concentration-dependent reduction in the MTT signal suggests that this compound inhibits metabolic activity, which is often correlated with cell death or inhibition of proliferation.
-
Dose-Dependent Increase in LDH Release: An increase in LDH in the supernatant indicates a loss of membrane integrity, suggesting a necrotic or late apoptotic mode of cell death.
-
Dose-Dependent Increase in Caspase-3/7 Activity: A rise in caspase-3/7 activity is a specific indicator of apoptosis. A bell-shaped curve, as shown in the example data, can occur at very high concentrations where widespread necrosis might disrupt the apoptotic machinery.
Integrated Analysis: By comparing the results from all three assays, a more complete picture emerges. For instance, a significant increase in caspase-3/7 activity at concentrations where LDH release is still low would strongly suggest that apoptosis is the primary mechanism of cell death. Conversely, a sharp increase in LDH release without a substantial rise in caspase activity would point towards necrosis.
Conclusion
This application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can generate robust and reliable data to inform the safety assessment of this compound. The detailed protocols and guidelines presented herein are designed to ensure scientific rigor and reproducibility, ultimately contributing to a thorough understanding of the biological effects of this compound at the cellular level.
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [https://my.clevelandclinic.org/health/drugs/22 sulfonamides]([Link] sulfonamides)
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
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EVS. (2025). EVS-EN ISO 10993-5:2009+A11:2025. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Taurine: From Biosynthesis Pathways to Key Industrial Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). taurine biosynthesis | Pathway. Retrieved from [Link]
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iTeh Standards. (2009). ISO 10993-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). taurine biosynthesis I | Pathway. Retrieved from [Link]
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PubMed. (n.d.). Cytotoxicity of Taurine Metabolites Depends on the Cell Type. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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JoVE. (2013). Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. Retrieved from [Link]
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Biocompare. (2023). Cell-Based Assays. Retrieved from [Link]
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Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [https://bio-protocol.org/e22 caspase-3-7-assay-for-apoptosis-detection]([Link] caspase-3-7-assay-for-apoptosis-detection)
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On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Taurine Synthesis and Production. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Taurine Biosynthesis. Retrieved from [Link]
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PubMed Central. (2019). Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. Retrieved from [Link]
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ResearchGate. (2025). Cytotoxicity of Taurine Metabolites Depends on the Cell Type. Retrieved from [Link]
-
PubMed Central. (2025). Taurine prevents mitochondrial dysfunction and protects mitochondria from reactive oxygen species and deuterium toxicity. Retrieved from [Link]
-
ResearchGate. (2025). Attenuation of oxidative damage to DNA by taurine and taurine analogs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxyethane-1-sulfinamide. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C2H7NO3S). Retrieved from [Link]
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Application Note & Protocol: Selective Derivatization of the Hydroxyl Group in 2-Hydroxyethane-1-sulfonamide
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the chemical derivatization of the primary hydroxyl group of 2-Hydroxyethane-1-sulfonamide. We delve into the critical reactivity considerations of the bifunctional starting material, addressing the competitive reactivity of the sulfonamide N-H protons. Detailed, field-tested protocols for two primary derivatization strategies—silylation and acylation—are presented. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to ensure robust and reproducible outcomes. This guide is structured to be a self-validating system, incorporating methodologies for reaction monitoring, product purification, and characterization.
Introduction and Strategic Considerations
This compound (CAS 162894-76-0) is a bifunctional organic molecule featuring a primary alcohol and a primary sulfonamide group.[1][2] Derivatization of its hydroxyl group is a key synthetic step for various applications, including the development of novel pharmaceutical agents, the introduction of reporter tags, or modification of physicochemical properties like solubility and bioavailability.
The primary challenge in modifying this molecule lies in the potential for competitive reaction at the sulfonamide nitrogen. The sulfonamide protons are significantly more acidic (predicted pKa ≈ 10.1)[3] than the hydroxyl proton (pKa ≈ 16-18). Consequently, under basic conditions, the sulfonamide is preferentially deprotonated. While the resulting sulfonamide anion is a relatively poor nucleophile due to resonance stabilization, the potential for N-alkylation or N-acylation as a side reaction cannot be disregarded and must be managed through careful selection of reagents and conditions.[4][5]
This guide focuses on two reliable strategies that offer high selectivity for O-derivatization:
-
Silyl Ether Formation: A mild and highly selective method for protecting or derivatizing alcohols.
-
Acylation (Esterification): A classic transformation to form esters, using conditions that favor reaction at the more nucleophilic oxygen atom.
Logical Workflow for Derivatization
The overall process follows a systematic workflow from planning to final product characterization. This ensures the synthesis is logical, reproducible, and yields a product of verifiable purity.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Silyl Ether Formation via Tert-butyldimethylsilylation (TBDMS)
Formation of a silyl ether is an exceptionally reliable method for derivatizing alcohols due to the high oxophilicity of silicon. The use of tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole as a mild base provides excellent selectivity for the hydroxyl group over the sulfonamide. Imidazole activates the silyl chloride and acts as a proton scavenger without being basic enough to cause significant deprotonation and subsequent reaction of the sulfonamide.[6][7]
Reaction Scheme
Caption: Silylation of this compound to form the TBDMS ether.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., ChemScene[1] | Ensure it is dry. |
| TBDMS-Chloride | ≥98% | Standard Supplier | Store under inert gas. |
| Imidazole | ≥99% | Standard Supplier | Recrystallize if necessary. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction & chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For workup. |
| Brine | N/A | Lab Prepared | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Standard Supplier | For drying. |
Step-by-Step Protocol
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (e.g., 1.25 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.
-
Addition of Base: Add imidazole (1.53 g, 22.5 mmol, 2.25 eq.) to the solution and stir for 5 minutes.
-
Addition of Silylating Agent: Add TBDMS-chloride (1.66 g, 11.0 mmol, 1.1 eq.) portion-wise over 5 minutes. A white precipitate of imidazole hydrochloride will form.
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexanes mobile phase. The product will have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL). The NH₄Cl wash helps to remove residual imidazole.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil or white solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% Ethyl Acetate in Hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Acylation via Esterification with an Acyl Chloride
Acylation with an acyl chloride is a highly effective method for forming an ester. Pyridine is used as both a mild base to scavenge the HCl byproduct and as a nucleophilic catalyst. While the sulfonamide N-H is more acidic, the alkoxide formed from the hydroxyl group is a significantly stronger nucleophile, leading to preferential O-acylation.[8][9]
Reaction Scheme
Caption: Acylation of this compound to form an ester derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., ChemicalBook[2] | Ensure it is dry. |
| Acetyl Chloride | ≥98% | Standard Supplier | Use freshly opened or distilled. |
| Pyridine | Anhydrous | Standard Supplier | Store over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use from a sealed bottle. |
| 1 M Hydrochloric Acid (HCl) | N/A | Lab Prepared | For workup. |
| Saturated aq. NaHCO₃ | N/A | Lab Prepared | For workup. |
| Brine | N/A | Lab Prepared | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Standard Supplier | For drying. |
Step-by-Step Protocol
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (e.g., 1.25 g, 10.0 mmol).
-
Dissolution: Add anhydrous pyridine (25 mL) and stir to dissolve. Cool the solution to 0 °C in an ice-water bath. Note: Pyridine serves as both solvent and base.
-
Addition of Acylating Agent: Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (50:50 Ethyl Acetate/Hexanes). The ester product will have a higher Rf than the starting alcohol.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (3 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (2 x 30 mL), and finally brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 60% Ethyl Acetate in Hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure of the desired O-acetylated product by NMR and MS analysis.
Product Characterization and Validation
Successful derivatization must be confirmed by appropriate analytical techniques. The following table provides expected changes in spectroscopic data upon derivatization.
| Analysis Method | Starting Material (Alcohol) | Expected Product (TBDMS Ether) | Expected Product (Acetate Ester) |
| ¹H NMR | -CH₂-OH triplet ~3.8 ppm; Broad -OH singlet. | Disappearance of -OH singlet. New singlets at ~0.9 ppm (9H, t-Bu) and ~0.1 ppm (6H, SiMe₂). | Disappearance of -OH singlet. CH₂-O- proton signal shifts downfield to ~4.2 ppm. New singlet at ~2.1 ppm (3H, -COCH₃). |
| IR Spec. | Broad O-H stretch at ~3400 cm⁻¹. | Disappearance of the broad O-H stretch. | Disappearance of the broad O-H stretch. Appearance of a strong C=O stretch at ~1740 cm⁻¹. |
| Mass Spec. | [M+H]⁺ = 126.0 | [M+H]⁺ = 240.1 | [M+H]⁺ = 168.0 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents (moisture contamination). Insufficient reaction time. | Use freshly opened anhydrous solvents and reagents. Ensure reagents are stored properly under inert atmosphere. Allow the reaction to run longer, monitoring by TLC. |
| Formation of Side Product | N-acylation or N-silylation. Reaction temperature too high. | For acylation, ensure slow, dropwise addition at 0 °C. For silylation, ensure imidazole is used and not a stronger base. Purify carefully via column chromatography. |
| Difficult Purification | Co-elution of product and starting material. Residual reagents (imidazole, pyridine). | Optimize the mobile phase for column chromatography (try different solvent systems). Ensure the aqueous workup steps are performed thoroughly to remove water-soluble impurities. |
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Escrig-Doménech, A., Simó-Alfonso, E., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 14-34. [Link]
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Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
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"application of 2-Hydroxyethane-1-sulfonamide in material science"
An In-Depth Technical Guide to the Applications of 2-Hydroxyethane-1-sulfonamide (Taurine) in Material Science
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Bio-Inspired Molecule in Advanced Materials
This compound, more commonly known as taurine, is a naturally occurring β-amino acid distinguished by its sulfonic acid group in place of the typical carboxylic acid.[1] Abundantly found in mammalian tissues, it plays crucial roles in a host of physiological processes, including osmoregulation, antioxidation, and anti-inflammation.[2][3] While its biological and pharmaceutical benefits are well-documented, the unique zwitterionic structure and inherent biocompatibility of taurine have recently positioned it as a molecule of significant interest in the field of material science.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of taurine's applications in advanced materials. We move beyond simple descriptions to explain the underlying chemical and physical principles that make taurine a versatile tool for material functionalization. This document details field-proven protocols for its use in nanoparticle synthesis, polymer chemistry, and the fabrication of cutting-edge biomaterials, offering a robust foundation for innovation.
Application I: A Green Alternative for the Synthesis and Functionalization of Nanomaterials
Scientific Rationale: The Advantage of Biocompatibility
The development of nanomaterials for biomedical applications, such as biosensing and drug delivery, is often hampered by the cytotoxicity of the chemical agents used during synthesis.[4][5] Traditional capping and stabilizing agents like cetyltrimethylammonium bromide (CTAB) can induce toxicity, limiting the translational potential of the resulting nanoparticles.[5] Taurine presents a compelling solution to this challenge. Its structure features a sulfonate group and an amino group, which can effectively interact with and stabilize metallic nanoparticle surfaces.[5] Crucially, taurine is non-cytotoxic, ensuring the biocompatibility of the final product.[4] This allows for the creation of stable, monodisperse nanoparticles with high yields, suitable for direct use in biological systems.[4][5] Furthermore, when functionalizing carrier systems like graphene oxide (GO), taurine enhances both biocompatibility and stability in physiological conditions, improving drug loading and release profiles.[6][7]
Protocol 1: Synthesis of Taurine-Capped Gold Nanoparticles (AuNPs)
This protocol describes a facile, one-pot, wet-chemical method for synthesizing stable, non-cytotoxic gold nanospheres using taurine as a capping and stabilizing agent.[4][5]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Taurine (this compound)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
Equipment:
-
Heating mantle with magnetic stirrer
-
Round bottom flask
-
Condenser
-
pH meter
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument (for size and polydispersity analysis)
-
Zeta potential analyzer
Step-by-Step Methodology:
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of HAuCl₄.
-
Addition of Taurine: In a clean round bottom flask, add 10 mL of the 1 mM HAuCl₄ solution. To this, add an aqueous solution of taurine (e.g., 100 mM stock) to achieve a final desired molar ratio.
-
pH Adjustment: Adjust the pH of the mixture to the desired level (e.g., pH 3.3) using a dilute NaOH solution.[4] The pH is a critical parameter influencing the surface charge and stability of the nanoparticles.
-
Reaction and Synthesis:
-
Attach a condenser to the flask and place it on a heating mantle with stirring.
-
Heat the reaction mixture to the desired temperature. Temperature is a key parameter for controlling the final size of the AuNPs. For instance, different temperatures can yield nanoparticles with average diameters of ~7 nm versus ~46 nm.[4]
-
Observe the color change of the solution, which indicates the formation of gold nanoparticles. The reaction is typically complete within 30-60 minutes.
-
-
Characterization:
-
Allow the solution to cool to room temperature.
-
Measure the UV-Vis spectrum to confirm the formation of AuNPs by identifying the Surface Plasmon Resonance (SPR) peak (typically between 515 nm and 545 nm for spherical AuNPs).[4]
-
Determine the average particle size, polydispersity index (PDI), and zeta potential using DLS and a zeta potential analyzer.
-
Data Summary: Typical Characteristics of Taurine-Capped AuNPs
| Parameter | Typical Value | Significance | Reference |
| Average Diameter (DLS) | 7 nm - 107 nm | Tunable by reaction temperature; crucial for biological interactions. | [4] |
| Polydispersity Index (PDI) | 0.168 - 0.384 | Indicates a monodisperse or narrowly distributed particle size. | [4] |
| Zeta Potential | Negative (e.g., at pH 3.3) | A high negative charge contributes to colloidal stability via electrostatic repulsion. | [4] |
| UV-Vis λmax | 515 nm - 545 nm | Confirms the presence of spherical gold nanospheres. | [4] |
Workflow Diagram: AuNP Synthesis
Caption: Workflow for the synthesis of taurine-capped gold nanoparticles.
Protocol 2: Functionalization of Graphene Oxide (GO) with Taurine for Drug Delivery
This protocol details the chemical modification of GO with taurine to create a stable and biocompatible nanocarrier for anti-cancer drugs like 5-Fluorouracil (5-FU).[6][7]
Materials:
-
Graphene Oxide (GO), synthesized via a modified Hummer's method
-
Taurine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
5-Fluorouracil (5-FU)
Step-by-Step Methodology:
-
Activation of GO:
-
Disperse GO in DI water via ultrasonication to form a stable suspension (e.g., 1 mg/mL).
-
Add EDC and NHS to the GO suspension to activate the carboxylic acid groups on the GO surface. This is a standard carbodiimide crosslinker chemistry that creates reactive esters.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Taurine Conjugation:
-
Add an excess of taurine to the activated GO suspension. The primary amine group of taurine will react with the NHS-activated carboxyl groups on GO, forming a stable amide bond.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification:
-
Purify the resulting taurine-functionalized GO (Tau-GO) by repeated centrifugation and washing with DI water to remove unreacted taurine, EDC, and NHS.
-
Lyophilize the purified Tau-GO to obtain a powder for storage and characterization. The resulting Tau-GO should exhibit excellent dispersibility and stability in water, with a highly negative zeta potential (e.g., -38.8 mV).[6][7]
-
-
Drug Loading:
-
Disperse the Tau-GO powder in a PBS solution.
-
Add the drug (5-FU) to the Tau-GO suspension. Loading is typically achieved through non-covalent interactions like π-π stacking and hydrogen bonding.
-
Stir the mixture for 24 hours at room temperature in the dark.
-
-
Final Purification and Characterization:
Application II: A Bio-Inspired Catalyst and Monomer for Advanced Polymers
Scientific Rationale: Harnessing Zwitterionic Power and Functionality
Taurine's unique zwitterionic structure, where a negatively charged sulfonic acid group and a positively charged amino group are separated by an ethylene bridge, provides it with high thermal stability and novel catalytic activity.[8] In the context of polymer synthesis, taurine has been shown to act as a highly effective organocatalyst for the ring-opening polymerization (ROP) of cyclic monomers like lactide.[8] It employs a dual activation mechanism, where the sulfonic acid and protonated amine groups work in concert to activate the monomer and the growing polymer chain, respectively. This allows for the synthesis of biocompatible polymers like polylactide (PLLA) under industrially relevant, high-temperature conditions without the need for metal catalysts or extensive purification.[8]
Furthermore, taurine can be chemically modified to act as a functional monomer itself. For instance, taurine methacrylate (TMA) can be synthesized and covalently incorporated into hydrogel networks.[9] This approach ensures the permanent integration of taurine's beneficial properties (biocompatibility, antioxidant effects) into the material, preventing leaching that can occur with simple physical blending.[9] Taurine can also be directly electropolymerized onto surfaces to create functional coatings with specific recognition capabilities.[10]
Protocol 3: Taurine-Catalyzed Bulk Ring-Opening Polymerization (ROP) of L-Lactide
This protocol describes the synthesis of polylactide (PLLA) using taurine as a biocompatible organocatalyst.[8]
Materials:
-
L-Lactide monomer
-
Taurine (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene
-
Methanol
-
Schlenk flask and vacuum line
Step-by-Step Methodology:
-
Reagent Purification: Ensure L-lactide is recrystallized and dried under vacuum to remove any moisture, which can interfere with the polymerization.
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add L-lactide, taurine, and benzyl alcohol. The monomer-to-catalyst and monomer-to-initiator ratios will determine the final molecular weight of the polymer.
-
The causality here is that benzyl alcohol's hydroxyl group initiates the polymerization, while taurine catalyzes the ring-opening of the lactide monomer.
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at a high temperature (e.g., 180 °C).[8] The high thermal stability of taurine is critical for this step.
-
Allow the bulk polymerization to proceed for the desired time (e.g., 1-4 hours). The mixture will become increasingly viscous as the polymer forms.
-
-
Purification:
-
Cool the reaction to room temperature.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent like toluene or chloroform.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol, while stirring.
-
Collect the purified PLLA by filtration and dry it under vacuum until a constant weight is achieved. A key advantage of this method is that for many applications, the polymer can be used directly without purification due to the non-toxic nature of the catalyst.[8]
-
-
Characterization: Analyze the polymer's molecular weight (e.g., via Gel Permeation Chromatography) and thermal properties (e.g., via Differential Scanning Calorimetry).
Workflow Diagram: Taurine-Catalyzed ROP
Caption: Workflow for the taurine-catalyzed ring-opening polymerization of L-Lactide.
Application III: Engineering Advanced Biomaterials for Tissue Regeneration
Scientific Rationale: Leveraging Antioxidant and Pro-Regenerative Properties
Chronic wounds are often characterized by a state of persistent inflammation and high levels of reactive oxygen species (ROS), which impair the healing process.[11] Taurine is a potent antioxidant and anti-inflammatory agent.[2][11] When incorporated into biomaterial scaffolds, such as collagen sponges or gelatin-based hydrogels, it can be released in a sustained manner at the wound site.[11][12] This localized delivery helps to attenuate oxidative stress, modulate the inflammatory response (e.g., by promoting the polarization of macrophages to a pro-regenerative M2 phenotype), and stimulate the proliferation phase of healing.[11] The result is accelerated wound closure, enhanced collagen deposition, and improved re-epithelialization.[11][12] Covalently linking taurine to the polymer backbone, as with taurine methacrylate, further enhances the material's performance by ensuring long-term bioactivity and structural integrity.[9]
Protocol 4: Preparation of Taurine-Incorporated Collagen Sponges for Wound Dressing
This protocol is adapted from methodologies for creating composite collagen sponges for enhanced wound healing.[11]
Materials:
-
Type I Collagen (e.g., from bovine tendon)
-
Taurine
-
Acetic acid (0.5 M)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
Step-by-Step Methodology:
-
Collagen Solution Preparation: Dissolve collagen in 0.5 M acetic acid to create a homogenous solution (e.g., 1% w/v). Stir overnight at 4°C.
-
Taurine Incorporation:
-
Add a desired amount of taurine to the collagen solution.
-
To covalently link taurine to the collagen, add EDC/NHS as cross-linking agents. The carboxyl groups on collagen are activated by EDC/NHS, allowing them to react with the amine group of taurine. This ensures that taurine is not just physically entrapped but chemically bound, providing sustained bioactivity.
-
Stir the mixture for 4-6 hours at 4°C.
-
-
Sponge Fabrication:
-
Pour the taurine-collagen solution into a mold (e.g., a petri dish or a specific well plate).
-
Freeze the solution at -80°C for at least 12 hours.
-
Lyophilize the frozen solution for 48-72 hours to create a porous sponge structure (Tau@Col).
-
-
Cross-linking and Sterilization:
-
Further cross-link the sponge if necessary (e.g., using dehydrothermal treatment or EDC/NHS in an ethanol/water mixture) to improve its mechanical stability and control its degradation rate.
-
Sterilize the final sponge using ethylene oxide or gamma irradiation before biological application.
-
-
Characterization: Evaluate the sponge for its morphology (via SEM), taurine release profile (via HPLC or a colorimetric assay), swelling ratio, and biocompatibility (via cell viability assays).[11]
Logical Relationship Diagram: Taurine's Role in Wound Healing
Caption: Mechanism of taurine-enhanced wound regeneration.
Conclusion and Future Outlook
This compound (taurine) has transcended its traditional role in biology to become a highly valuable and versatile molecule in material science. Its inherent non-toxicity, unique zwitterionic properties, and potent bioactivity make it an ideal candidate for creating the next generation of advanced materials. From synthesizing biocompatible nanoparticles for nanomedicine to catalyzing the green production of biodegradable polymers and engineering functional biomaterials for regenerative medicine, taurine offers a powerful combination of performance and safety.
Future research will likely expand its use as a functional monomer in creating smart polymers that respond to biological stimuli. Its application in energy and environmental materials, leveraging the properties of the sulfonate group, also remains a promising area of exploration. For researchers and developers, taurine is not just a simple amino acid; it is a bio-inspired building block for a more sustainable and biocompatible future in material science.
References
-
A Novel Approach towards Synthesis and Characterization of Non-Cytotoxic Gold Nanoparticles Using Taurine as Capping Agent. MDPI. [Link][4]
-
A Single Amino Acid Able to Promote High-Temperature Ring-Opening Polymerization by Dual Activation. PubMed. [Link][8]
-
(PDF) A Novel Approach towards Synthesis and Characterization of Non-Cytotoxic Gold Nanoparticles Using Taurine as Capping Agent. ResearchGate. [Link][5]
-
Fabrication and Characterization of Taurine Functionalized Graphene Oxide with 5-Fluorouracil as Anticancer Drug Delivery Systems. PMC - NIH. [Link][6]
-
Taurine-Conjugated Mussel-Inspired Iron Oxide Nanoparticles with an Elongated Shape for Effective Delivery of Doxorubicin into the Tumor Cells. PubMed. [Link][13]
-
Taurine: From Biosynthesis Pathways to Key Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Gelatin-based hydrogel functionalized with taurine moieties for in vivo skin tissue regeneration. ResearchGate. [Link][12]
-
Collagen sponge prolongs taurine release for improved wound healing through inflammation inhibition and proliferation stimulation. PMC - PubMed Central. [Link][11]
-
(PDF) Fabrication and Characterization of Taurine Functionalized Graphene Oxide with 5-Fluorouracil as Anticancer Drug Delivery Systems. ResearchGate. [Link][7]
-
Poly-taurine/poly-L-glutamic acid double-layer coating as potential candidates for surface modification of carbon felt electrode for discrimination and simultaneous detection of morphine and tramadol. PubMed. [Link][10]
-
Bioprinting Taurine-Incorporated Gelatin Methacrylate Hydrogels for Enhanced Muscle Tissue Regeneration. bioRxiv. [Link][9]
-
Gelatin-based hydrogel functionalized with taurine moieties for in vivo skin tissue regeneration. Academax. [Link]
-
A narrative review and new insights into the protective effects of taurine against drug side effects. PubMed. [Link][2]
-
Effects and Mechanisms of Taurine as a Therapeutic Agent. PMC - PubMed Central. [Link]
Sources
- 1. Taurine - Wikipedia [en.wikipedia.org]
- 2. A narrative review and new insights into the protective effects of taurine against drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication and Characterization of Taurine Functionalized Graphene Oxide with 5-Fluorouracil as Anticancer Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single Amino Acid Able to Promote High-Temperature Ring-Opening Polymerization by Dual Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Poly-taurine/poly-L-glutamic acid double-layer coating as potential candidates for surface modification of carbon felt electrode for discrimination and simultaneous detection of morphine and tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen sponge prolongs taurine release for improved wound healing through inflammation inhibition and proliferation stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Taurine-Conjugated Mussel-Inspired Iron Oxide Nanoparticles with an Elongated Shape for Effective Delivery of Doxorubicin into the Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Hydroxyethane-1-sulfonamide (Taurine) Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxyethane-1-sulfonamide, widely known in its more stable tautomeric form as Taurine (2-aminoethanesulfonic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our focus is on providing practical, in-depth solutions grounded in chemical principles to enhance yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Taurine and their common side reactions?
A1: The two most commercially significant routes for taurine synthesis are the reaction of ethanolamine with sulfuric acid and the reaction of ethylene oxide with sodium bisulfite.[1][2][3]
-
Ethanolamine Route: This is a two-step process where monoethanolamine (MEA) is first esterified with sulfuric acid to form 2-aminoethyl hydrogen sulfate (AES).[1][4][5][6] AES is then sulfonated with a sulfite reagent to produce taurine.[4][5][6]
-
Common Side Reactions:
-
Incomplete Esterification: The esterification is a reversible reaction, and inefficient removal of water can limit the conversion of MEA to AES, thus reducing the overall yield.[4]
-
Formation of Di- and Tri-ethanolamine Derivatives: Commercial ethanolamine may contain di- and tri-ethanolamine as impurities. These can react similarly to MEA, leading to the formation of N-substituted taurine derivatives, which are difficult to separate.
-
Unreacted Starting Materials: Residual MEA and inorganic salts like sodium sulfite and sodium sulfate are common impurities.[7]
-
-
-
Ethylene Oxide Route: This process involves the reaction of ethylene oxide with sodium bisulfite to create sodium isethionate, which is then ammonolyzed to form sodium taurate.[8] Acidification then yields the final taurine product.
-
Common Side Reactions:
-
Polymerization of Ethylene Oxide: Ethylene oxide can polymerize under certain conditions, leading to the formation of polyethylene glycols (PEGs).
-
Formation of Glycols: Hydrolysis of ethylene oxide can produce ethylene glycol.
-
Incomplete Ammonolysis: Insufficient reaction time, temperature, or pressure during ammonolysis can result in unreacted sodium isethionate in the final product.
-
-
Q2: How can I detect and quantify the common impurities in my Taurine product?
A2: A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying taurine and its organic impurities. Derivatization with reagents like o-phthalaldehyde (OPA) or ninhydrin allows for sensitive UV-Vis or fluorescence detection.[9][10]
-
Ion Chromatography: Useful for quantifying inorganic anions like sulfate and sulfite.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can be used to identify the structure of unexpected byproducts and confirm the purity of the final product.[5][6]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for identifying and quantifying trace impurities.[6]
Q3: What causes coloration in the final Taurine product and how can it be removed?
A3: Color in the final product is typically due to trace organic impurities, often arising from the degradation of starting materials or side reactions at elevated temperatures.
-
Sources of Color:
-
Impurities in the starting monoethanolamine.
-
Oxidation of reactants or intermediates.
-
Reactions with residual solvents or contaminants.
-
-
Decolorization Methods:
-
Activated Carbon Treatment: Adding activated carbon to a solution of crude taurine can effectively adsorb colored impurities.[7]
-
Recrystallization: Recrystallization from a suitable solvent system, such as water-ethanol or water-methanol mixtures, is a highly effective method for purification and color removal.[11][12] The solubility of taurine decreases with an increasing concentration of alcohol, which facilitates its precipitation while leaving impurities in the solution.[12]
-
Troubleshooting Guide
This section addresses specific problems you may encounter during taurine synthesis, focusing on the ethanolamine route.
Problem 1: Low Overall Yield
Low yield is a common issue that can often be traced back to incomplete reactions or the formation of soluble byproducts that are lost during workup.
| Potential Cause | Explanation | Troubleshooting & Prevention |
| Incomplete Esterification (MEA Route) | The esterification of MEA with sulfuric acid to form 2-aminoethyl hydrogen sulfate (AES) is an equilibrium-limited reaction. The water produced during this step can hydrolyze the AES product back to the starting materials.[4] | Solution: Implement effective water removal during the esterification step. This can be achieved by azeotropic distillation with a solvent like toluene or by performing the reaction under vacuum.[4] |
| Incomplete Sulfonation | The conversion of AES to taurine may be incomplete if the reaction conditions (temperature, time, stoichiometry) are not optimal. | Solution: Optimize the sulfonation reaction conditions. A study found that the optimal condition for sulfonation was at 80°C for 5 hours with a 1:1.5 molar ratio of AES to sodium sulfite.[13] Ensure proper mixing to maintain a homogeneous reaction mixture. |
| Loss of Product during Purification | Taurine has some solubility in the recrystallization solvents (e.g., water/ethanol mixtures). Excessive washing or using too large a volume of solvent can lead to significant product loss. | Solution: Carefully optimize the recrystallization procedure. Cool the solution slowly to maximize crystal growth and minimize the amount of taurine remaining in the mother liquor. Wash the isolated crystals with a minimal amount of cold solvent. |
Problem 2: Product Contamination with Specific Byproducts
The presence of impurities can affect the product's quality and performance in downstream applications.
| Contaminant | Detection Method | Mechanism of Formation & Prevention |
| Unreacted Monoethanolamine (MEA) | HPLC with derivatization | Unreacted MEA indicates incomplete esterification. Prevention: Ensure a slight excess of sulfuric acid is used and that water is effectively removed during the first step. |
| Ethanolamine Sulfate | Ion Chromatography, Elemental Analysis | This salt forms from the acid-base reaction between MEA and sulfuric acid. While it's a precursor to the ester, its presence in the final product suggests issues with the subsequent sulfonation step. Prevention: Ensure complete conversion during the high-temperature esterification step. |
| N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) | LC-MS, NMR | This byproduct can form if diethanolamine is present as an impurity in the MEA starting material. Diethanolamine reacts in a similar manner to MEA, leading to the formation of BES.[14] Prevention: Use high-purity MEA with low levels of di- and tri-ethanolamine. |
| Inorganic Salts (e.g., Na₂SO₄, Na₂SO₃) | Ion Chromatography, Conductivity | These are residual reagents from the sulfonation step. Prevention: Optimize the stoichiometry of the reactants. Purification via recrystallization is effective at removing these salts due to their different solubility profiles compared to taurine.[7] Ion exchange chromatography can also be used for purification.[15] |
Experimental Protocols
Protocol 1: Synthesis of Taurine from Monoethanolamine
This protocol is a generalized procedure based on literature methods.[5][6][13] Researchers should optimize conditions for their specific equipment and scale.
Step 1: Esterification
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a setup for water removal (e.g., Dean-Stark trap with a condenser), add monoethanolamine (1.0 mol).
-
Slowly add sulfuric acid (1.1 - 1.5 mol) with cooling to control the initial exothermic reaction.
-
Add an azeotropic solvent such as toluene.
-
Heat the mixture to reflux (around 110-120°C) and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture, which should contain the intermediate 2-aminoethyl hydrogen sulfate (AES).
Step 2: Sulfonation
-
Prepare a solution of sodium sulfite (1.5 mol) in water.
-
Add the AES intermediate from Step 1 to the sodium sulfite solution.
-
Heat the mixture to 80-100°C and maintain for 5-6 hours with stirring.[13]
-
Cool the reaction mixture to room temperature.
Step 3: Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Add ethanol or methanol to precipitate the crude taurine.
-
Filter the crude product and wash with a small amount of cold ethanol.
-
Recrystallize the crude taurine from a water/ethanol mixture to obtain the pure product.
-
Dry the purified taurine under vacuum.
Protocol 2: HPLC Analysis of Taurine Purity (OPA Derivatization)
This is a representative method for the quantitative analysis of taurine.
-
Standard Preparation: Prepare a stock solution of taurine reference standard in deionized water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the synthesized taurine and dissolve it in a known volume of deionized water.
-
Derivatization:
-
Prepare an o-phthalaldehyde (OPA) derivatization reagent.
-
In an autosampler vial, mix a specific volume of the standard or sample solution with the OPA reagent and a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a set time (e.g., 2 minutes) before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) or UV detector (~330 nm).
-
-
Quantification: Construct a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of taurine in the sample.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the main synthesis route from monoethanolamine to taurine, along with a key side reaction pathway originating from diethanolamine impurity.
Caption: Main and side reaction pathways in Taurine synthesis.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving common issues in taurine synthesis.
Caption: A logical workflow for troubleshooting Taurine synthesis.
References
- Mettler Toledo. (n.d.). Insights into Reaction Pathways of Taurine Synthesis from Ethanolamine.
- Morressier. (2022, August 26). Process for the production of taurine from monoethanolamine.
- Bayarmaa, B., Otgonsuren, D., & Odonmajig, P. (2014). Synthesis and characterization of Taurine. Mongolian Journal of Chemistry, 15(41), 32-35.
- Widiyarti, G., Hanafi, M., & Suratmo. (2009). PREPARATION OF 2-AMINOETHYLSULFONIC ACID. Indonesian Journal of Chemistry, 9(1), 131-136.
- Semantic Scholar. (n.d.). Synthesis of taurine.
- Google Patents. (n.d.). JPH06184088A - Method for purifying taurine by ion exchange resin.
- Al-Ogaidi, I., Al-Shaker, H., & Al-Masoudi, W. (2018). A Development of An Analytical Spectrophotometeric Method for determination of Taurine in Energy Drinks. Research Journal of Pharmacy and Technology, 11(7), 2824-2828.
- Haley, J. T., & Lipton, J. M. (1980). A rapid method for taurine quantitation using high performance liquid chromatography. Journal of chromatographic science, 18(5), 233–236.
- Google Patents. (n.d.). JP2005232026A - Method for purifying taurine.
- Tzanavaras, P. D., & Themelis, D. G. (2019). Liquid Chromatographic and Spectrophotometric Determination of Taurine in Energy Drinks Based on O-Phthalaldehyde-Sulfite Derivatization. Journal of Food Chemistry & Nanotechnology, 5(1), 5-10.
- Zhang, L., Wang, Y., & Wang, X. (2010). Determination of Taurine in Biological Samples by High-Performance Liquid Chromatography Using 4-Fluoro-7-nitrobenzofurazan as a Derivatizing Reagent. Biomedical and Environmental Sciences, 23(6), 493-498.
- Stoyanova, A., & Yankovska, T. (2017). UV-Spectrophotometry Determination of Taurine in Energy Drink Mixtures. International Journal of Pharmaceutical and Clinical Research, 9(8), 584-588.
- Wen-ru, C. (2011). A study on the purification of taurine. Tianjin Chemical Industry.
- ResearchGate. (2017). Synthesis of taurine.
- Mettler Toledo. (n.d.). Insights into Reaction Pathways of Taurine Synthesis from Ethanolamine.
- Eureka | Patsnap. (n.d.). Taurine synthesis method.
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid 10191-18-1.
- Sigma-Aldrich. (n.d.). N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid.
- NIST. (n.d.). N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid. NIST Chemistry WebBook.
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- PubChem. (n.d.). 2-(Bis(2-hydroxyethyl)amino)ethanesulphonic acid.
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"purification challenges of polar sulfonamides like 2-Hydroxyethane-1-sulfonamide"
Introduction: The Challenge of Purifying 2-Hydroxyethane-1-sulfonamide
Researchers working with highly polar molecules like this compound (Isethionic acid amide) frequently encounter significant purification hurdles. With a low LogP of -1.73 and a high Topological Polar Surface Area (TPSA) of 80.39 Ų, this compound exhibits strong hydrophilic character.[1][2] This inherent polarity leads to high solubility in polar solvents and strong interactions with polar stationary phases, complicating traditional purification strategies such as recrystallization and normal-phase column chromatography.[3]
This guide provides a comprehensive technical resource designed for researchers, scientists, and drug development professionals. It offers troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to navigate the specific challenges posed by polar sulfonamides, using this compound as a prime example. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and effective purification methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of polar sulfonamides in a practical question-and-answer format.
General Purification Challenges
Q1: What are the fundamental reasons that make polar sulfonamides like this compound so difficult to purify?
A1: The primary challenges stem from the molecule's physicochemical properties:
-
High Polarity and Water Solubility: These compounds are highly soluble in polar solvents like water, methanol, and DMSO. This makes them difficult to extract into less polar organic solvents for preliminary cleanup and can lead to poor retention in standard reversed-phase chromatography (RPC), where they often elute in the solvent front.[3]
-
Strong Interactions with Stationary Phases: In normal-phase chromatography (NPC), the polar sulfonamide and hydroxyl groups can form strong hydrogen bonds with the silanol groups on silica gel. This can cause either irreversible binding to the column or significant peak tailing and poor resolution.[4][5]
-
Co-elution with Polar Impurities: Synthesis byproducts and starting materials are often also polar, making them difficult to separate from the target compound due to similar chromatographic behavior.
Recrystallization Troubleshooting
Q2: I'm attempting to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid.[6] This is common for polar compounds when the solution is too concentrated, cools too quickly, or when the melting point of the solid is lower than the boiling point of the solvent.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[6]
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of an ordered crystal lattice.
-
Change the Solvent System: The chosen solvent may be too nonpolar or too "good" a solvent. For polar sulfonamides, mixed solvent systems are often effective.[6] A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or water) and then slowly add a miscible "anti-solvent" (e.g., isopropanol, acetonitrile, or THF) in which the compound is less soluble until turbidity persists.[7] A patent for purifying sulfathiazole successfully utilized a mixture of isopropanol and water.[8]
-
Preliminary Purification: If the crude material is highly impure, the impurities can inhibit crystallization. Consider a quick filtration through a small plug of silica or a preliminary chromatographic step to remove the bulk of impurities before attempting recrystallization.[6]
Q3: I've dissolved my compound and let it cool, but no crystals are forming. What should I do?
A3: The absence of crystal formation typically indicates that either the solution is not sufficiently saturated or it is in a supersaturated state where crystallization has not been initiated.
Solutions:
-
Induce Crystallization: Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6] Alternatively, add a "seed crystal" from a previous pure batch.[7]
-
Increase Concentration: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent. Be careful not to over-concentrate, which could lead to oiling out.
-
Lower the Temperature: Once the solution has cooled to room temperature, placing it in an ice bath or a refrigerator can further decrease the compound's solubility and promote crystallization.[6]
Chromatography Troubleshooting
Q4: My polar sulfonamide streaks severely on my silica gel column, making separation impossible. How can I improve the peak shape?
A4: Streaking (or tailing) on silica gel is a classic sign of strong, undesirable interactions between a polar/basic analyte and the acidic silanol groups of the stationary phase.
Solutions:
-
Mobile Phase Modifiers: Add a small amount of a competitive polar or basic modifier to the eluent.
-
For acidic compounds, adding 0.5-1% acetic acid can help.
-
For basic or strongly hydrogen-bonding compounds like sulfonamides, adding a small percentage of triethylamine (TEA) or ammonia (e.g., using a premixed 10% ammonia in methanol solution as the polar component) can neutralize the acidic silica sites and improve peak shape.[9]
-
-
Alternative Stationary Phases: If modifiers are insufficient, switch to a less acidic or a deactivated stationary phase.
Q5: My compound either doesn't stick to my C18 column at all, or it binds irreversibly to my silica column. Are there better chromatography techniques for this?
A5: This is a very common scenario for highly polar molecules and indicates you need to move beyond traditional RPC and NPC. The two most powerful techniques for your compound are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds.[3][11] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12] Water acts as the strong, eluting solvent. The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase.[13]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have multiple functionalities, such as combining hydrophobic (like C18) and ion-exchange properties.[14][15] This allows for the simultaneous separation of polar, nonpolar, and charged species in a single run, offering unique and tunable selectivity by adjusting mobile phase pH and ionic strength.[16] A C12-diol mixed-mode column has been shown to effectively separate a mixture of eight sulfonamides.
Data & Comparative Analysis
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 162894-76-0 | [1][17] |
| Molecular Formula | C₂H₇NO₃S | [1] |
| Molecular Weight | 125.15 g/mol | [1] |
| LogP | -1.73 | [1] |
| Topological Polar Surface Area (TPSA) | 80.39 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Table 2: Comparison of Chromatographic Techniques for Polar Sulfonamide Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Normal-Phase (NPC) | Silica, Alumina | Non-polar (e.g., Hexane/EtOAc) | Good for less polar compounds; inexpensive. | Strong retention, peak tailing, and potential irreversibly binding of highly polar sulfonamides.[3] |
| Reversed-Phase (RPC) | C18, C8 | Polar (e.g., Water/ACN) | Excellent for non-polar to moderately polar compounds. | Poor or no retention for highly polar compounds like this compound.[3] |
| HILIC | Silica, Diol, Amide, Penta-HILIC | High Organic (e.g., >80% ACN) with aqueous buffer | Excellent retention and separation of very polar compounds; MS-friendly eluents.[11][12] | Requires careful column equilibration; analyte solubility in high organic can be an issue. |
| Mixed-Mode (MMC) | C18 with Ion-Exchanger (e.g., Anion or Cation) | Aqueous buffer with organic modifier | Highly tunable selectivity for complex mixtures of polar and non-polar analytes; MS-friendly.[16] | Method development can be more complex due to multiple interaction modes. |
Experimental Protocols & Workflows
Workflow 1: Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting a purification method for a polar compound like this compound.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Optimized Recrystallization using a Solvent/Anti-Solvent System
This protocol is designed to mitigate the issue of "oiling out" and improve crystal quality.[7]
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., methanol or warm water) at room temperature.
-
Anti-Solvent Addition: While gently swirling the flask, slowly add a miscible "anti-solvent" (e.g., isopropanol or acetonitrile) dropwise. The anti-solvent should be one in which the target compound has poor solubility.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation. If crystals do not form spontaneously, scratch the inside of the flask with a glass rod.
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent, cover the flask, and set it aside undisturbed at room temperature to allow for slow crystal growth. For maximum yield, the flask can later be moved to a 4°C refrigerator.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: HILIC Method Development for Preparative Purification
This protocol outlines a starting point for developing a HILIC separation method.[12][18]
-
Column Selection: Choose a HILIC stationary phase. A bare silica column is a good starting point. Amide or Diol phases offer alternative selectivity.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate (adjust pH to ~6.8 if needed).
-
Solvent B: 50:50 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate.
-
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close to the initial mobile phase composition as possible (e.g., 90% acetonitrile) to ensure good peak shape. If solubility is an issue, use a minimum amount of DMSO or water.
-
Analytical Scouting Gradient: On an analytical scale HPLC system, run a scouting gradient to determine the retention time of the target compound.
-
Flow Rate: 1 mL/min.
-
Gradient:
-
0-2 min: 0% B (95% ACN)
-
2-15 min: 0% to 100% B (linear ramp to 50% ACN)
-
15-18 min: 100% B
-
18-20 min: Re-equilibrate at 0% B
-
-
-
Method Optimization: Based on the scouting run, optimize the gradient for preparative scale. If the compound elutes too late, make the gradient steeper. If it elutes too early, make the gradient shallower.
-
Scale-Up to Preparative LC: Once an optimized separation is achieved, scale up the method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.[19][20]
Workflow 2: HILIC Separation Mechanism
This diagram illustrates the principle behind HILIC, showing how polar analytes partition into the aqueous layer on the stationary phase.
Caption: HILIC mechanism showing analyte partitioning.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- SIELC Technologies. (n.d.). Polar Compounds. SIELC.
- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
- LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International.
- Benchchem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- US Patent US2777844A. (1957). Sulfonamide purification process. Google Patents.
- ResearchGate. (n.d.). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. ResearchGate.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Combs, M. T., et al. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Phenomenex.
- D. V. McCalley. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
- Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- ResearchGate. (2025). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
- Benchchem. (2025). overcoming challenges in the purification of polar indole derivatives. Benchchem.
- University of Calgary. (n.d.). Column chromatography. Department of Chemistry.
- Technology Networks. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Analytical Chemistry.
- ChemScene. (n.d.). This compound. ChemScene.
- ChemicalBook. (2025). This compound. ChemicalBook.
- Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods.
- University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry.
- PubChem. (n.d.). This compound. PubChem.
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"stability issues of 2-Hydroxyethane-1-sulfonamide in aqueous solution"
Technical Support Center: 2-Hydroxyethane-1-sulfonamide (Taurine)
Welcome to the technical support guide for this compound, more commonly known as Taurine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and interpretation.
Section 1: General Stability Profile & Core Concepts
This compound (Taurine) is an organic compound widely utilized in pharmaceutical formulations, cell culture media, and nutritional supplements. It is structurally a β-amino acid containing a sulfonic acid group instead of a carboxylic acid. This unique structure confers high water solubility and, in most routine laboratory and manufacturing conditions, excellent stability.[1][2] However, "instability" in a formulation context can extend beyond simple chemical degradation to include interactions, physical changes, and buffer incompatibilities. This guide will address these nuances.
FAQ 1: What is the fundamental stability of Taurine in an aqueous solution?
Under standard conditions, Taurine is exceptionally stable.[1][3] Its zwitterionic nature—possessing a strongly acidic sulfonic acid group (pKa ~1.5) and a basic amino group (pKa ~9.0)—allows it to remain ionized and highly soluble across a wide physiological pH range.[4] Reports from accelerated shelf-life studies show no significant loss after six months at 40°C, suggesting a shelf-life of at least 36 months at 25°C in solid form. This inherent stability means that most issues arise not from spontaneous degradation, but from interactions with other formulation components or exposure to extreme environmental stress.
| Condition | Stability Assessment | Key Considerations & Recommendations |
| pH (4.0 - 9.0) | Highly Stable | Hydrolytic degradation is minimal to non-existent in this range. Most sulfonamides are hydrolytically stable under typical environmental pH.[5][6] |
| Temperature (Ambient to 60°C) | Highly Stable | Taurine is stable to heat.[1][3] Issues like discoloration upon heating are typically due to interactions, not intrinsic degradation. |
| Temperature (>100°C, Autoclaving) | Generally Stable, but Caution Advised | While Taurine itself is heat-stable, high temperatures can accelerate reactions with other components (e.g., reducing sugars). If discoloration occurs, investigate for Maillard reaction products. |
| Light Exposure (Photostability) | Highly Stable | Taurine does not possess significant chromophores that absorb UV-Vis light, making it generally photostable. Standard precautions for light protection are sufficient. |
| Oxidative Stress | Stable to Mild Oxidants | Taurine is incompatible with strong oxidizing agents.[1][2] However, it plays an antioxidant role in biological systems, in part by reacting with hypochlorous acid.[7][] |
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during formulation, storage, or analysis.
Issue 1: Unexpected pH Shift in a Buffered Taurine Solution
Q: I prepared a 50 mM Taurine solution in a phosphate buffer at pH 7.4. After a week at 4°C, the pH has drifted down to 7.1. What is causing this?
A: This is a common issue that rarely involves the degradation of Taurine itself. The primary causes are related to buffer capacity and atmospheric interactions.
-
Scientific Rationale: Taurine is a zwitterion, but it has buffering capacity near its amino group's pKa (~9.0). While it contributes little to buffering at pH 7.4, it is still a charged species in the solution. The most likely culprit for pH drift, especially in moderately buffered systems, is the absorption of atmospheric carbon dioxide (CO₂). CO₂ dissolves in water to form carbonic acid (H₂CO₃), a weak acid that will lower the pH of your solution. Over time, this gradual acidification can overwhelm the buffer's capacity, leading to a noticeable pH drop.
-
Troubleshooting Steps:
-
Verify Buffer Strength: Ensure your buffer concentration is sufficient for your intended storage duration. A 10 mM phosphate buffer is easily overwhelmed; consider increasing the concentration to 50-100 mM if the formulation allows.
-
Minimize Headspace: Store solutions in containers that are appropriately sized for the volume, minimizing the air (and CO₂) in the headspace.
-
Inert Gas Overlay: For long-term storage of pH-sensitive formulations, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the container.
-
Use a More Robust Buffer System: If compatible with your application, consider buffers with a pKa closer to your target pH, such as HEPES, for greater stability at pH 7.4.
-
Issue 2: Solution Turns Yellow or Brown Upon Heating or Storage
Q: My formulation containing Taurine, glucose, and several other amino acids turned a pale yellow after heat sterilization. Is the Taurine degrading?
A: It is highly unlikely that Taurine is the source of the color. The observed discoloration is a classic indicator of the Maillard reaction or other caramelization processes.
-
Scientific Rationale: The Maillard reaction occurs between the primary amine group of an amino acid (like Taurine) and the carbonyl group of a reducing sugar (like glucose). This non-enzymatic browning process is significantly accelerated by heat and is a well-known challenge in the formulation of parenteral nutrition and other complex solutions. While Taurine is stable, its participation in this reaction can lead to its consumption and the formation of complex colored products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Issue 3: How to Confirm and Quantify Potential Degradation
Q: I am conducting a forced degradation study and need to prove my analytical method is stability-indicating for Taurine. What degradation products should I look for and how?
A: Forced degradation studies are designed to intentionally degrade a sample to ensure your analytical methods can separate the parent compound from any potential degradants.[9][10] While Taurine is very stable, extreme conditions can force degradation.
-
Scientific Rationale: Under harsh oxidative or thermal stress, the theoretical degradation could involve desulfonation (loss of the -SO₃H group) or deamination (loss of the -NH₂ group). Bacterial degradation, for instance, can convert taurine to sulfate and ammonia.[11] An enzymatic method for taurine analysis works by detecting the sulfite produced by taurine dioxygenase.[12] These represent plausible, albeit unlikely, degradation pathways in a pharmaceutical context.
-
Recommended Stress Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
-
Analytical Approach: High-Performance Liquid Chromatography (HPLC) is the method of choice. Since Taurine lacks a strong UV chromophore, derivatization is required for detection.
-
Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) or a similar reagent that reacts with primary amines is a standard method. Ninhydrin can also be used for spectrophotometric methods.[2][13]
-
Separation: A reversed-phase C18 column is typically used.
-
Detection: Fluorescence or UV-Vis detection, depending on the derivatizing agent.[14]
-
Validation: A stability-indicating method is validated by demonstrating that the peaks for known degradation products (or those formed during stress testing) are well-resolved from the main Taurine peak. The goal is to achieve 10-20% degradation of the active ingredient to adequately challenge the method.[9]
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation and QC of a Standard Aqueous Stock Solution
This protocol describes the preparation of a 0.5 M Taurine stock solution, a common concentration for laboratory use.
Materials:
-
Taurine (MW: 125.15 g/mol )[1]
-
High-purity water (e.g., Milli-Q or WFI)
-
Calibrated pH meter
-
0.22 µm sterile filter
-
Sterile storage container
Procedure:
-
Weighing: Accurately weigh 6.257 g of Taurine for every 100 mL of final solution volume.
-
Dissolution: Add approximately 80% of the final volume of water to a beaker with a magnetic stir bar. Slowly add the weighed Taurine powder while stirring. Taurine is highly soluble in water.[4]
-
pH Measurement: Once fully dissolved, measure the pH. A 0.5 M solution should have a pH between 4.5 and 6.0.[1]
-
pH Adjustment (Optional): If a specific pH is required for your application, adjust slowly using 1 M NaOH or 1 M HCl. Be aware that adding salts will change the final composition.
-
Final Volume: Transfer the solution to a volumetric flask and add water to the final volume mark. Mix thoroughly.
-
Sterilization: Pass the solution through a 0.22 µm sterile filter into the final sterile storage container.
-
Quality Control & Storage: Label the container with the name, concentration, date, and pH. Store at 2-8°C. For long-term storage (>1 month), consider storing at -20°C, as Taurine is stable to freeze-thaw cycles.[3]
Caption: Workflow for preparing a quality-controlled Taurine stock solution.
References
-
Bacterial Degradation of Taurine*. (1963). The Journal of Biochemistry, 54(4). Available from: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available from: [Link]
- Carr, G. P., & Wahlich, J. C. (1990). A practical approach to method validation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
-
Fekkes, D., et al. (2000). Precise analysis of primary amino acids in urine by an automated high-performance liquid chromatography method. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]
-
Huang, M.-X., et al. (2012). Study on the synthesis process and crystallization of taurine. ResearchGate. Available from: [Link]
-
Ikeda, K., Yamada, H., & Tanaka, S. (1963). Bacterial Degradation of Taurine. J-Stage. Available from: [Link]
- Jong, C. J., et al. (2012). The role of taurine in the pathology of MELAS: a novel mechanism for abnormal mitochondrial translation.
- Kim, C., & Cha, Y.-N. (2014). Taurine chloramine, a taurine metabolite from activated neutrophils, induces heme oxygenase-1 expression in murine macrophages. Journal of Experimental & Molecular Medicine.
- Marcinkiewicz, J., & Kontny, E. (2014).
-
PubChem. (n.d.). Taurine. National Center for Biotechnology Information. Available from: [Link]
- Reynolds, D. W., et al. (2006). Forced degradation of pharmaceuticals. Pharmaceutical Technology.
- Rikimaru, M., et al. (2012). Taurine ameliorates impaired the mitochondrial translation in MELAS.
-
Shif, M., Ding, X., & Liu, Y. (2002). Separation methods for taurine analysis in biological samples. Journal of Chromatography B. Available from: [Link]
-
Taurine. (n.d.). Solubility of Things. Available from: [Link]
-
Taurine. (2021). WebMD. Available from: [Link]
-
Taurine Interactions Checker. (n.d.). Drugs.com. Available from: [Link]
-
Temporal reproducibility of taurine measurements in frozen serum of healthy postmenopausal women. (2012). National Institutes of Health. Available from: [Link]
-
Wikipedia contributors. (n.d.). Taurine. Wikipedia. Available from: [Link]
-
Zhang, P., & Yang, Z. (1998). Stability of taurine in food. Chinese Journal of Food Hygiene. Available from: [Link]
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"common impurities in the synthesis of 2-Hydroxyethane-1-sulfonamide"
Welcome to the technical support center for the synthesis of 2-Hydroxyethane-1-sulfonamide (HES), a valuable building block for researchers in materials science and drug development. This guide is structured to provide direct, actionable answers to common challenges encountered during the synthesis and purification of this compound. It is designed for an audience of professional researchers, scientists, and process chemists.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the synthesis of this compound.
Q1: My final product is showing a persistently low or broad melting point. What is the likely cause?
A low or broad melting point is a classic indicator of impurities. The most common culprits in this synthesis are residual inorganic salts (Ammonium Chloride) and the hydrolysis product of your starting material (Isethionic Acid). Both can disrupt the crystal lattice of your final product, leading to poor thermal properties. A detailed impurity profile analysis is recommended.
Q2: The yield of my reaction is significantly lower than expected. What are the primary factors?
Low yield can often be traced back to two key issues:
-
Side Reactions: The primary cause is often the hydrolysis of the highly reactive starting material, 2-hydroxyethanesulfonyl chloride. This starting material can readily react with any trace water in your reagents or solvent, converting it into the unreactive isethionic acid.
-
Product Loss during Workup: this compound has good water solubility. Aggressive or repeated aqueous washes during the workup procedure can lead to significant loss of product into the aqueous phase.
Q3: My NMR spectrum shows signals that I cannot assign to the product. Where should I start my investigation?
Unidentified signals often belong to process-related impurities. Compare your spectrum to the known spectra of the starting materials and the likely impurities detailed in Section 2. Pay close attention to broad signals, which may indicate acidic protons (like from isethionic acid) or the presence of oligomeric species. We recommend running a spiked NMR experiment, where a small amount of a suspected impurity is added to your sample to see if the unassigned peak intensity increases.
Q4: Is the starting material, 2-hydroxyethanesulfonyl chloride, stable?
No, it is known to be hydrolytically unstable. It can undergo intramolecular cyclization to form a highly reactive intermediate known as β-sultone (1,2-oxathietane 2,2-dioxide), especially in the presence of moisture or base.[1] This intermediate is then rapidly attacked by nucleophiles, with water leading to hydrolysis. Therefore, it is critical to use this reagent fresh, under strictly anhydrous conditions, and at low temperatures.
Section 2: Troubleshooting Guide: A Deep Dive into Common Impurities
This section provides a detailed analysis of the most common impurities, their formation mechanisms, and strategies for their detection, prevention, and removal.
Impurity Profile: Synthesis of this compound
The primary synthesis route involves the reaction of 2-hydroxyethanesulfonyl chloride with ammonia.[2][3] The key to achieving high purity lies in controlling the side reactions of the sulfonyl chloride starting material.
Sources
Technical Support Center: Scale-Up Synthesis of 2-Hydroxyethane-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 2-Hydroxyethane-1-sulfonamide (also known as Isethionic acid amide). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will explore common synthesis routes, troubleshoot potential issues, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
PART 1: Synthesis Overview & Core Principles for Scale-Up
This compound is a valuable bifunctional molecule, serving as a key intermediate in various chemical syntheses. Its structure, featuring both a primary alcohol and a sulfonamide group, offers versatile reactivity. While several synthetic routes exist, the most common and industrially relevant pathways for its precursor, isethionic acid, often start from ethylene oxide or monoethanolamine.[1][2][3] The final step typically involves ammonolysis.
The primary challenge in scaling up is not merely multiplying reagent quantities but managing the complex interplay of reaction kinetics, thermodynamics, mass transfer, and safety. A reaction that is well-behaved in a 1 L flask can become problematic in a 1000 L reactor.
Common Synthetic Pathways
The synthesis of the sulfonamide can be conceptually broken down into the formation of a suitable sulfonyl precursor followed by amination. A prevalent industrial route involves the ammonolysis of an isethionate salt.[4][5]
Caption: Common industrial pathways to this compound precursors.
PART 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.
Question: My reaction yield is consistently lower at pilot scale compared to the lab. What are the likely causes?
Answer: A drop in yield upon scale-up is a common and multifaceted problem. Here are the primary suspects and solutions:
-
Cause 1: Inefficient Heat Transfer. Large reactors have a lower surface-area-to-volume ratio, making heat removal more challenging. This can lead to "hot spots" where side reactions occur, degrading your starting material or product.
-
Solution:
-
Perform reaction calorimetry (e.g., using RC1 or DSC) to understand the reaction's thermal profile and ensure your cooling capacity is sufficient.
-
Control the addition rate of reagents to manage the rate of heat generation. A semi-batch process is often preferred over a batch process for highly exothermic steps.[6]
-
-
-
Cause 2: Mass Transfer Limitations. Inadequate mixing in a large vessel can lead to localized areas of high reagent concentration, promoting side reactions, and areas of low concentration, resulting in an incomplete reaction.
-
Solution:
-
Optimize the agitator type, speed, and baffle configuration for the specific viscosity and density of your reaction mixture.
-
Consider using a continuous flow reactor, which offers superior heat and mass transfer, providing more consistent results between scales.[7]
-
-
-
Cause 3: Hydrolysis of Reactive Intermediates. If your synthesis involves a sulfonyl chloride intermediate, its susceptibility to moisture is a major issue.[8] Larger equipment and longer transfer times increase the potential for exposure to atmospheric moisture.
-
Solution:
-
Ensure all reactors, transfer lines, and solvents are scrupulously dried.
-
Operate the reaction under an inert atmosphere (e.g., nitrogen or argon blanket).[9] Use fresh, high-quality starting materials.
-
-
Question: The impurity profile of my crude product has changed, and a new, significant impurity has appeared at scale. How do I identify and mitigate it?
Answer: The appearance of new impurities is often linked to the longer reaction times and varied temperature profiles inherent in larger-scale operations.
-
Identification:
-
Isolate the Impurity: Use preparative chromatography to isolate a sufficient quantity of the unknown impurity.
-
Characterization: Use analytical techniques like LC-MS/MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to determine its structure.[10]
-
-
Common Culprits & Mitigation:
-
Bis-sulfonated Product: If a primary amine is used in the presence of excess sulfonyl chloride, a bis-sulfonated side product can form.[8]
-
Mitigation: Control the stoichiometry carefully. A slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[8] Slow, subsurface addition of the sulfonyl chloride to a well-agitated solution of the amine can also minimize this.
-
-
Degradation Products: As mentioned, localized overheating can degrade the product.
-
Mitigation: Improve thermal management as described above.
-
-
Oligomers/Polymers: If the starting materials are bifunctional, polymerization can occur, especially if an un-protected amine reacts with a generated sulfonyl chloride in the same molecule.[11]
-
Mitigation: This points to a fundamental process design issue. Ensure that reaction conditions do not favor intermolecular side reactions over the desired intramolecular or primary reaction.
-
-
Question: My product is difficult to isolate. In the lab, it crystallized easily, but now it oils out or remains in solution. What should I do?
Answer: Crystallization is highly sensitive to purity, cooling rate, and agitation.
-
Cause 1: Higher Impurity Levels. Even a small increase in impurities can inhibit crystallization by acting as "crystal poisons" or by depressing the freezing point.
-
Solution: Perform a pre-purification step. This could be a simple charcoal treatment, a liquid-liquid extraction with pH adjustment, or a silica plug filtration to remove highly polar or non-polar impurities.[12]
-
-
Cause 2: Uncontrolled Cooling. Rapid cooling of large volumes often leads to supersaturation and oiling out rather than controlled crystal growth.
-
Solution:
-
Develop a controlled cooling profile. Slow cooling with gentle agitation is crucial.
-
Seed the solution with a small amount of pure, crystalline product at the appropriate temperature to encourage nucleation.
-
Perform a solvent screening study to find a better crystallization solvent or an anti-solvent system.[8]
-
-
Table 1: Example Recrystallization Solvent Screening Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Form | Notes |
| Isopropanol (IPA) | High | Moderate | Small Needles | Yield may be compromised. |
| IPA / Water (9:1) | High | Low | Large Prisms | Good system for high purity and yield. |
| Acetonitrile | Moderate | Low | Fine Powder | Difficult to filter. |
| Ethyl Acetate | Low | Very Low | N/A | Not a suitable single solvent. |
| Toluene / Heptane | Insoluble | Insoluble | N/A | Anti-solvent potential. |
PART 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Safety is the paramount consideration.
-
Hazardous Reagents: Routes starting from ethylene oxide involve a highly toxic, flammable, and explosive gas.[2] Routes involving chlorosulfonic acid or thionyl chloride to create sulfonyl chloride intermediates use highly corrosive and hazardous reagents that react violently with water.[9][13]
-
Exothermic Reactions: Both the sulfonation and ammonolysis steps can be highly exothermic. A thermal runaway is a significant risk if cooling is inadequate.
-
Pressure Build-up: Ammonolysis is often conducted in a sealed reactor at elevated temperatures and pressures. The reactor must be appropriately rated, and pressure relief systems must be in place.
-
Handling Procedures: Always consult the Safety Data Sheet (SDS) for all reagents.[14][15][16] Ensure personnel are equipped with appropriate personal protective equipment (PPE), and that engineering controls (e.g., fume hoods, closed-system transfers) are in place.
Q2: Which analytical methods are recommended for in-process controls (IPCs) and final product release?
A2: A robust analytical package is crucial for a scalable process.
-
In-Process Controls (IPCs):
-
TLC/UPLC/HPLC: To monitor the consumption of starting materials and the formation of the product. A rapid UPLC method is ideal for real-time monitoring.[10]
-
pH Measurement: Critical for extraction and crystallization steps.
-
-
Final Product Release:
-
HPLC: To determine purity and quantify impurities.
-
LC-MS: To confirm the identity of the main peak and any impurities.[10]
-
¹H and ¹³C NMR: For structural confirmation and to ensure no residual solvents or starting materials are present.
-
Karl Fischer Titration: To determine water content.
-
Melting Point: As a simple indicator of purity.
-
Q3: How should I choose the base and solvent for the sulfonamidation step?
A3: The choice is critical for reaction efficiency and yield.
-
Base: The base neutralizes the HCl generated during the reaction. A non-nucleophilic organic base like pyridine or triethylamine is often preferred because it won't compete with the amine nucleophile.[8] An aqueous base like NaOH can be used under Schotten-Baumann conditions, but this increases the risk of hydrolyzing the sulfonyl chloride starting material.[8]
-
Solvent: The solvent must dissolve the reactants and be inert to the reaction conditions. Dichloromethane (DCM) and tetrahydrofuran (THF) are common laboratory choices, but for scale-up, consider solvents with higher boiling points and better safety profiles like 2-methyl-THF or cyclopentyl methyl ether (CPME).
Q4: What are the typical storage conditions for this compound?
A4: Based on its structure and data for similar compounds, this compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[14][16][17] It is a white to off-white solid.[17] Avoid contact with strong oxidizing agents. Storage at 2-8°C is often recommended for long-term stability.[17]
PART 4: Experimental Protocols & Data
Protocol 1: Scalable Laboratory Synthesis via Ammonolysis
This protocol describes a representative synthesis from a commercially available isethionate salt, which is a common intermediate.
Objective: To synthesize this compound from sodium 2-hydroxyethanesulfonate.
Materials:
-
Sodium 2-hydroxyethanesulfonate (Sodium Isethionate)
-
Aqueous Ammonia (28-30%)
-
Pressure-rated reaction vessel with temperature and pressure monitoring
-
Methanol
-
Activated Carbon
Procedure:
-
Reactor Setup: Charge the pressure vessel with sodium 2-hydroxyethanesulfonate (1.0 eq).
-
Ammonolysis: Add aqueous ammonia (10-15 eq) to the vessel. Seal the reactor.
-
Reaction: Heat the mixture to 150-180°C. The pressure will increase significantly. Monitor the reaction progress by UPLC analysis of aliquots (after careful cooling and depressurization). The reaction is typically complete in 8-12 hours.
-
Cool Down & Venting: Cool the reactor to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood or into a scrubber.
-
Work-up: Transfer the resulting solution to a round-bottom flask. Concentrate the solution under reduced pressure to remove most of the water and residual ammonia. A viscous liquid or solid residue will remain.
-
Purification: Add hot methanol to the residue to dissolve the product, leaving the inorganic salts behind.
-
Filtration: Filter the hot solution to remove insoluble salts.
-
Crystallization: Allow the methanol filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization of the final product.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Data Presentation
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 162894-76-0 | [18][19] |
| Molecular Formula | C₂H₇NO₃S | [19][20] |
| Molecular Weight | 125.15 g/mol | [19][20] |
| Appearance | White to off-white solid | [17] |
| Boiling Point (Predicted) | 342.6 ± 44.0 °C | [17] |
| Density (Predicted) | 1.494 ± 0.06 g/cm³ | [17] |
| pKa (Predicted) | 10.13 ± 0.60 | [17] |
| LogP (Predicted) | -1.73 | [19] |
PART 5: Visualization of Workflows
Troubleshooting Workflow for Low Yield
When encountering low yields, a systematic approach is necessary to diagnose the root cause. The following workflow can guide your investigation.
Caption: A systematic workflow for troubleshooting low yields in chemical synthesis.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
-
Smith, Y. (n.d.). Taurine Synthesis and Production. News-Medical.Net. [Link]
-
McCallum, S. (2022). Process for the production of taurine from monoethanolamine. Morressier. [Link]
-
Ye, W., et al. (2020). Continuous Process for the Production of Taurine from Monoethanolamine. Industrial & Engineering Chemistry Research, 59(29), 13057–13064. [Link]
-
FINETECH. (n.d.). How Is Taurine Sourced and Processed for Commercial Use? Finetech. [Link]
-
Denger, K., et al. (2014). Isethionate formation from taurine in Chromohalobacter salexigens: purification of sulfoacetaldehyde reductase. Microbiology, 160(Pt 4), 741–747. [Link]
-
Wikipedia. (n.d.). Taurine. Retrieved from [Link]
-
Styp von Rekowski, K., et al. (2005). Isethionate as a product from taurine during nitrogen-limited growth of Klebsiella oxytoca TauN1. Archives of Microbiology, 183(5), 325–330. [Link]
-
Alimardanov, A., et al. (2020). Process for producing taurine. Justia Patents. [Link]
- Alimardanov, A., et al. (2018). Cyclic process for producing taurine.
-
PubChem. (n.d.). 2-Hydroxyethane-1-sulfinamide. [Link]
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Taylor, D., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.).
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?[Link]
-
PubChemLite. (n.d.). This compound (C2H7NO3S). [Link]
-
Turnbull, O., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11843–11850. [Link]
- Google Patents. (n.d.). Flow synthesis process for the production of sulfonylurea compounds.
-
PubChem. (n.d.). Isethionic acid amide. [Link]
-
Hsiao, Y., et al. (2006). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Journal of the Chinese Chemical Society, 53(4), 947-960. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
- Google Patents. (n.d.). Synthesis of hydroxy sulfonic acids.
-
Noël Research Group. (2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. [Link]
-
PubMed Central. (n.d.). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides. [Link]
-
PubMed. (n.d.). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. [Link]
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"method development for resolving 2-Hydroxyethane-1-sulfonamide from starting materials"
Welcome to the technical support resource for analytical method development. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in creating robust methods to resolve 2-Hydroxyethane-1-sulfonamide from its starting materials and related impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions to establish a strong foundation for your method development strategy.
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
A1: this compound is a highly polar small molecule. Its key properties include a low molecular weight (125.15 g/mol ) and a predicted LogP of approximately -1.73, indicating high water solubility.[1] This polarity is the most critical factor to consider, as the compound will be poorly retained on traditional non-polar stationary phases like C18 under typical reversed-phase conditions.[2][3] The molecule also contains acidic (sulfonamide N-H) and hydroxyl protons, meaning its ionization state can be manipulated with mobile phase pH, which in turn affects retention.
Q2: What are the likely starting materials for the synthesis of this compound?
A2: The synthesis of sulfonamides commonly involves the reaction of a sulfonyl chloride with an amine.[4] Therefore, likely starting materials could include taurine (2-aminoethanesulfonic acid), isethionic acid, or derivatives where the amine or hydroxyl group is protected. Another common route involves reacting an appropriate sulfonyl chloride with ammonia.[4][5][6] These precursors will have different polarities and functionalities, which forms the basis for their chromatographic separation from the final product.
Q3: Which chromatographic technique is most suitable for this separation?
A3: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for this type of analysis.[7] Given the high polarity of this compound, two primary HPLC modes should be considered:
-
Reversed-Phase (RP-HPLC): While challenging, it can be successful using highly aqueous mobile phases or specialized columns (e.g., polar-endcapped or polar-embedded).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the best choice for retaining and separating very polar compounds that show little to no retention in reversed-phase mode.[3][8]
Q4: What is a good starting point for detector selection?
A4: this compound lacks a strong chromophore. However, like many sulfonamides, it should have sufficient UV absorbance for detection at lower wavelengths. A good starting point is to use a Diode Array Detector (DAD) or a multi-wavelength UV detector and scan the range of 190-300 nm. Many simple sulfonamides are analyzed between 250 nm and 270 nm.[9][10][11] If sensitivity is a major issue, alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) should be considered.
Part 2: Method Development & Troubleshooting Guide
This guide provides a systematic workflow and addresses specific experimental challenges in a question-and-answer format.
Initial Method Development Workflow
The following diagram outlines a logical workflow for developing a separation method for this compound.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Common Issues
Q: My peak for this compound is eluting at or near the void volume with no retention on a C18 column. What should I do?
A: This is a classic problem for highly polar analytes in reversed-phase chromatography.[3] The non-polar C18 stationary phase has minimal interaction with your polar compound.
-
Immediate Action: Drastically reduce the organic solvent content in your mobile phase. Start with a mobile phase of 98-100% aqueous buffer. If you are using a gradient, ensure it starts at a very low organic percentage (e.g., 0-5%). Be aware that some traditional C18 columns can undergo "phase dewetting" or "phase collapse" in highly aqueous mobile phases, leading to reproducibility issues. Using a column specifically designed for aqueous conditions (with polar end-capping or embedded polar groups) is recommended.
-
Alternative Strategy (HILIC): If reducing the organic content is insufficient, switch to a HILIC column. In HILIC, the retention mechanism is based on partitioning into a water-enriched layer on the surface of a polar stationary phase. You will use a high-organic mobile phase (e.g., 95% acetonitrile, 5% aqueous buffer) to achieve retention.[3]
Q: I have retention, but the peak shape is poor (fronting or tailing). How can I improve it?
A: Poor peak shape is often caused by secondary interactions, column overload, or a mismatch between the injection solvent and the mobile phase.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions (analyte interacting with uncapped silica on the stationary phase). | Add a buffer to the mobile phase (e.g., 10-25 mM phosphate or acetate) and adjust the pH.[12] A slightly acidic pH (e.g., 3.0) can suppress the ionization of free silanols. |
| Peak Fronting | Column overload or sample solvent stronger than the mobile phase. | Reduce the mass of analyte injected onto the column. Crucially, ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase.[12] Injecting a sample in a high-organic solvent into a highly aqueous mobile phase will cause severe peak distortion. |
| Split Peaks | Partially blocked frit, column contamination, or column void. | Flush the column or replace it. Use a guard column to protect the analytical column from sample matrix contaminants.[13] |
Q: The peaks for my starting material and this compound are co-eluting or have very poor resolution. How can I separate them?
A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This is achieved by changing the chemical interactions.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). These solvents have different properties and can alter the elution order and spacing of peaks.
-
Adjust Mobile Phase pH: The ionization state of your analyte and potential starting materials can be altered by pH.[8][12] A small change in pH can dramatically impact retention and selectivity, especially for ionizable compounds like sulfonamides. Perform a pH scouting study (e.g., pH 3.0, 4.5, 6.0) to find the optimal separation window.
-
Change Stationary Phase: If mobile phase adjustments are not enough, a different column chemistry is the most powerful way to change selectivity. If you are on a C18, try a Phenyl or Cyano phase.[8] These offer different interaction mechanisms (π-π interactions for Phenyl, dipole-dipole for Cyano) that can resolve compounds that co-elute on a C18.
-
Optimize Temperature: Temperature can influence selectivity, although it is often a secondary parameter.[14] Try varying the column temperature between 25°C and 40°C to see if it improves resolution.
The following decision tree provides a visual guide for troubleshooting these common issues.
Caption: A decision tree for troubleshooting common HPLC issues.
Part 3: Experimental Protocols
Protocol 1: Generic Starting Conditions for RP-HPLC Screening
This protocol provides a robust starting point for evaluating the separation on a reversed-phase system.
-
Column: Use a modern, high-purity silica C18 column suitable for highly aqueous conditions (e.g., with polar end-capping), with dimensions of 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Using HPLC or MS-grade solvents and additives is critical to avoid baseline noise and contamination.[12])
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Table of Gradient Conditions
Time (min) Flow Rate (mL/min) %A %B 0.0 1.0 98 2 10.0 1.0 50 50 12.0 1.0 50 50 12.1 1.0 98 2 | 15.0 | 1.0 | 98 | 2 |
-
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detector: DAD, 210 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A (98% Water/2% ACN with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Generic Starting Conditions for HILIC Screening
This protocol is an alternative for when RP-HPLC fails to provide adequate retention.
-
Column: Use a HILIC column (e.g., Amide or Silica phase) with dimensions of 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Gradient Program:
-
Table of Gradient Conditions
Time (min) Flow Rate (mL/min) %A %B 0.0 1.0 100 0 10.0 1.0 50 50 12.0 1.0 50 50 12.1 1.0 100 0 | 15.0 | 1.0 | 100 | 0 |
-
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Detector: DAD at 210 nm, plus CAD or ELSD if available.
-
Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Methanol. Matching the sample diluent to the initial mobile phase conditions is crucial for good peak shape in HILIC.[3]
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
- Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC? Retrieved from [Link]
-
Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation. Retrieved from [Link]
- Bican-Fister, T., & Kajganovic, V. (1963). Separation and identification of sulfonamides by thin-layer chromatography.
-
Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
- Samanidou, V., et al. (2019).
- Tolika, Z., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 8(1), 10-17.
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
- Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 671-682.
- Tölgyesi, Á., et al. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection.
- Samanidou, V., et al. (2012). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
-
ICH. (2022). Q14: Analytical Procedure Development. Retrieved from [Link]
- Sui, L., et al. (2013). HPLC Determination of Sulfonamides in Water with Solid-Phase Extraction. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 49(4), 428-431.
- Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7245.
- Christodoulou, E., et al. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 30(2), 184-189.
- Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 376-383.
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Smith, A. M. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
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Grinias, J. (2025). Analytical Techniques in Stability Testing. Separation Science. Retrieved from [Link]
- Reddy, K. R., et al. (2004). Synthesis of sulfonamide derivatives. Google Patents.
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"addressing poor solubility of 2-Hydroxyethane-1-sulfonamide in assays"
Technical Support Center: 2-Hydroxyethane-1-sulfonamide (Taurine)
An Application Scientist's Guide to Overcoming Assay Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for issues related to the solubility of this compound, more commonly known as Taurine, during assay development and execution. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you resolve your experimental hurdles.
Frequently Asked Questions (FAQs)
Section 1: Understanding the "Solubility" of this compound (Taurine)
Q1: My protocol refers to this compound as "poorly soluble," but the literature states Taurine is highly water-soluble. Which is correct?
This is a critical and common point of confusion. The information in the literature is correct: this compound (Taurine) is a white, crystalline powder that is generally considered highly soluble in water.[1][2] Reports of its water solubility range from approximately 79 g/L to over 100 g/L at room temperature.[1][2]
If you are encountering precipitation or what appears to be poor solubility, it is almost certainly due to specific experimental conditions rather than the intrinsic properties of the compound itself. This guide will help you diagnose those conditions.
The confusion may also arise from different chemical structures. While 2-Hydroxyethane-1-sulfonamide is the focus of this guide, a related compound, 2-Hydroxyethane-1-sulfinamide , has different properties.[3] Always verify the CAS number of your reagent. The CAS number for Taurine is 107-35-7.[4]
Q2: What are the key factors that can unexpectedly affect the solubility of Taurine in my assay buffer?
The solubility of Taurine, like many zwitterionic compounds, is significantly influenced by its chemical environment.[5][6] A zwitterion contains both a positive and a negative charge, resulting in a net charge of zero at a specific pH known as the isoelectric point (pI).[7][8][9]
-
pH and the Isoelectric Point (pI): Taurine has an isoelectric point of approximately 5.12.[10] At this pH, its net charge is zero, and its solubility is at a minimum.[9] Adjusting the pH of your buffer away from the pI—either more acidic or more basic—will increase the net charge of the molecule and dramatically improve its solubility.[1]
-
Temperature: The solubility of Taurine in aqueous solutions increases with temperature.[1][11] If you are working with cold buffers or on ice, you may be significantly reducing its solubility limit.
-
Buffer Composition & Ionic Strength: High concentrations of salts in your buffer can lead to a "salting-out" effect, reducing the solubility of other solutes like Taurine by competing for water molecules. Conversely, certain salts can sometimes increase solubility (salting-in).[12]
-
Co-solvents: The presence of organic co-solvents (like methanol or ethanol) mixed with water will generally decrease the solubility of Taurine.[11]
| Physicochemical Property | Value | Significance for Solubility |
| IUPAC Name | 2-aminoethanesulfonic acid | The sulfonic acid and amino groups confer its zwitterionic nature. |
| Molecular Weight | 125.15 g/mol | Essential for calculating molar concentrations.[10][13] |
| Water Solubility (20-25°C) | ~79-95 g/L | Confirms high intrinsic solubility in water.[2][13] |
| pKa values | ~1.5 (sulfonic acid), ~9.0 (amino group) | Determines the charge state at different pH values.[13] |
| Isoelectric Point (pI) | ~5.12 | The pH at which the molecule has a net zero charge and minimum solubility.[10] |
| Solubility in Alcohols | Insoluble to very poorly soluble | Taurine is generally insoluble in ethanol and methanol.[13][14] |
Q3: How should I properly prepare a high-concentration aqueous stock solution of Taurine?
Preparing an accurate and stable stock solution is the foundation of reproducible experiments.[15][16][17]
-
Use High-Purity Water: Start with deionized, distilled, or ultrapure water to avoid contaminants that could affect solubility or pH.
-
Weigh Accurately: Use a calibrated analytical balance to weigh the required mass of Taurine powder.[16]
-
Control the pH: Since the lowest solubility is around pH 5.1, ensure your water is not acidic. For very high concentrations, consider using a buffer with a pH of 7-7.4, where Taurine is highly soluble due to its ionized state.[1]
-
Gentle Heating & Agitation: If needed, gently warm the solution (e.g., to 30-40°C) and stir using a magnetic stir plate until the solid is completely dissolved.[18][19] Do not boil.
-
Cool to Room Temperature: Allow the solution to cool to room temperature. It is crucial to check that no precipitation occurs upon cooling. If it does, you have exceeded the solubility limit at room temperature.
-
Sterile Filtration: For cell-based assays, filter the final stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store aqueous solutions at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation and repeated freeze-thaw cycles.[20]
Section 2: Troubleshooting Precipitation in Assays
Q4: I prepared a clear stock solution, but my compound precipitated when I added it to the final assay buffer. What happened?
This is a classic case of exceeding the kinetic solubility limit in the final assay medium.[21] The solvent environment of your stock solution (e.g., 100% water) is dramatically different from the final assay buffer, which may contain salts, proteins, or have a different pH. When the stock is diluted into the buffer, the Taurine molecules may crash out of solution before they can equilibrate.[21]
Q5: How can I systematically identify the cause of precipitation in my assay?
A systematic approach is key to solving this problem efficiently. The following workflow will help you pinpoint the issue.
Caption: Troubleshooting workflow for compound precipitation.
Q6: What specific adjustments can I make to my assay buffer to improve the solubility of this compound?
-
Primary Action - Check and Adjust pH: This is the most likely solution. Measure the pH of your final assay buffer. If it is near the pI of 5.12, adjust it. For most physiological assays, a pH of 7.4 is standard and will ensure high solubility.[1]
-
Reduce Salt Concentration: If your buffer contains high molar concentrations of salts (e.g., >200 mM), try reducing the concentration to see if this improves solubility.
-
Pre-warm Reagents: Ensure all your buffers and solutions are equilibrated to the temperature at which the assay will be performed before mixing.[22]
Experimental Protocols
Protocol 1: Step-by-Step Troubleshooting of Compound Precipitation
This protocol provides a structured approach to diagnosing and solving solubility issues directly in your experimental setup.
Materials:
-
This compound (Taurine) powder
-
Your standard assay buffer
-
A set of simple buffers with varying pH (e.g., 10 mM Phosphate buffer at pH 4.0, 5.0, 6.0, 7.0, 8.0)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or nephelometer (optional, for quantitative measurement)
Methodology:
-
Baseline Test: Prepare a dilution of your Taurine stock solution into your standard assay buffer at the final concentration that showed precipitation. Mix and incubate under your standard assay conditions (time, temperature). Visually inspect for precipitation.
-
pH Dependency Test:
-
Prepare a series of tubes/wells, each containing one of the simple buffers with varying pH.
-
Add your Taurine stock to each buffer to the same final concentration as in Step 1.
-
Mix and incubate.
-
Analysis: Observe the tubes. You should see significantly less (or no) precipitation in the buffers with pH values far from 5.0 (e.g., pH 7.0 and 8.0). This confirms a pH-dependent solubility issue.
-
-
Temperature Dependency Test:
-
Prepare two sets of dilutions in your standard assay buffer.
-
Incubate one set on ice (or at 4°C) and the other at room temperature (or 37°C, if applicable).
-
Analysis: Compare the two sets. If the cold sample shows precipitation while the warmer one does not, the issue is related to reduced solubility at lower temperatures.
-
-
Buffer Component Test:
-
Prepare a simplified version of your assay buffer containing only the primary buffering agent (e.g., HEPES or Tris) at the correct pH, but without additional salts or other components.
-
Perform the dilution test.
-
Analysis: If the compound is soluble in the simple buffer but not the complete buffer, it points to a "salting-out" effect from another component. You can then add back components one by one to identify the culprit.
-
References
-
Taurine | Solubility of Things. Available at: [Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design. ACS Publications. Available at: [Link]
-
Solubility-Modifying Power of Zwitterionic Salts - PubMed. Available at: [Link]
-
Chemical structure of taurine showing its two functional groups, the... - ResearchGate. Available at: [Link]
-
Taurine - Solubility of Things. (Note: This link discusses a different compound but illustrates general principles of sulfonic acid solubility). Available at: [Link]
-
Taurine | C2H7NO3S | CID 1123 - PubChem. NIH. Available at: [Link]
-
Water solubility - Registration Dossier - ECHA. Available at: [Link]
-
Solubility Modifying Power of Zwitterionic Salts - Queen's University Belfast. Available at: [Link]
-
Best Practices For Stock Solutions - FasterCapital. Available at: [Link]
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Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed. Available at: [Link]
-
Video: Zwitterion | Definition, Structure & Properties - Study.com. Available at: [Link]
-
How to Make Accurate Stock Solutions - Bitesize Bio. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences. Available at: [Link]
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2-Hydroxyethane-1-sulfinamide | C2H7NO2S | CID 89072268 - PubChem. NIH. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available at: [Link]
-
How can I dissolve taurine (2-aminoethanesulfonic acid) in methanol? - ResearchGate. Available at: [Link]
-
Determination and Correlation of the Solubility for Taurine in Water and Organic Solvent Systems | Request PDF - ResearchGate. Available at: [Link]
-
Solubility of taurine and its application for the crystallization process improvement - Semantic Scholar. Available at: [Link]
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Troubleshooting | BioAssay Systems. Available at: [Link]
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How do I avoid precipitation of DMSO soluble compounds in water based culture media? - ResearchGate. Available at: [Link]
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Solutions and dilutions: working with stock solutions - Rice University. Available at: [Link]
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Taurine - ChemBK. Available at: [Link]
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Lab Skills: Preparing Stock Solutions - YouTube. Available at: [Link]
-
Taurine - Wikipedia. Available at: [Link]
-
Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. Available at: [Link]
-
Isoelectric point and zwitterions (video) - Khan Academy. Available at: [Link]
-
Isoelectric point - Wikipedia. Available at: [Link]
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Technical Support Center: Optimizing Crystallization of 2-Hydroxyethane-1-sulfonamide
Welcome to the technical support guide for the crystallization of 2-Hydroxyethane-1-sulfonamide (CAS: 162894-76-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this polar molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your crystallization experiments effectively.
Understanding the Molecule: Physicochemical Properties
This compound is a polar organic compound due to the presence of both a hydroxyl (-OH) and a sulfonamide (-SO₂NH₂) group.[1] These functional groups readily participate in hydrogen bonding, which significantly influences its solubility and crystallization behavior. Understanding its properties is the first step in designing a successful crystallization strategy.
| Property | Value / Description | Source |
| Molecular Formula | C₂H₇NO₃S | [1][2] |
| Molecular Weight | 125.15 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Predicted XLogP3 | -1.8 | [1] |
| Storage Temperature | 2-8°C | [3] |
| Predicted pKa | 10.13 ± 0.60 | [3] |
The low XLogP value confirms the molecule's high polarity, suggesting that polar solvents will be primary candidates for dissolution, while non-polar solvents may serve as anti-solvents.[1][5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the crystallization of this compound in a practical question-and-answer format.
Q1: My this compound sample will not crystallize from solution. What are the immediate steps I should take?
A1: Failure to crystallize typically indicates that the solution is not sufficiently supersaturated. The goal is to gently push the system into a state where crystal nucleation can begin.
Immediate Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6][7] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution.[6][7] This provides a perfect template for further crystal growth, bypassing the initial energy barrier for nucleation.
-
Create a Localized Supersaturation Zone: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a fine residue of the compound on the rod. Re-introducing this rod into the solution can shed microcrystals, which then act as seeds.[7]
-
Reduce the Temperature: If the solution is at room temperature, try cooling it in an ice-water bath or a refrigerator (2-8°C).[6][8] This significantly decreases solubility, which may be enough to induce crystallization.
-
Concentrate the Solution: If the above methods fail, it's likely your solution is too dilute. Gently evaporate a portion of the solvent using a stream of nitrogen or under reduced pressure and allow the concentrated solution to cool again.[9]
Q2: Instead of forming crystals, my compound has separated as a viscous liquid or "oiled out." How can I prevent this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is so low that it precipitates as a liquid phase instead of an ordered crystalline solid.[9] This is common with polar compounds when the solution is cooled too rapidly or the solvent is inappropriate.
Corrective Strategies:
-
Re-dissolve and Cool Slowly: Add a small amount of additional solvent to re-dissolve the oil by gently heating.[7][9] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Lower the Crystallization Temperature: Ensure the boiling point of your solvent is well below the melting point of your compound. If your compound is melting in the hot solvent, you must switch to a lower-boiling point solvent system.[6]
-
Adjust the Solvent System: The polarity of the solvent may be too high. Try using a co-solvent system. Dissolve the compound in a good polar solvent (e.g., Methanol, Ethanol) and then slowly add a miscible, less polar anti-solvent (e.g., Dichloromethane, Ethyl Acetate) until turbidity is observed.[6]
Q3: My crystal yield is disappointingly low. What are the key factors for improvement?
A3: A low yield means a significant portion of your compound remains dissolved in the mother liquor. This can be addressed by optimizing solvent volume and temperature.
Yield Optimization Techniques:
-
Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[6][8] Excess solvent is a primary cause of low yield.
-
Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes (or longer) to maximize precipitation.[6]
-
Select the Right Solvent/Anti-solvent: The ideal solvent should show a large solubility difference between hot and cold temperatures. If using an anti-solvent, ensure your compound has very low solubility in it.
-
Wash Crystals Wisely: After filtration, wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without re-dissolving the product.[6][8]
Q4: I obtained a fine, amorphous powder instead of well-defined crystals. What went wrong?
A4: Amorphous powder results from rapid precipitation or "crashing out," where molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.[7] This is often a sign of excessive supersaturation or too-rapid cooling.
Methods to Promote Crystalline Growth:
-
Reduce the Cooling Rate: This is the most critical factor. A slower cooling process gives molecules the time they need to orient themselves correctly.[8]
-
Use Slightly More Solvent: While minimizing solvent is key for yield, using a slight excess beyond the bare minimum for dissolution can keep the compound soluble for longer during cooling, preventing it from crashing out.[7]
-
Change the Solvent: A different solvent system may favor slower, more ordered crystal growth. Experiment with solvents of varying polarity. For polar compounds like this, solvents like ethanol, isopropanol, or mixtures with water or ethyl acetate could be effective.[10]
Q5: I am observing different crystal forms (polymorphs) between batches. How can I ensure consistency?
A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in sulfonamides.[6][11] Different polymorphs can have different physical properties (solubility, stability, melting point), so control is critical in pharmaceutical development.
Strategies for Polymorph Control:
-
Strictly Standardize Conditions: The most important step is to rigorously control all crystallization parameters: solvent choice, concentration, cooling rate, agitation speed, and final temperature. Even minor deviations can favor a different polymorph.[6]
-
Implement Seeding: Consistently introduce a seed crystal of the desired polymorph into the supersaturated solution. This will template the growth of that specific crystal form.[6]
-
Solvent Selection: The choice of solvent can have a profound impact on the resulting polymorph.[6] Experiment with a range of solvents (e.g., protic vs. aprotic) to identify which solvent consistently produces the desired form.
Visualization of Key Workflows
Solvent Selection Decision Tree
The following diagram provides a logical pathway for selecting an appropriate solvent system for this compound.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
General Troubleshooting Workflow
When an experiment fails, this workflow provides a structured approach to identifying and solving the problem.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxyethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethane-1-sulfonamide, a molecule of significant interest in pharmaceutical development, demands robust and reliable analytical methods for its quantification and characterization. The integrity of data generated throughout the drug development lifecycle—from discovery to quality control—hinges on the meticulous validation of these analytical procedures. This guide provides an in-depth, comparative analysis of the principal analytical techniques used for this compound, offering a framework for selecting the most appropriate method for a given application. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific rigor and regulatory expectations.
Part 1: Foundational Principles of Analytical Method Validation
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1][2][3] This is not merely a regulatory hurdle but a cornerstone of scientific integrity, ensuring that the data are accurate, reproducible, and reliable. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which has been adopted by major regulatory bodies like the FDA and EMA.[4][5][6][7][8]
Core Validation Parameters (ICH Q2(R2))
A well-validated method must demonstrate proficiency across several key performance characteristics:[6][9][10][11]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10][11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10][11]
-
Accuracy: The closeness of the test results to the true value.[3][6][12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Sources
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A Comparative Guide to the Bioactivity of 2-Hydroxyethane-1-sulfonamide and Other Sulfonamide Classes
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] While historically acclaimed for ushering in the era of systemic antibacterials, the versatility of the sulfonamide scaffold has led to the development of drugs with diverse pharmacological activities, including diuretic, anti-inflammatory, anticonvulsant, and hypoglycemic properties.[2][3] This guide provides a comparative analysis of the bioactivity of 2-Hydroxyethane-1-sulfonamide, a simple aliphatic sulfonamide structurally analogous to the ubiquitous amino acid taurine, against established sulfonamide drugs from various therapeutic classes. By examining structure-activity relationships and outlining key experimental validation protocols, this document serves as a technical resource for researchers engaged in drug discovery and development.
Introduction: The Versatile Sulfonamide Scaffold
Sulfonamides are characterized by the presence of a -SO₂NH₂ functional group.[4] Their therapeutic journey began with the discovery of Prontosil, a prodrug that is metabolized to the active antibacterial agent, sulfanilamide.[1][3] This discovery established the "sulfanilamide" class of antibacterials, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5][6]
However, subsequent research revealed that not all sulfonamides are antibacterial. Modifications to the core structure have yielded non-antibacterial sulfonamides with a wide range of biological targets.[1][3] These include carbonic anhydrase inhibitors used as diuretics and anticonvulsants, and selective COX-2 inhibitors for anti-inflammatory therapy.[1][7][8]
This guide focuses on this compound. Its structure is notable for its simplicity and its close resemblance to taurine (2-aminoethanesulfonic acid), one of the most abundant free amino acids involved in numerous physiological processes, including membrane stabilization, osmoregulation, and neurotransmission.[9][10] This structural analogy provides a unique starting point for hypothesizing its potential bioactivities in comparison to more complex, well-established sulfonamide drugs.
Structural and Mechanistic Comparison of Sulfonamide Classes
The bioactivity of a sulfonamide is dictated by the substituents attached to the sulfonamide nitrogen and the core structure to which the sulfur is attached. A comparative overview is essential to contextualize the potential of this compound.
Antibacterial Sulfonamides (Sulfanilamides)
-
Mechanism of Action: These agents mimic para-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[5][11] This blockade disrupts the synthesis of folic acid, a vitamin essential for bacterial DNA and protein synthesis.[5][6][12] Humans are unaffected as they obtain folic acid from their diet.[4][5]
-
Key Structural Feature: The defining feature is an unsubstituted para-amino group on an aromatic ring, which is essential for PABA mimicry.[13]
-
Comparative Analysis of this compound: this compound is an aliphatic sulfonamide and lacks the critical aromatic p-amino group. Therefore, it is not expected to function as a classical antibacterial agent via DHPS inhibition. Its antimicrobial potential, if any, would need to arise from a different mechanism.
-
Representative Drugs: Sulfamethoxazole, Sulfadiazine, Sulfanilamide.
Carbonic Anhydrase (CA) Inhibitors
-
Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) acts as a potent zinc-binding group, coordinating with the Zn²⁺ ion in the active site of carbonic anhydrase (CA) isoforms. This inhibition has various therapeutic outcomes depending on the targeted CA isoform and its location.
-
Key Structural Feature: The presence of an unsubstituted sulfonamide moiety is the primary requirement for CA inhibition.[14]
-
Comparative Analysis of this compound: this compound possesses the requisite primary sulfonamide group, making it a plausible candidate for a carbonic anhydrase inhibitor. Its potency and isoform selectivity would be determined by how the 2-hydroxyethyl "tail" interacts with the hydrophilic and hydrophobic residues within the CA active site cavity, compared to the aromatic or heterocyclic rings of established inhibitors.[14] This activity could confer diuretic or anticonvulsant properties.[7][15][16]
-
Representative Drugs: Acetazolamide (diuretic, anticonvulsant), Dorzolamide (anti-glaucoma), Zonisamide (anticonvulsant).[17]
Anti-Inflammatory Sulfonamides
-
Mechanism of Action: The mechanisms are varied. A prominent class, including Celecoxib, acts by selectively inhibiting the Cyclo-Oxygenase-2 (COX-2) enzyme, which prevents the production of inflammatory prostaglandins.[1][18] Other sulfonamides may reduce inflammation by scavenging neutrophil-derived oxidants like hypochlorous acid (HOCl).[19]
-
Key Structural Feature: Varies by mechanism. For COX-2 inhibitors, specific diaryl heterocyclic structures are common.
-
Comparative Analysis of this compound: The structure of this compound does not align with that of known selective COX-2 inhibitors. However, its potential anti-inflammatory activity through other pathways, such as antioxidant effects or modulation of inflammatory cytokines, cannot be ruled out without experimental testing.[20]
-
Representative Drugs: Celecoxib, Nimesulide, Sulfasalazine.[8]
The following diagram illustrates the structural divergence of these sulfonamide classes.
Caption: Logical relationship of this compound to major sulfonamide classes.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically compare the bioactivity of this compound with other sulfonamides, a series of standardized in vitro assays are required. The following protocols provide a robust framework for such an investigation.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation: Prepare a stock solution of the test sulfonamide (e.g., this compound, Sulfamethoxazole) in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth, no drug) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[21]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.
Methodology (Stopped-Flow Spectrophotometry):
-
Enzyme & Buffer Prep: Purify human CA isozymes (e.g., hCA I and hCA II). Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-Nitrophenol).
-
Inhibitor Incubation: Pre-incubate a known concentration of the CA enzyme with various concentrations of the test inhibitor (e.g., this compound, Acetazolamide) for a set time to allow for binding.
-
Reaction Initiation: Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The hydration of CO₂ produces protons, causing a pH drop and a color change.
-
Analysis: Calculate the initial rate of the reaction. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting reaction rates against inhibitor concentration. Convert IC₅₀ to the inhibition constant (Kᵢ).
Protocol: In Vitro COX-2 Inhibition Assay
This assay quantifies the selective inhibition of the COX-2 enzyme, a key mediator of inflammation.
Methodology (Enzyme Immunoassay):
-
Reagents: Use a commercial COX inhibitor screening kit, which typically includes purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and an EIA-based detection system for prostaglandin E2 (PGE2).
-
Assay Setup: In separate wells of a 96-well plate, add the appropriate buffer, heme, either COX-1 or COX-2 enzyme, and the test compound (e.g., this compound, Celecoxib) at various concentrations.
-
Reaction: Initiate the reaction by adding arachidonic acid. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA).
-
Analysis: Calculate the percent inhibition of COX-1 and COX-2 for each compound concentration. Determine the IC₅₀ values for both enzymes to assess potency and selectivity.[8]
Comparative Data Summary
The following table summarizes the predicted bioactivity of this compound based on its structure, in direct comparison with established sulfonamide drugs. Experimental validation is required to confirm these hypotheses.
| Compound | Therapeutic Class | Primary Mechanism of Action | Key Structural Feature | Predicted Bioactivity of this compound in this Class |
| Sulfamethoxazole | Antibacterial | Dihydropteroate Synthase (DHPS) Inhibition | p-Aminoaryl Group | Low/None: Lacks the essential PABA-mimicking structure. |
| Acetazolamide | Diuretic / Anticonvulsant | Carbonic Anhydrase (CA) Inhibition | Primary Sulfonamide (-SO₂NH₂) | Plausible: Possesses the required zinc-binding primary sulfonamide group. |
| Zonisamide | Anticonvulsant | CA Inhibition, Na⁺/Ca²⁺ Channel Blockade | Primary Sulfonamide (-SO₂NH₂) | Plausible: Potential for CA inhibition suggests possible neurological activity. |
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibition | Diaryl Heterocyclic Structure | Unlikely (as COX-2 inhibitor): Lacks the characteristic COX-2 selective scaffold. |
| This compound | (Investigational) | (To be determined) | Aliphatic chain with -OH and -SO₂NH₂ | - |
Conclusion and Future Directions
This compound represents a departure from the complex aromatic and heterocyclic structures that dominate the landscape of sulfonamide drugs. Its structural simplicity and analogy to taurine make it an intriguing candidate for investigation.
Based on established structure-activity relationships, its most promising avenue for bioactivity appears to be the inhibition of carbonic anhydrase . The presence of the primary sulfonamide group is a strong indicator of potential in this area, which could translate into diuretic or anticonvulsant effects.[7][22] Conversely, it is highly unlikely to possess antibacterial properties via the classical DHPS inhibition pathway due to the absence of a p-aminoaryl moiety.[13]
The next logical step is the empirical validation of these hypotheses using the experimental protocols detailed in this guide. Systematic screening against a panel of CA isoforms, bacterial strains, and inflammatory targets will elucidate the true bioactivity profile of this compound. Such studies will not only define the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity rules governing this remarkably versatile class of drugs.
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Comparative Guide to Cross-Reactivity of 2-Hydroxyethane-1-sulfonamide in Immunoassays
Authored by a Senior Application Scientist
Introduction: The Analytical Challenge of Structural Analogs
In the landscape of drug discovery and development, the accurate quantification of novel chemical entities is paramount. 2-Hydroxyethane-1-sulfonamide, a structural analog of the endogenous amino acid taurine, presents a unique analytical challenge. Its structural similarity to taurine and other related compounds necessitates a thorough evaluation of its cross-reactivity in immunoassays. This guide provides a comprehensive framework for designing and executing cross-reactivity studies of this compound, ensuring the specificity and reliability of immunoassay data. We will delve into the principles of competitive immunoassays, provide a detailed experimental protocol, and present a comparative analysis of cross-reactivity with structurally related molecules.
Understanding the Analyte: this compound
This compound (C₂H₇NO₃S, MW: 125.15) is a small molecule characterized by a sulfonamide functional group and a terminal hydroxyl group[1][2][3][4]. Its structure is notably similar to taurine (2-aminoethanesulfonic acid), a ubiquitous amino acid with diverse physiological roles[5][6][7]. This structural resemblance is the primary reason for potential cross-reactivity in immunoassays designed for either compound.
| Property | Value | Source |
| Molecular Formula | C₂H₇NO₃S | [1][4] |
| Molecular Weight | 125.15 g/mol | [1][4] |
| CAS Number | 162894-76-0 | [1][3] |
| Predicted Boiling Point | 342.6±44.0 °C | [1] |
| Predicted Density | 1.494±0.06 g/cm³ | [1] |
The Imperative of Cross-Reactivity Assessment in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity[8][9][10]. This can lead to inaccurate quantification, including false positives or an overestimation of the analyte's concentration[10]. Therefore, a rigorous assessment of cross-reactivity is a critical component of immunoassay validation, as outlined by regulatory guidelines[11][12][13]. The degree of cross-reactivity is typically expressed as the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50), relative to the IC50 of the target analyte.
The following diagram illustrates the principle of a competitive immunoassay, which is a common format for detecting small molecules and the basis for our cross-reactivity study[14][15][16][17][18].
Caption: Principle of a competitive immunoassay.
Experimental Design for Cross-Reactivity Assessment
Our experimental design focuses on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound. The assay will be developed to quantify a primary analyte, and then a panel of structurally related compounds will be tested for their ability to compete with the primary analyte for antibody binding.
Selection of Primary Analyte and Cross-Reactants
For this guide, we will assume the development of an immunoassay for a hypothetical sulfonamide-containing drug, "Sulfonamide-X," as the primary analyte. The cross-reactivity of this compound will be evaluated alongside other relevant compounds.
Panel of Test Compounds:
-
Primary Analyte: Sulfonamide-X (hypothetical)
-
Primary Test Compound: this compound
-
Structural Analogs:
-
Taurine
-
β-Alanine
-
γ-Aminobutyric acid (GABA)
-
-
Common Sulfonamides:
-
Sulfamethazine
-
Sulfadiazine
-
The selection of these compounds allows for a comprehensive evaluation of cross-reactivity based on different structural motifs: the core this compound structure, similar endogenous small molecules, and compounds sharing the sulfonamide functional group.
Experimental Workflow
The following diagram outlines the workflow for the cross-reactivity study.
Caption: Workflow for cross-reactivity assessment using competitive ELISA.
Detailed Experimental Protocol: Competitive ELISA
This protocol is adapted from standard procedures for competitive ELISAs for small molecules[14][17][19].
Materials and Reagents:
-
High-binding 96-well microplate
-
Primary Analyte (Sulfonamide-X)
-
This compound and other test compounds
-
Primary antibody specific to the primary analyte
-
Antigen-protein conjugate (e.g., Sulfonamide-X-BSA) for coating
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate and stop solution (e.g., 1N H₂SO₄)
-
Plate reader (450 nm)
Step-by-Step Procedure:
-
Plate Coating:
-
Dilute the antigen-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL/well to the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL/well of wash buffer.
-
-
Blocking:
-
Add 200 µL/well of blocking buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the primary analyte (standards) in assay buffer (e.g., blocking buffer).
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
-
Competitive Reaction:
-
In a separate plate or tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-optimized dilution).
-
Incubate for 1 hour at room temperature.
-
-
Incubation in Coated Plate:
-
Wash the coated and blocked plate 3 times with wash buffer.
-
Transfer 100 µL/well of the pre-incubated standard/test compound-antibody mixture to the plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Addition of Secondary Antibody:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of TMB substrate.
-
Incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL/well of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for the primary analyte and each test compound. The signal is inversely proportional to the concentration of the analyte in the sample[14][15].
-
Calculate IC50: The IC50 value is the concentration of the analyte that causes 50% inhibition of the maximum signal. This is determined from the dose-response curve.
-
Calculate Percent Cross-Reactivity (%CR): The percent cross-reactivity is calculated using the following formula:
%CR = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
Hypothetical Comparative Data
The following table presents hypothetical data from our cross-reactivity study of this compound.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Sulfonamide-X (Primary Analyte) | 10 | 100% |
| This compound | 5,000 | 0.2% |
| Taurine | > 100,000 | < 0.01% |
| β-Alanine | > 100,000 | < 0.01% |
| γ-Aminobutyric acid (GABA) | > 100,000 | < 0.01% |
| Sulfamethazine | 50 | 20% |
| Sulfadiazine | 80 | 12.5% |
Interpretation of Results:
Based on this hypothetical data, this compound exhibits very low cross-reactivity (0.2%) in the immunoassay for Sulfonamide-X. This indicates a high degree of specificity of the antibody for the primary analyte over this compound. The structurally similar endogenous molecules (Taurine, β-Alanine, GABA) show negligible cross-reactivity. In contrast, other sulfonamide drugs (Sulfamethazine, Sulfadiazine) show significant cross-reactivity, which is expected due to the shared sulfonamide moiety that is likely a key part of the epitope recognized by the antibody. It's important to note that cross-reactivity can be influenced by the immunoassay format and reagent concentrations[20][21].
Conclusion and Best Practices
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound in immunoassays. The key takeaways for researchers, scientists, and drug development professionals are:
-
Thorough Validation is Crucial: Always perform comprehensive cross-reactivity studies as part of immunoassay validation to ensure data integrity[11][12].
-
Rational Selection of Cross-Reactants: Test a panel of compounds that are structurally related to the target analyte to fully characterize the specificity of the assay.
-
Standardized Protocols: Adhere to well-established and optimized protocols for competitive immunoassays to ensure reproducibility.
-
Data-Driven Interpretation: Use quantitative measures like IC50 and percent cross-reactivity for objective comparison and interpretation of results.
By following these principles, researchers can develop and validate highly specific immunoassays, leading to reliable and accurate quantification of novel compounds like this compound in complex biological matrices.
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A Comparative Analysis of Taurine and 2-Hydroxyethane-1-sulfonamide: A Tale of Two Sulfonates
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of the well-characterized amino acid, taurine, and the lesser-known compound, 2-Hydroxyethane-1-sulfonamide. While both molecules share a sulfonate functional group, their biological significance and established applications diverge significantly. Due to the limited scientific literature on this compound, this guide will draw comparisons between taurine and the broader class of simple, short-chain sulfonamides, for which this compound serves as a structural exemplar.
Introduction: Structural Similarities, Functional Divides
Taurine, or 2-aminoethanesulfonic acid, is a conditionally essential amino acid abundant in mammalian tissues, playing crucial roles in a myriad of physiological processes.[1] It is a key player in neural development, osmotic regulation, bile salt conjugation, and cellular protection against oxidative stress.[2]
Conversely, this compound belongs to the sulfonamide class of compounds. Sulfonamides are synthetic compounds characterized by a sulfonamide group (-SO₂NH₂). Historically, they were the first class of effective antibacterial drugs and continue to be a cornerstone of antimicrobial therapy.[3][4] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]
This comparative analysis will delve into the distinct chemical properties, biological functions, and potential therapeutic applications of taurine and simple sulfonamides, represented by this compound.
Chemical and Physical Properties: A Side-by-Side Comparison
A fundamental understanding of the chemical and physical properties of these compounds is essential to appreciate their differing biological activities. While both are small, sulfur-containing organic molecules, key differences in their functional groups dictate their behavior in biological systems.
| Property | Taurine (2-aminoethanesulfonic acid) | This compound |
| Molecular Formula | C₂H₇NO₃S[5] | C₂H₇NO₃S[5][6] |
| Molecular Weight | 125.15 g/mol [5] | 125.15 g/mol [5][6] |
| Functional Groups | Amino group (-NH₂), Sulfonic acid group (-SO₃H) | Hydroxyl group (-OH), Sulfonamide group (-SO₂NH₂) |
| Acidity (pKa) | ~1.5 (sulfonic acid group), ~9 (amino group) | Not well-documented, but the sulfonamide proton is weakly acidic. |
| Solubility | High water solubility | Expected to have good water solubility |
| IUPAC Name | 2-aminoethanesulfonic acid | 2-hydroxyethanesulfonamide |
Biological Significance and Mechanisms of Action
The biological roles of taurine and sulfonamides are remarkably different, stemming from their distinct chemical structures.
Taurine: The Ubiquitous Cytoprotector and Neuromodulator
Taurine is a vital player in maintaining cellular homeostasis and function throughout the body. Its mechanisms of action are multifaceted:
-
Neuromodulation: Taurine acts as an agonist at GABA and glycine receptors in the central nervous system, contributing to its neuroinhibitory and protective effects.[7][8][9] It can also directly interact with the NMDA glutamate receptor.[10]
-
Antioxidant Activity: Taurine mitigates oxidative stress not by directly scavenging reactive oxygen species (ROS), but by enhancing the activity of antioxidant enzymes and protecting the mitochondria from excessive superoxide generation.[11][12][13][14]
-
Osmoregulation: As an organic osmolyte, taurine helps regulate cell volume in response to osmotic stress.
-
Bile Acid Conjugation: In the liver, taurine conjugates with bile acids to form bile salts, which are essential for lipid digestion and absorption.
-
Calcium Homeostasis: Taurine modulates intracellular calcium levels, which is critical for various cellular processes, including muscle contraction and neurotransmission.
Caption: Key biological roles of taurine.
Sulfonamides: The Classic Antimicrobials
The primary and most well-established biological role of simple sulfonamides is their antibacterial activity.
-
Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides block the production of folic acid, which is essential for DNA and RNA synthesis, thereby halting bacterial growth and replication.[3] Human cells are unaffected as they obtain folic acid from the diet.
Some sulfonamide derivatives have been investigated for other biological activities, including anti-inflammatory and anticancer properties, but these are generally associated with more complex structures than this compound.[4] Notably, some studies have explored the antioxidant potential of certain sulfonamide derivatives, though this is not their primary function.[15][16]
Caption: Antibacterial mechanism of sulfonamides.
Experimental Protocols for Comparative Analysis
To empirically assess the comparative biological and chemical properties of taurine and this compound, a series of well-defined experimental protocols can be employed.
Protocol 1: Assessment of Antioxidant Capacity
Objective: To compare the antioxidant potential of taurine and this compound.
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare stock solutions of taurine, this compound, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., deionized water or methanol) at various concentrations (e.g., 10, 50, 100, 200, 500 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each compound solution (or solvent for the blank).
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the percentage of scavenging activity against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Rationale: This assay provides a rapid and straightforward method to evaluate the direct radical scavenging ability of the compounds. While taurine's primary antioxidant mechanism is not direct scavenging, this experiment can confirm this and assess if this compound possesses any direct antioxidant properties.[15]
Protocol 2: Evaluation of Antimicrobial Activity
Objective: To determine and compare the antibacterial efficacy of taurine and this compound.
Methodology: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Materials:
-
Select bacterial strains for testing (e.g., Escherichia coli and Staphylococcus aureus).
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Prepare stock solutions of taurine, this compound, and a positive control (e.g., sulfamethoxazole) in a suitable sterile solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Rationale: This is a standard method to quantify the antimicrobial activity of a compound. It will directly test the expected antibacterial properties of the sulfonamide and verify the lack of such activity in taurine.
Protocol 3: Analytical Separation and Quantification
Objective: To develop a method for the simultaneous separation and quantification of taurine and this compound in a mixture.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Chromatographic System:
-
HPLC system equipped with a UV-Vis detector.
-
A C18 reversed-phase column is a suitable starting point.
-
-
Mobile Phase and Gradient:
-
Given the polar nature of both compounds, a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure consistent ionization) and an organic modifier (e.g., acetonitrile or methanol) will be necessary.
-
A gradient elution, starting with a high aqueous content and gradually increasing the organic modifier, is likely required for good separation.
-
-
Sample Preparation and Derivatization:
-
Taurine lacks a strong chromophore for UV detection. Therefore, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) or a similar agent that reacts with primary amines to form a UV-active product is necessary. This compound may have some UV absorbance, but derivatization could also be explored to enhance sensitivity.
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
-
Rationale: This protocol is crucial for quality control and research purposes where both compounds might be present. The development of a robust analytical method allows for their individual monitoring in various matrices.
Conclusion and Future Perspectives
The comparative analysis of taurine and this compound reveals a fascinating dichotomy in the biological roles of structurally related sulfonates. Taurine stands out as a multi-functional, endogenous amino acid with critical cytoprotective and neuromodulatory functions. Its therapeutic potential is being explored for a wide range of conditions, including cardiovascular diseases and neurological disorders.[1][2]
In contrast, the known biological significance of simple sulfonamides like this compound is primarily rooted in their synthetic origin as antimicrobial agents. While the broader class of sulfonamides has expanded into various therapeutic areas, the specific biological activities of this compound remain largely uninvestigated.
Future research should focus on characterizing the biological profile of this compound. Does it possess any of the cytoprotective or neuromodulatory effects of taurine? Could its hydroxyl group be a site for metabolic activation or detoxification? Answering these questions through the application of the experimental protocols outlined in this guide will provide a more complete understanding of this compound and its potential place in the landscape of bioactive molecules.
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Bridging the Bench and Biology: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Sulfonamide Compounds
For Immediate Release
As a cornerstone of medicinal chemistry, the sulfonamide scaffold continues to empower the development of a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[1][2] The journey from a promising chemical entity to a clinically viable treatment, however, is paved with rigorous evaluation. This guide provides a deep dive into the critical in vitro and in vivo methodologies used to assess the efficacy of novel sulfonamide compounds, offering a framework for researchers, scientists, and drug development professionals.
The First Hurdle: Establishing In Vitro Efficacy
In vitro (Latin for "in glass") studies are the initial, indispensable step in characterizing a new compound. Performed in a controlled laboratory setting, these assays provide foundational data on a drug's biological activity, potency, and mechanism of action.
For Antimicrobial Sulfonamides: The MIC is Key
The primary goal for a novel antimicrobial sulfonamide is to determine its ability to halt the growth of or kill pathogenic microbes. The gold-standard for this is the Minimum Inhibitory Concentration (MIC) assay.[3] This test identifies the lowest concentration of a drug that prevents visible microbial growth.
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.[4]
-
Serial Dilution: The sulfonamide compound is serially diluted in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an optimal temperature (typically 37°C) for 18-24 hours.[4]
-
Analysis: The MIC is recorded as the lowest drug concentration where no visible growth is observed.[5]
For Anticancer Sulfonamides: Gauging Cytotoxicity
For sulfonamides designed to combat cancer, in vitro assays focus on their ability to kill cancer cells. A widely used method is the MTT assay , which measures the metabolic activity of cells as an indicator of their viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., human pancreatic cancer cells) are seeded in a 96-well plate and allowed to attach.[6]
-
Compound Treatment: The cells are exposed to varying concentrations of the sulfonamide compound for a set period (e.g., 72 hours).[6]
-
MTT Addition: The MTT reagent is added to each well. Metabolically active cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solvent is added to dissolve the formazan crystals.
-
Absorbance Reading: The plate is read on a spectrophotometer to measure the amount of colored product, which is proportional to the number of viable cells. The concentration that inhibits 50% of cell growth is known as the IC50.[7]
The Next Frontier: Validating Efficacy In Vivo
While in vitro tests are crucial for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo (Latin for "within the living") studies, typically in animal models, are essential to understand how a drug behaves in a whole biological system.
For Antimicrobial Sulfonamides: Infection Models
To test the real-world effectiveness of an antimicrobial sulfonamide, researchers use animal models of infection. These models help determine if the drug can reach the site of infection at a high enough concentration to be effective.
For Anticancer Sulfonamides: Xenograft Models
The in vivo efficacy of anticancer sulfonamides is often evaluated using xenograft models, where human tumor cells are implanted into immunodeficient mice.[6]
Experimental Protocol: Pancreatic Cancer Xenograft Model
-
Tumor Implantation: Human pancreatic cancer cells (e.g., Panc-1 or Mia Paca-2) are injected subcutaneously into immunodeficient mice.[6]
-
Treatment Initiation: Once tumors reach a specific size (e.g., ~100 mm³), systemic treatment with the sulfonamide compound begins.[6][8]
-
Monitoring: Tumor growth and the general health of the mice are monitored throughout the study.[9]
-
Endpoint Analysis: At the end of the study, tumor sizes are measured and compared between treated and untreated groups to determine the extent of tumor growth inhibition.[6][8]
Visualizing the Path from Discovery to Preclinical Candidate
Caption: A simplified workflow from in vitro screening to in vivo validation for novel sulfonamides.
The In Vitro-In Vivo Correlation: Bridging the Divide
A significant challenge in drug development is that in vitro potency does not always translate to in vivo efficacy.[10] This discrepancy can be due to a variety of factors, including:
-
Pharmacokinetics: How the body absorbs, distributes, metabolizes, and excretes the drug.[11]
-
Bioavailability: The proportion of the drug that enters the circulation and is able to have an active effect.[12]
-
Metabolic Instability: The drug may be quickly broken down by the body before it can reach its target.[7]
Establishing a strong in vitro-in vivo correlation (IVIVC) is a key goal in pharmaceutical development.[11][12] It allows researchers to use in vitro data to predict how a drug will behave in humans, which can streamline the development process and reduce the need for extensive clinical trials.[11]
Comparative Data: A Hypothetical Look
| Compound | In Vitro Activity (IC50/MIC) | In Vivo Efficacy (Tumor Growth Inhibition/Bacterial Load Reduction) | Key Observation |
| Sulfa-A | High | High | Good correlation; promising candidate. |
| Sulfa-B | High | Low | Poor in vivo efficacy, possibly due to poor pharmacokinetics. |
| Sulfa-C | Moderate | High | Favorable in vivo properties may compensate for lower in vitro potency. |
The Future of Sulfonamide Evaluation
Recent advances in synthetic chemistry are continuously expanding the library of novel sulfonamide derivatives.[13] To keep pace, evaluation methods are also evolving. Advanced in vitro models, such as organ-on-a-chip systems, aim to more closely mimic human physiology and improve the predictive power of preclinical testing.[14] These innovations, coupled with a deep understanding of the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of the next generation of sulfonamide compounds.
Visualizing a Potential Mechanism of Action
Caption: A diagram illustrating a hypothetical mechanism of action for a novel sulfonamide.
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A Comparative Stability Analysis of 2-Hydroxyethane-1-sulfonamide (Taurine) Against Commercially Successful Drugs
Introduction
In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Pre-formulation stability studies are not merely a regulatory checkpoint; they are a critical investigation into the molecule's inherent vulnerabilities. These studies provide the foundational knowledge for developing a robust formulation that can withstand the rigors of manufacturing, storage, and administration, ultimately ensuring patient safety and therapeutic efficacy. This guide provides a comparative stability benchmark of 2-Hydroxyethane-1-sulfonamide, a compound commonly known as Taurine, against established drugs with well-documented stability profiles.
This compound (Taurine) is an organic compound with a broad range of physiological functions and therapeutic applications.[1] Its simple chemical structure, a sulfonamide group linked to an aminoethane backbone, suggests a high degree of inherent stability. To contextualize this, we will compare its stability against three widely used drugs, each selected for their known sensitivities to specific degradation pathways:
-
Acetylsalicylic Acid (Aspirin): Chosen for its susceptibility to hydrolysis.[2][3][4][5][6]
-
Nifedipine: Selected for its well-documented photosensitivity.[7][8][9][10][11]
-
Omeprazole: Included due to its known thermal and acid-lability.[12][13][14][15][16]
This guide will delve into the experimental protocols for forced degradation studies, present comparative stability data, and offer insights into the implications for formulation development.
Part 1: Physicochemical Properties and Intrinsic Stability Profiles
A molecule's stability is intrinsically linked to its chemical structure and physicochemical properties.
This compound (Taurine): Taurine is a white crystalline solid that is highly soluble in water.[17] It exists as a zwitterion over a wide pH range. The molecule lacks readily hydrolyzable or photolabile functional groups. Studies have demonstrated its high stability, with a shelf-life of 36 months at 25°C and no significant degradation observed under accelerated conditions of 40°C for six months.[1] This inherent stability makes it a robust candidate for various pharmaceutical formulations, including parenteral solutions.[18][19][20]
Comparator Drugs:
-
Acetylsalicylic Acid (Aspirin): An aromatic ester, aspirin is prone to hydrolysis, breaking down into salicylic acid and acetic acid.[4][5] This degradation is accelerated by moisture and extremes in pH.[3][4]
-
Nifedipine: A dihydropyridine calcium channel blocker, nifedipine is notoriously sensitive to light.[7][8] Exposure to UV and even visible light can lead to oxidation and a loss of therapeutic activity.[9][10][11]
-
Omeprazole: A proton pump inhibitor, omeprazole is a labile compound that degrades rapidly in acidic conditions and is also sensitive to heat.[13][16] Its thermal decomposition has been observed to start at temperatures as low as 135°C.[12][14][15]
Part 2: Head-to-Head Experimental Protocols for Stability Benchmarking
To objectively assess the stability of this compound, a forced degradation study is the methodology of choice. This involves subjecting the API to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[21][22][23][24] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for such studies.[25][26][27][28][29][30]
Forced Degradation (Stress Testing) Protocol
The following protocol outlines the steps for a comprehensive forced degradation study.
1. Sample Preparation:
-
Prepare stock solutions of this compound and each comparator drug (Acetylsalicylic Acid, Nifedipine, Omeprazole) at a concentration of 1 mg/mL in a suitable solvent system (e.g., methanol:water 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1N NaOH before analysis.
-
Rationale: This condition simulates the acidic environment of the stomach and assesses the stability of the drug to acid-catalyzed hydrolysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1N HCl before analysis.
-
Rationale: This evaluates the susceptibility of the drug to base-catalyzed hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Rationale: This tests the molecule's resilience to oxidative stress, which can be encountered during manufacturing and storage.
-
-
Thermal Degradation:
-
Place a solid sample of the API in a temperature-controlled oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent system for analysis.
-
Rationale: This assesses the solid-state thermal stability of the drug.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Rationale: This is crucial for determining if the drug requires light-protective packaging.
-
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A Senior Application Scientist's Guide to Confirming the Structure of 2-Hydroxyethane-1-sulfonamide and Its Performance as a Novel Biological Buffer
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous structural confirmation of novel compounds are paramount. This guide provides an in-depth technical overview of the synthesis of 2-Hydroxyethane-1-sulfonamide, a comprehensive approach to its structural verification, and a comparative analysis of its potential performance as a biological buffer against established alternatives.
Introduction: The Need for Novel Buffering Agents
The control of pH is critical in a vast array of biological and biochemical experiments. While numerous buffering agents, famously including "Good's buffers," are commercially available, the search for novel buffers with specific advantages, such as enhanced stability, reduced cellular toxicity, or improved compatibility with certain assays, is a continuous endeavor.[1][2][3] this compound, a structural analog of the biologically significant molecule taurine, presents an intriguing candidate in this space. This guide details a reliable synthetic route to this compound and the analytical methodologies required to unequivocally confirm its structure. Furthermore, we will objectively compare its predicted buffering characteristics with those of taurine and other widely used biological buffers.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be reliably achieved through the reaction of 2-chloroethanesulfonyl chloride with aqueous ammonia. This is a classic nucleophilic substitution reaction at the sulfonyl group, a cornerstone of sulfonamide synthesis.
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A Guide to the Inter-Laboratory Validation of 2-Hydroxyethane-1-sulfonamide Quantification
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2-Hydroxyethane-1-sulfonamide, a molecule of interest in pharmaceutical development and related scientific fields. The objective is to present a robust protocol that ensures analytical data is reliable, reproducible, and transferable across different laboratories, a cornerstone of regulatory compliance and collaborative research. This document is designed for researchers, scientists, and drug development professionals seeking to establish and validate a high-quality analytical method.
The principles and methodologies described are grounded in established international guidelines, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1] The validation process is a systematic demonstration that the method is reliable and suitable for its intended application.[2][3]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for quantifying this compound is critical and depends on factors like required sensitivity, selectivity, and the sample matrix. Structurally, this compound is related to both sulfonamides and taurine (2-aminoethanesulfonic acid), providing a strong basis for methodological selection.[4]
High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for this class of compounds.[5]
-
HPLC with Ultraviolet (UV) Detection: A cost-effective and robust technique suitable for routine analysis when analyte concentrations are relatively high. However, it may lack the specificity required for complex matrices where interferences are common.[6]
-
HPLC with Fluorescence Detection (FLD): This method requires derivatization of the analyte with a fluorogenic reagent. While offering enhanced sensitivity compared to UV detection, the additional derivatization step can introduce variability.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantification of trace-level analytes in complex biological and chemical matrices.[8][9] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it the ideal choice for a definitive validation study intended for regulatory submission.[6][8]
For the purpose of this guide and to ensure the highest level of confidence in the analytical results, LC-MS/MS is the selected methodology for the inter-laboratory validation study.
The Inter-Laboratory Validation (Round-Robin) Study
An inter-laboratory study is the ultimate test of a method's reproducibility, assessing its performance across different analysts, equipment, and laboratory environments.[1][10] This process is essential for standardizing a method for widespread use.[11][12]
The workflow for such a study is outlined below:
Caption: Workflow of an inter-laboratory validation study.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol provides a self-validating system for the quantification of this compound.
3.1. Principle Samples are prepared using a simple protein precipitation or dilution step, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to a calibration curve prepared with a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and procedural variability.
3.2. Materials and Reagents
-
This compound reference standard
-
This compound-¹³C₂,¹⁵N-d₃ (or other suitable SIL-IS)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Control matrix (e.g., human plasma, process buffer)
3.3. Sample Preparation (for Plasma)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of sample (standard, QC, or unknown) into the appropriate tube.
-
Add 200 µL of the internal standard working solution (e.g., 50 ng/mL SIL-IS in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
3.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [Precursor Ion] > [Product Ion] (To be determined empirically) |
| Internal Standard: [Precursor Ion] > [Product Ion] (To be determined empirically) |
3.5. Analytical Workflow Diagram
Caption: Key steps in the LC-MS/MS analytical method.
Data Presentation: Hypothetical Inter-Laboratory Validation Results
The following tables present hypothetical results from a 3-laboratory study designed to assess the method's performance characteristics according to ICH guidelines.[1][10]
Table 1: Calibration Curve Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Calibration Range (ng/mL) | 1.0 - 1000 | 1.0 - 1000 | 1.0 - 1000 | N/A |
| Regression Model | Linear, 1/x² | Linear, 1/x² | Linear, 1/x² | N/A |
| Mean Correlation Coeff. (r²) | 0.9985 | 0.9991 | 0.9989 | ≥ 0.995 |
| Back-calculated Accuracy | Within ±10% | Within ±12% | Within ±11% | ±15% (±20% at LLOQ) |
Table 2: Inter-Laboratory Accuracy and Precision (n=6 replicates per level)
| QC Level (ng/mL) | Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall Mean | Reproducibility (Inter-Lab %RSD) |
| Low QC (3.0) | Mean Conc. | 3.05 | 2.91 | 3.10 | 3.02 | 3.1% |
| Accuracy (%) | 101.7% | 97.0% | 103.3% | 100.7% | ||
| Repeatability (%RSD) | 2.5% | 3.1% | 2.8% | |||
| Mid QC (100) | Mean Conc. | 101.2 | 98.5 | 102.1 | 100.6 | 1.8% |
| Accuracy (%) | 101.2% | 98.5% | 102.1% | 100.6% | ||
| Repeatability (%RSD) | 1.8% | 2.2% | 1.9% | |||
| High QC (800) | Mean Conc. | 795.2 | 810.5 | 805.6 | 803.8 | 0.9% |
| Accuracy (%) | 99.4% | 101.3% | 100.7% | 100.5% | ||
| Repeatability (%RSD) | 1.5% | 1.9% | 1.6% |
Acceptance Criteria: Overall accuracy within 85-115%; Reproducibility (%RSD) ≤ 15%.
Conclusion
The hypothetical data presented demonstrates that the proposed LC-MS/MS method for the quantification of this compound is accurate, precise, and highly reproducible across multiple laboratories. The low inter-laboratory %RSD values (all <5%) comfortably meet the typical acceptance criterion of ≤15%, indicating the method is robust and transferable.[3] This level of validation provides a high degree of confidence in the data generated, making the method suitable for use in regulated environments such as clinical trials and quality control, where consistency and reliability are paramount.
References
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
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Shargl, L. (2007). Method Validation Guidelines. BioPharm International. [Link]
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Swartz, M., & Krull, I. (2006). Analytical Method Validation: Back to Basics, Part II. LCGC North America. [Link]
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European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Al-Bazi, S. J., & Al-Zehouri, J. (2019). Liquid Chromatographic and Spectrophotometric Determination of Taurine in Energy Drinks Based on O-Phthalaldehyde-Sulfite Derivatization. Journal of Food Chemistry & Nanotechnology. [Link]
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Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies. [Link]
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Yilmaz, U. T., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products. [Link]
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Sumalatha, M. (2023). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER. [Link]
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Reddy, K. R., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies. [Link]
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Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Hydroxyethane-1-sulfonamide
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Hydroxyethane-1-sulfonamide, a valuable building block in medicinal chemistry, presents several synthetic challenges. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most appropriate method for your research or manufacturing needs.
Introduction: The Significance of this compound
This compound is a bifunctional molecule featuring both a hydroxyl and a sulfonamide group. This unique combination makes it a versatile synthon for introducing a polar, hydrogen-bond donating and accepting moiety into drug candidates, potentially enhancing their solubility, metabolic stability, and target-binding affinity. Its structural relationship to taurine, an essential amino acid, further underscores its biocompatibility and relevance in pharmaceutical design. The choice of synthetic route can significantly impact yield, purity, cost, and scalability, making a thorough understanding of the available options critical.
Route 1: The Phthalimide-Protected Taurine Approach
This classical approach, while primarily documented for the synthesis of 2-aminoethanesulfonamide (taurinamide), can be adapted for this compound by utilizing an appropriate hydroxy-protected starting material. However, this pathway often presents significant challenges in scalability and purification.
Mechanistic Pathway and Experimental Considerations
The synthesis begins with the protection of the amino group of taurine (2-aminoethanesulfonic acid) with phthalic anhydride. The resulting N-phthaloyltaurine is then converted to its sulfonyl chloride, which is subsequently reacted with an amine. The final and most problematic step is the deprotection of the phthalimide group using hydrazine hydrate.
Causality Behind Experimental Choices:
-
Phthalimide Protection: Phthalic anhydride is a common and inexpensive protecting group for primary amines. The resulting phthalimide is stable to a range of reaction conditions.
-
Sulfonyl Chloride Formation: Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are standard for converting sulfonic acids to the more reactive sulfonyl chlorides, enabling subsequent amination.
-
Hydrazine Deprotection: Hydrazine hydrate is the conventional reagent for cleaving the phthalimide group. However, this step is often the Achilles' heel of the process.
Challenges and Limitations:
This route is often plagued by low yields, particularly during the deprotection step, which can be difficult to drive to completion and often results in the formation of challenging-to-remove byproducts.[1][2][3] The use of hydrazine hydrate, a toxic and potentially explosive reagent, also poses significant safety concerns, especially at a larger scale.[1] Residual hydrazine in the final product is a major concern for pharmaceutical applications.[1][2][3]
Experimental Protocol: A Representative Procedure for the Taurinamide Analogue
-
N-Phthaloyltaurine Synthesis: Taurine is reacted with phthalic anhydride in the presence of a base like sodium acetate in acetic acid.[4]
-
Sulfonyl Chloride Formation: The dried N-phthaloyltaurine is treated with phosphorus pentachloride (PCl₅) in an inert solvent like dichloromethane.
-
Sulfonamide Formation: The resulting 2-phthalimidoethanesulfonyl chloride is reacted with an amine (e.g., ammonia for the primary sulfonamide) to yield the N-protected sulfonamide.[5]
-
Deprotection: The phthalimide group is removed by refluxing with hydrazine hydrate in a solvent such as ethanol.[5][6]
Route 2: The Carbobenzyloxy (Cbz)-Protected Taurine Method
To circumvent the issues associated with the phthalimide route, the carbobenzyloxy (Cbz) protecting group offers a cleaner and more scalable alternative. This method is particularly advantageous for producing high-purity material suitable for pharmaceutical use.
Mechanistic Pathway and Experimental Rationale
This pathway involves the protection of taurine with a Cbz group, followed by conversion to the sulfonamide and a final deprotection step via catalytic hydrogenation.
Causality Behind Experimental Choices:
-
Cbz Protection: Benzyl chloroformate (Cbz-Cl) is used to protect the amino group. The Cbz group is stable under the conditions required for sulfonamide formation.
-
Conversion to Sulfonamide: Similar to the phthalimide route, the Cbz-protected sulfonic acid is converted to the sulfonyl chloride and then reacted with ammonia.[1]
-
Catalytic Hydrogenation: The key advantage of this route is the deprotection step. The Cbz group is cleanly removed by hydrogenation over a palladium catalyst (Pd/C).[1][7] This method avoids the use of harsh and toxic reagents like hydrazine.
Advantages and Scalability:
The Cbz-protected route generally provides higher yields and a cleaner product compared to the phthalimide method.[1][3] The catalytic hydrogenation is a highly efficient and clean reaction, and the byproducts (toluene and carbon dioxide) are easily removed. This makes the process more amenable to large-scale production.[2]
Experimental Protocol:
-
N-Cbz-Taurine Synthesis: Taurine is reacted with benzyl chloroformate in an aqueous alkaline solution.[8]
-
Cbz-Taurinamide Formation: The N-Cbz-taurine is converted to the corresponding sulfonyl chloride using a chlorinating agent (e.g., PCl₅), followed by reaction with ammonia.[1]
-
Deprotection: The Cbz-taurinamide is dissolved in a suitable solvent like methanol and subjected to hydrogenation in the presence of a 10% Pd/C catalyst.[3][7]
Route 3: Direct Synthesis from 2-Bromoethylsulfonyl Chloride
A more direct approach involves the direct reaction of a suitable 2-substituted ethanesulfonyl chloride with ammonia. This route avoids the need for protecting groups, potentially shortening the synthesis and reducing costs.
Mechanistic Pathway and Key Considerations
This method relies on the direct nucleophilic substitution of the halogen on the sulfonyl chloride by ammonia.
Causality Behind Experimental Choices:
-
Starting Material: 2-Bromoethylsulfonyl chloride is a commercially available or readily accessible starting material.
-
Amination: The reaction is typically carried out by bubbling ammonia gas through a solution of the sulfonyl chloride in an inert solvent like tetrahydrofuran.[9]
Potential Issues:
While seemingly straightforward, this route can be complicated by side reactions, such as elimination to form vinyl sulfonyl chloride, and over-alkylation of the resulting sulfonamide. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired product.
Experimental Protocol:
-
A solution of 2-bromoethylsulfonyl chloride in dry tetrahydrofuran is prepared in a reaction vessel.
-
The solution is cooled, and ammonia gas is bubbled through the mixture for several hours.[9]
-
The reaction mixture is then worked up to isolate the 2-aminoethanesulfonamide hydrochloride.[9]
Route 4: Oxidation of 2-Hydroxyethyl Mercaptan (A Promising Route to this compound)
For the direct synthesis of this compound, the oxidation of 2-hydroxyethyl mercaptan (2-mercaptoethanol) to 2-hydroxyethanesulfonic acid (isethionic acid), followed by conversion to the sulfonamide, is a highly attractive and logical pathway.
Mechanistic Pathway and Advantages
This route leverages the selective oxidation of a thiol to a sulfonic acid, followed by standard procedures to form the sulfonamide.
Causality Behind Experimental Choices:
-
Oxidation: Hydrogen peroxide is an effective and environmentally benign oxidizing agent for converting thiols to sulfonic acids. The reaction can be catalyzed by a metal salt, such as ferrous sulfate.[10]
-
Sulfonamide Formation: The resulting isethionic acid can be converted to its sulfonyl chloride and then reacted with ammonia, analogous to the previously described methods.
Advantages:
This route starts from a readily available and inexpensive starting material (2-mercaptoethanol). The use of hydrogen peroxide as the oxidant is a green chemistry advantage. The overall process is potentially more direct for the target molecule than adapting taurine-based routes.
Proposed Experimental Protocol:
-
Isethionic Acid Synthesis: 2-Hydroxyethyl mercaptan is slowly added to a solution of hydrogen peroxide, with the temperature maintained carefully. A catalytic amount of ferrous sulfate can be added.[10]
-
Sulfonyl Chloride Formation: The resulting isethionic acid is then treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-hydroxyethane-1-sulfonyl chloride.
-
Amination: The sulfonyl chloride is reacted with ammonia to yield this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Phthalimide-Protected Taurine | Route 2: Cbz-Protected Taurine | Route 3: Direct Synthesis from 2-Bromoethylsulfonyl Chloride | Route 4: Oxidation of 2-Hydroxyethyl Mercaptan |
| Starting Material | Taurine, Phthalic Anhydride | Taurine, Benzyl Chloroformate | 2-Bromoethylsulfonyl Chloride | 2-Hydroxyethyl Mercaptan, Hydrogen Peroxide |
| Key Steps | Protection, Chlorination, Amination, Deprotection | Protection, Chlorination, Amination, Deprotection | Direct Amination | Oxidation, Chlorination, Amination |
| Yield | Generally low to moderate[1][2][3] | Good to high[3][7] | Moderate | Potentially good to high |
| Scalability | Poor, due to deprotection issues[1][2][3] | Good, clean deprotection[2] | Moderate, requires careful control | Potentially good, uses common reagents |
| Safety Concerns | Use of hydrazine hydrate (toxic, explosive)[1][2] | Use of flammable solvents for hydrogenation | Use of lachrymatory sulfonyl chloride | Exothermic oxidation, handling of peroxide |
| Purity of Final Product | Can be difficult to purify from hydrazine residuals[1][2][3] | Generally high purity | May contain over-alkylation and elimination byproducts | Dependent on purification of intermediates |
| Green Chemistry | Poor, use of hydrazine | Moderate, uses heavy metal catalyst | Moderate | Good, uses H₂O₂ as oxidant |
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to 2-aminoethanesulfonamide and the proposed route to this compound.
Conclusion and Recommendations
For the synthesis of the parent 2-aminoethanesulfonamide, the Cbz-protected taurine route (Route 2) emerges as the superior method for laboratory and potential scale-up applications, offering high yields, excellent purity, and safer deprotection conditions compared to the classical phthalimide approach.
For the direct synthesis of the target molecule, This compound , the oxidation of 2-hydroxyethyl mercaptan (Route 4) is the most promising and logical approach. This route avoids the complexities of protecting group chemistry inherent in adapting the taurine-based methods and utilizes cost-effective and environmentally friendlier reagents. Further process development and optimization of this route would be a valuable endeavor for any research program requiring significant quantities of this compound.
Researchers and process chemists should carefully weigh the factors of scale, purity requirements, safety, and cost when selecting a synthetic route. The information and comparative data presented in this guide are intended to facilitate this critical decision-making process.
References
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Kazimierczuk, Z., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds, 57(4), 681-685. [Link]
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Komissarova, N. G., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Chemistry of Natural Compounds, 59(2), 313-317. [Link]
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Biophore India Pharmaceuticals Pvt. Ltd. (2013). Process for the preparation of taurolidine and its intermediates thereof. Justia Patents. [Link]
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Komissarova, N. G., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. ProQuest. [Link]
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Komissarova, N. G., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. National Center for Biotechnology Information. [Link]
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New Drug Approvals. (2022). TAUROLIDINE. New Drug Approvals. [Link]
- Jones, G. H., et al. (1991). Synthesis of hydroxy sulfonic acids.
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A Comparative Evaluation of 2-Hydroxyethane-1-sulfonamide's Antibacterial Efficacy
In the persistent battle against antimicrobial resistance, the exploration of novel chemical entities is paramount. This guide provides an in-depth evaluation of 2-Hydroxyethane-1-sulfonamide, a synthetic organosulfur compound, against a panel of clinically relevant bacterial strains. As a member of the sulfonamide class of drugs, its potential bioactivity is rooted in a well-established antibiotic lineage. Sulfonamides were the first broadly effective antibacterials used systemically and function by disrupting essential metabolic pathways in bacteria.[1][2]
This document details the experimental framework for assessing its efficacy, presents illustrative comparative data against established antibiotics, and explores the underlying mechanism of action. The protocols described herein are based on globally recognized standards to ensure reproducibility and validation.
The Compound in Focus: this compound
This compound (CAS: 162894-76-0) is a structural analogue of p-aminobenzoic acid (PABA).[3] Its chemical structure, featuring the critical -SO2NH- functional group, suggests a potential role as a competitive inhibitor in bacterial metabolic pathways.[3][]
The rationale for investigating this specific molecule stems from the proven antibacterial activity of the sulfonamide scaffold.[6] These agents are known to be effective against a range of Gram-positive and certain Gram-negative bacteria by interfering with folic acid synthesis, a process vital for bacterial DNA production and growth.[3][7]
Experimental Design & Protocols
The evaluation of a novel antimicrobial agent requires a rigorous, standardized approach. Our methodology is grounded in the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) to determine the compound's inhibitory and bactericidal capabilities.[8]
A representative panel of both Gram-positive and Gram-negative bacteria was selected to assess the compound's spectrum of activity. These strains are common culprits in clinical infections and are standard for antimicrobial susceptibility testing.[9]
-
Staphylococcus aureus (ATCC 29213): A Gram-positive coccus, notorious for causing skin, respiratory, and multidrug-resistant infections.
-
Escherichia coli (ATCC 25922): A Gram-negative rod, commonly associated with urinary tract and gastrointestinal infections.[10]
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative rod known for its intrinsic resistance to many antibiotics.
-
Klebsiella pneumoniae (ATCC 700603): A Gram-negative bacterium that can cause severe infections like pneumonia and meningitis.
The core of the evaluation involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[11][12]
This protocol follows the standardized broth microdilution method.[13][14]
-
Preparation of Compound: A stock solution of this compound is prepared in a suitable sterile solvent (e.g., water or DMSO) and filter-sterilized.
-
Plate Preparation: 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) is dispensed into wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: 200 µL of the compound's stock solution is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued across to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[11] This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
Inoculation: 100 µL of the standardized bacterial inoculum is added to wells 1 through 11.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[15]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[16]
The MBC test is performed as a subsequent step to the MIC assay to determine if the compound is bactericidal or bacteriostatic.[17]
-
Subculturing: A 10 µL aliquot is taken from each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Each aliquot is plated onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.[11]
-
Result Interpretation: The number of colonies on each plate is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[12] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[11]
Comparative Performance Analysis
To contextualize the potential efficacy of this compound, its performance must be compared against standard-of-care antibiotics. The following table presents illustrative data from the described experimental protocols.
Disclaimer: The following data are for illustrative purposes to demonstrate the application of the evaluation framework and do not represent validated experimental results.
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus | This compound | 32 | 64 | Bactericidal (2) |
| Vancomycin (Control) | 1 | 2 | Bactericidal (2) | |
| E. coli | This compound | 64 | >256 | Bacteriostatic (>4) |
| Ciprofloxacin (Control) | 0.015 | 0.03 | Bactericidal (2) | |
| P. aeruginosa | This compound | >256 | >256 | Resistant |
| Ciprofloxacin (Control) | 0.25 | 0.5 | Bactericidal (2) | |
| K. pneumoniae | This compound | 128 | >256 | Bacteriostatic (>2) |
| Ciprofloxacin (Control) | 0.03 | 0.06 | Bactericidal (2) |
From this hypothetical data, one could infer that this compound exhibits bactericidal activity against the Gram-positive S. aureus and bacteriostatic activity against the Gram-negative E. coli and K. pneumoniae. The compound shows limited activity against P. aeruginosa, a finding not uncommon for sulfonamides.[3]
Mechanistic Insights: The Sulfonamide Pathway
Sulfonamides exert their antibacterial effect by acting as competitive antagonists of p-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria.[3] Bacteria must synthesize their own folic acid, whereas humans acquire it from their diet, making this pathway an excellent selective target for antibiotics.[18][19] The drug molecule, being structurally similar to PABA, binds to the enzyme dihydropteroate synthase (DHPS), halting the production of dihydrofolic acid and, consequently, tetrahydrofolic acid—a cofactor essential for synthesizing purines and thymidine required for DNA replication.[][10]
This bacteriostatic action—inhibiting growth rather than killing bacteria directly—relies on the host's immune system to clear the infection.[1][7] The observed resistance in strains like P. aeruginosa could be due to several factors, including impaired drug uptake or mutations in the DHPS enzyme.
Conclusion and Future Directions
The structured evaluation of this compound provides a clear framework for assessing its potential as an antibacterial agent. Based on its chemical lineage, the compound is hypothesized to function as an inhibitor of folate synthesis, demonstrating a spectrum of activity that, while illustrative here, warrants empirical validation. The provided protocols offer a robust, standardized methodology for generating the necessary data.
Future research should focus on conducting these experiments to obtain definitive MIC and MBC values. Subsequent studies could explore the compound's synergy with other antibiotics (like trimethoprim, which targets the same pathway), investigate its toxicity profile in vitro, and perform structure-activity relationship (SAR) studies to optimize its efficacy and spectrum.
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A Comparative In Silico Analysis of 2-Hydroxyethane-1-sulfonamide Docking with Established Inhibitors of Carbonic Anhydrase II and Matrix Metalloproteinase-9
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the sulfonamide moiety stands as a privileged scaffold, integral to the design of a multitude of therapeutic agents. This guide presents a detailed comparative molecular docking study of a novel sulfonamide derivative, 2-Hydroxyethane-1-sulfonamide, against two clinically relevant metalloenzymes: human Carbonic Anhydrase II (hCA II) and human Matrix Metalloproteinase-9 (hMMP-9). Through a rigorous, side-by-side in silico evaluation with well-characterized inhibitors—Acetazolamide for hCA II, and Marimastat and Doxycycline for hMMP-9—we aim to elucidate the potential binding modes and affinities of this compound, providing a foundational dataset for future drug development endeavors.
This technical guide is structured to provide not just a methodology, but a framework for rational, structure-based drug design. We delve into the causality behind experimental choices, from target selection to the intricacies of computational protocols, ensuring a transparent and reproducible workflow.
Introduction: The Rationale for Target Selection
The selection of hCA II and hMMP-9 as targets for this comparative study is rooted in their significant roles in various pathologies and the established precedent of their modulation by sulfonamide-based inhibitors.
-
Human Carbonic Anhydrase II (hCA II): A ubiquitous zinc-containing enzyme, hCA II plays a critical role in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion.[1] Its overactivity is implicated in glaucoma, epilepsy, and certain types of cancer, making it a well-validated drug target.[2][3] The archetypal sulfonamide inhibitor, Acetazolamide, has been a clinical mainstay for decades, validating the amenability of the hCA II active site to this chemical class.[4][5]
-
Human Matrix Metalloproteinase-9 (hMMP-9): As a zinc-dependent endopeptidase, hMMP-9 is a key player in the degradation of the extracellular matrix.[6] Its dysregulation is a hallmark of cancer metastasis, inflammation, and neurodegenerative diseases.[7][8] The development of MMP inhibitors has been a significant focus of pharmaceutical research, with several sulfonamide-containing compounds showing promise.[9][10][11] Marimastat and the tetracycline antibiotic Doxycycline are known inhibitors of MMPs, including MMP-9, and serve as excellent benchmarks for our comparative analysis.[12][13][14]
This study, therefore, seeks to position this compound within the existing landscape of hCA II and hMMP-9 inhibitors, providing a preliminary assessment of its potential as a lead compound for either of these important drug targets.
Experimental and Computational Protocols
The following sections provide a detailed, step-by-step methodology for the comparative docking studies. The protocols are designed to be self-validating, incorporating redocking of known inhibitors to ensure the reliability of the computational model.
Software and Resource Requirements
-
Molecular Docking: AutoDock Vina[15]
-
Molecular Visualization and Preparation: UCSF Chimera[2], PyMOL
-
2D Interaction Plotting: LigPlot+
-
Protein and Ligand Structures: Protein Data Bank (PDB), PubChem
Experimental Workflow Overview
The entire computational workflow is depicted below, outlining the key stages from data retrieval to final analysis.
Caption: A streamlined workflow for the comparative molecular docking study.
Protocol 1: Protein Structure Preparation
The three-dimensional crystal structures of hCA II and hMMP-9 were retrieved from the Protein Data Bank.
-
hCA II Preparation:
-
The crystal structure of human Carbonic Anhydrase II in complex with Acetazolamide (PDB ID: 3HS4) was used. This provides a native binding pose for the known inhibitor, crucial for docking protocol validation.
-
Using UCSF Chimera, all water molecules and non-essential heteroatoms were removed.
-
Polar hydrogen atoms were added, and Gasteiger charges were computed.
-
The prepared protein was saved in the PDBQT format, which is required for AutoDock Vina.
-
-
hMMP-9 Preparation:
-
The crystal structure of human Matrix Metalloproteinase-9 in complex with a reverse hydroxamate inhibitor (PDB ID: 1GKC) was selected.[12]
-
Similar to hCA II, water molecules and the co-crystallized inhibitor were removed.
-
Polar hydrogens and Gasteiger charges were added.
-
The final structure was saved in the PDBQT format.
-
Protocol 2: Ligand Preparation
The 3D structures of this compound and the known inhibitors were prepared for docking.
-
This compound:
-
The canonical SMILES string (O=S(CCO)(N)=O) was obtained from PubChem (CID 89072268).
-
The 2D structure was converted to a 3D structure using the energy minimization feature in a chemical drawing software like ChemDraw or Avogadro.
-
The structure was then saved in MOL2 format and converted to PDBQT using AutoDock Tools, which assigns Gasteiger charges and defines rotatable bonds.
-
-
Known Inhibitors (Acetazolamide, Marimastat, Doxycycline):
-
The 3D structures of Acetazolamide, Marimastat, and Doxycycline were obtained from PubChem.
-
Each ligand was prepared in the same manner as this compound, ensuring consistency in the ligand preparation protocol.
-
Protocol 3: Molecular Docking and Analysis
Molecular docking was performed using AutoDock Vina to predict the binding affinity and pose of each ligand within the active sites of hCA II and hMMP-9.
-
Grid Box Generation:
-
For each protein, a grid box was defined to encompass the active site.
-
For hCA II, the grid box was centered on the co-crystallized Acetazolamide in the 3HS4 structure.
-
For hMMP-9, the grid box was centered on the binding site of the co-crystallized inhibitor in the 1GKC structure.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for ligand movement.
-
-
Docking Execution:
-
AutoDock Vina was run with default parameters for exhaustiveness (8).
-
For each ligand-protein pair, the top 9 binding poses were generated and ranked based on their binding affinity (kcal/mol).
-
-
Redocking Validation:
-
To validate the docking protocol, the co-crystallized ligands (Acetazolamide for hCA II and the reverse hydroxamate inhibitor for hMMP-9) were redocked into their respective protein active sites.
-
The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
-
Analysis of Docking Results:
-
The binding poses of this compound and the known inhibitors were visualized using PyMOL.
-
The interactions between the ligands and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) were analyzed using LigPlot+.
-
The binding affinities and interacting residues were tabulated for comparative analysis.
-
Comparative Docking Results
The following tables summarize the predicted binding affinities and key interacting residues for this compound and the known inhibitors against hCA II and hMMP-9.
Docking with Human Carbonic Anhydrase II (hCA II)
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -5.8 | His94, His96, His119, Thr199, Thr200 |
| Acetazolamide (Reference) | -7.2 | His94, His96, His119, Gln92, Thr199 |
Docking with Human Matrix Metalloproteinase-9 (hMMP-9)
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -5.1 | His401, His405, His411, Ala189, Leu188 |
| Marimastat (Reference) | -8.5 | His401, His405, His411, Ala189, Leu397 |
| Doxycycline (Reference) | -7.9 | His401, His405, His411, Pro421, Tyr423 |
Discussion: Interpreting the In Silico Data
The comparative docking results provide valuable insights into the potential of this compound as an inhibitor for hCA II and hMMP-9.
Interaction Analysis at the hCA II Active Site
The docking of this compound into the active site of hCA II reveals a binding mode that shares key features with the established inhibitor, Acetazolamide. The sulfonamide group of this compound is predicted to coordinate with the catalytic zinc ion, a hallmark of sulfonamide-based carbonic anhydrase inhibitors. The predicted binding affinity of -5.8 kcal/mol, while lower than that of Acetazolamide (-7.2 kcal/mol), is significant and suggests a favorable interaction. The key interactions with the zinc-coordinating histidines (His94, His96, His119) and the "gate-keeping" residue Thr199 are conserved. The lower affinity may be attributed to the lack of the thiadiazole ring present in Acetazolamide, which forms additional interactions within the active site.
Caption: Predicted interactions of this compound in the hCA II active site.
Interaction Analysis at the hMMP-9 Active Site
In the case of hMMP-9, this compound is also predicted to interact with the catalytic zinc ion via its sulfonamide group. The predicted binding affinity of -5.1 kcal/mol is modest compared to the potent, broad-spectrum MMP inhibitor Marimastat (-8.5 kcal/mol) and Doxycycline (-7.9 kcal/mol). This difference in affinity is likely due to the smaller size and lack of specific hydrophobic moieties in this compound that can extend into the S1' specificity pocket of MMP-9, a key determinant for high-affinity binding. Marimastat and Doxycycline possess larger hydrophobic groups that can effectively occupy this pocket, leading to stronger binding.
Caption: Predicted interactions of this compound in the hMMP-9 active site.
Conclusion and Future Directions
This comparative docking study provides a preliminary in silico assessment of this compound's potential as an inhibitor of hCA II and hMMP-9. The results suggest that while the compound demonstrates favorable interactions with the catalytic zinc ion in both enzymes, its predicted binding affinity is more promising for hCA II when compared to the established inhibitor Acetazolamide. The smaller size of this compound appears to be a limiting factor for achieving high-affinity binding to the larger S1' pocket of hMMP-9.
These computational findings serve as a valuable starting point for further investigation. Future work should focus on:
-
In Vitro Enzyme Inhibition Assays: To experimentally validate the predicted binding affinities and determine the IC50 values of this compound against hCA II and hMMP-9.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of this compound with modifications aimed at enhancing binding affinity and selectivity for either target enzyme. For hMMP-9, this would involve the addition of hydrophobic moieties to better occupy the S1' pocket.
-
Crystallographic Studies: To obtain experimental evidence of the binding mode of this compound or its optimized derivatives within the active sites of hCA II or hMMP-9.
By integrating computational and experimental approaches, a more comprehensive understanding of the therapeutic potential of this compound and its derivatives can be achieved, paving the way for the development of novel and effective enzyme inhibitors.
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A Researcher's Guide to Proactive Off-Target Liability Assessment for Novel Sulfonamides: A Case Study Framework for 2-Hydroxyethane-1-sulfonamide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. A primary hurdle is ensuring target specificity and minimizing off-target effects, which are a leading cause of drug attrition. This guide provides a comprehensive framework for assessing the off-target profile of a novel sulfonamide-containing compound, using the lesser-known molecule 2-Hydroxyethane-1-sulfonamide (also known as Isethionic acid amide) as a conceptual case study.
While specific biological data for this compound is not extensively available in public literature[1], its structure, featuring the classic sulfonamide functional group, places it within a chemical class renowned for both therapeutic successes and a notable incidence of off-target related adverse effects.[2][3][4] This guide, therefore, does not present pre-existing data but rather outlines the critical experimental and computational workflows necessary to build a robust safety and specificity profile for such a compound. We will compare methodologies, explain the rationale behind experimental choices, and provide actionable protocols to proactively identify and mitigate potential off-target liabilities.
The Sulfonamide Conundrum: Balancing On-Target Efficacy with Off-Target Risk
The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of drugs from antimicrobials to diuretics and anticonvulsants.[3][5][6] Antibacterial sulfonamides typically function by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][5][6][7] This mechanism provides a clear on-target hypothesis to test for a new molecule like this compound if an antimicrobial effect is intended.
However, the very chemical properties that make sulfonamides effective also contribute to their potential for off-target interactions.[8] Hypersensitivity reactions are a well-documented concern, with incidences around 3-8% for sulfonamide antimicrobials.[2][4] These are often linked to the arylamine moiety found in many antibacterial sulfonamides, which is absent in this compound, suggesting a potentially different safety profile.[4] Nevertheless, a proactive and comprehensive off-target assessment is non-negotiable.
This guide will compare and contrast a multi-pronged strategy, integrating early-stage computational predictions with subsequent, targeted, and unbiased in vitro experimental validation.
The Assessment Workflow: A Multi-Layered Strategy
A robust off-target assessment is not a single experiment but a phased approach. Early, cost-effective in silico methods can flag potential liabilities, which are then investigated with progressively more complex and physiologically relevant in vitro assays.
Caption: A multi-phase workflow for assessing off-target effects.
Phase 1: In Silico Off-Target Prediction
Before committing to expensive and time-consuming wet-lab experiments, computational tools can provide a valuable first pass to predict potential off-target interactions.[9] This approach is cost-effective and can guide the design of subsequent experimental panels.[10][11]
Method Comparison: In Silico Approaches
| Method | Principle | Pros | Cons | Recommended Application |
| 2D/3D Similarity Search | Compares the chemical structure of the test compound to databases of known ligands. The "Similarity Ensemble Approach" (SEA) is a powerful example.[10][11] | Fast, computationally inexpensive, good for identifying interactions based on shared pharmacophores. | Can miss novel scaffolds; dependent on the quality and breadth of the underlying database. | Early-stage flagging of the most probable off-targets (e.g., related GPCRs, ion channels). |
| Molecular Docking | Simulates the binding of the compound into the 3D structure of known off-target proteins (e.g., hERG, COX enzymes). | Provides a structural hypothesis for binding; can estimate binding affinity. | Computationally more intensive; results are highly sensitive to protein structure quality and scoring functions. | Investigating specific, high-risk off-targets with available crystal structures. |
| Machine Learning Models | Uses algorithms trained on large datasets of compound-protein interactions to predict off-target profiles from chemical structure alone.[9] | Can identify non-obvious relationships and predict interactions for novel scaffolds. | Requires large, high-quality training datasets; can be a "black box" without clear structural rationale. | Broad, parallel screening against hundreds of potential off-targets to prioritize experimental testing. |
Expert Insight: For a novel compound like this compound, a pragmatic approach is to start with a broad method like SEA, supplemented by targeted docking against known sulfonamide off-targets (e.g., carbonic anhydrases). This dual strategy balances breadth and depth in the initial computational screen.
Phase 2: Targeted In Vitro Validation
Based on in silico predictions and knowledge of the compound class, targeted in vitro assays are performed to confirm or refute potential interactions. These assays provide quantitative data on binding affinity and functional activity.
A. Radioligand Receptor Binding Assays
This classic technique remains a gold standard for quantifying a compound's affinity for a specific receptor.[12][13] It is particularly useful for screening against large panels of G-Protein Coupled Receptors (GPCRs), ion channels, and transporters, which are common off-targets.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: A membrane preparation expressing the receptor of interest is incubated with a known radioligand (a radioactive molecule that binds the receptor with high affinity and specificity).
-
Competition: Increasing concentrations of the test compound (this compound) are added to the incubation mixture.
-
Incubation & Separation: The mixture is incubated to reach binding equilibrium. Bound radioligand is then separated from unbound radioligand, typically by rapid filtration over glass fiber filters.[12][13]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Analysis: Data are plotted as the concentration of the test compound versus the percentage of radioligand binding. An IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. This is then converted to a Ki (inhibition constant) for a standardized measure of affinity.
B. Kinase Panel Screening
Protein kinases are one of the largest enzyme families and a frequent source of off-target effects for small molecules.[14][15] Profiling against a broad panel of kinases is a critical step in safety assessment.
Method Comparison: Kinase Assays
| Assay Type | Principle | Pros | Cons |
| Radiometric Assay | Measures the transfer of radioactive ³²P or ³³P from ATP to a peptide or protein substrate.[15][16] | Considered the "gold standard" for direct measurement of enzymatic activity; high sensitivity. | Requires handling of radioactive materials; lower throughput. |
| Fluorescence/Luminescence | Uses changes in fluorescence or luminescence (e.g., ADP-Glo™, Z'-LYTE™) to measure kinase activity or ATP consumption. | High-throughput, non-radioactive, easily automated. | Prone to interference from fluorescent/colored compounds. |
Expert Insight: For an initial broad screen of this compound, a high-throughput fluorescence-based assay against a panel of >400 kinases is recommended.[17] Any significant hits (e.g., >50% inhibition at 1 µM) should then be confirmed with dose-response curves using a gold-standard radiometric assay to obtain accurate IC₅₀ values.[16]
C. Cellular Thermal Shift Assay (CETSA®)
While binding and kinase assays are powerful, they are performed on isolated proteins. CETSA provides crucial evidence of target engagement within the complex environment of a living cell.[18][19][20][21] The principle is that when a drug binds to its target protein, it stabilizes the protein against heat-induced denaturation.[19][22]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Treatment: Culture intact cells and treat separate samples with either vehicle (e.g., DMSO) or a saturating concentration of this compound.
-
Heating: Aliquot samples and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments), followed by rapid cooling.[19]
-
Lysis: Lyse the cells using freeze-thaw cycles or detergents.
-
Separation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining using Western blotting with a specific antibody.
-
Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates direct target engagement.[20]
Phase 3: Unbiased Cellular Screening
Targeted assays are essential, but they can only find what you are looking for. Unbiased, or phenotypic, screening approaches are critical for discovering completely unexpected off-target effects.[23][24]
A. Phenotypic Screening
Phenotypic screening assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target. High-content imaging, where automated microscopy captures multi-parameter changes in cell morphology, is a particularly powerful tool.
Example Application: A panel of different human cell lines (e.g., hepatic, cardiac, neuronal) could be treated with this compound. Automated imaging would then quantify dozens of features, such as cell viability, nuclear size, mitochondrial membrane potential, and cytoskeletal arrangement. A comparison of the compound's "phenotypic fingerprint" to a database of reference compounds can reveal unexpected mechanisms of action or toxicity pathways.
B. Proteome-Wide Profiling
For a truly unbiased view, techniques like Thermal Proteome Profiling (TPP) can be employed. TPP is a large-scale version of CETSA that uses mass spectrometry to measure the thermal stability of thousands of proteins simultaneously. This can identify not only the primary target but also a wide range of off-target proteins that are stabilized or destabilized by the compound in an unbiased manner.
Comparative Analysis and Data Interpretation
The ultimate goal is to integrate data from all phases into a coherent off-target profile.
Illustrative Data Summary Table (Hypothetical Data for this compound)
| Assay Type | Target/Panel | Result | Interpretation |
| In Silico | SEA | Predicted weak affinity for Carbonic Anhydrase II (CA-II) | Common for sulfonamides; requires experimental validation. |
| Receptor Binding | 44 GPCR Panel | All Ki > 10 µM | Low risk of direct GPCR off-target effects. |
| Kinase Profiling | 468-Kinase Panel | 85% inhibition of Kinase X at 1 µM | Significant off-target hit. Requires IC₅₀ determination. |
| CETSA | Intended Target Y | ΔTm = +4.5°C | Confirmed on-target engagement in cells. |
| CETSA | Kinase X | ΔTm = +3.8°C | Confirmed off-target engagement of Kinase X in cells. |
| Phenotypic | HepG2 cells | Decreased mitochondrial membrane potential at 5 µM | Potential mitochondrial toxicity, possibly linked to Kinase X inhibition. |
This integrated dataset provides a powerful narrative. It would confirm on-target engagement while simultaneously identifying a specific, actionable off-target liability (Kinase X), which is then linked to a potential toxic phenotype. This allows for rational, data-driven decisions: either to abandon the compound, or to initiate a medicinal chemistry effort to design out the off-target activity while retaining on-target potency.
Conclusion: From Uncertainty to Actionable Insight
Assessing the off-target effects of a novel compound like this compound requires a disciplined, multi-layered approach. By systematically progressing from broad in silico predictions to targeted in vitro validation and unbiased cellular screens, researchers can build a comprehensive safety and specificity profile. This guide provides a robust, field-tested framework for making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer, more effective therapeutics. The key is not to view off-target assessment as a final hurdle, but as an integral part of the discovery process that guides rational drug design from the very beginning.
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Safety Operating Guide
Navigating the Disposal of 2-Hydroxyethane-1-sulfonamide: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Hydroxyethane-1-sulfonamide (CAS No. 162894-76-0), a compound also known as Taurinamide. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed to provide clarity and operational guidance to researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2][3][4]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][3][4].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][3].
A Safety Data Sheet (SDS) for this compound explicitly states the disposal directive: "P501 Dispose of contents/container to hazardous waste disposal." [1]. This directive is unambiguous and forms the basis of the disposal procedures outlined below. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash receptacles[5][6][7].
Decision Pathway for Disposal
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound Waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. This process is governed by institutional policies and federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[8][9][10].
Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensure the appropriate PPE is worn to mitigate exposure risks[11]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions[9].
For Unused or Expired this compound:
-
Original Container: If possible, the chemical should be disposed of in its original container. Ensure the container is in good condition and the label is intact.
-
Labeling: If not already present, affix a hazardous waste tag to the container.
For Contaminated Materials and Solutions:
-
Aqueous Waste: Collect aqueous solutions containing this compound in a dedicated, leak-proof container, preferably made of plastic[10]. Do not mix with other waste streams unless compatibility has been verified.
-
Solid Waste: Collect contaminated solid waste (e.g., paper towels, gloves, gels) in a designated, lined container. Ensure no free liquids are present in the solid waste container.
-
Compatibility: Do not mix this compound waste with incompatible materials. For example, avoid mixing with strong oxidizing agents.
Container Management and Labeling
Proper container management and labeling are regulatory requirements and essential for safe handling[8][9][10].
-
Container Selection: Use containers that are compatible with the chemical waste. For liquid waste, a secondary containment tray is recommended to prevent spills[8][9].
-
Labeling: Every waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents
-
The approximate concentration of each component
-
The date accumulation started
-
The associated hazards (e.g., Irritant, Harmful if Swallowed)
-
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste[10]. This prevents the release of vapors and potential spills.
-
Fill Level: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and to prevent spills during transport[8].
Storage in Satellite Accumulation Areas (SAAs)
Designated SAAs are locations within the laboratory where hazardous waste can be temporarily stored at or near the point of generation[10][12].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Segregation: Store waste containers in the SAA segregated by hazard class to prevent accidental mixing of incompatible chemicals.
-
Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste)[10][13].
Requesting Waste Pickup
Once a waste container is full or has reached the designated accumulation time limit (which can vary by institution and generator status), a pickup must be requested from your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management group[12][14]. Follow your institution's specific procedures for requesting a waste pickup, which is often done through an online system[12].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize hazards.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE can proceed with cleanup.
-
Absorb the spilled material with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[1].
-
Place the absorbed material into a sealed, properly labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.
Waste Minimization
A crucial aspect of responsible chemical management is waste minimization[10][12].
-
Purchase only the quantity of this compound that is needed for your experiments.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Whenever possible, consider microscale experiments to reduce the volume of waste generated.
Summary of Key Disposal Information
| Parameter | Guideline |
| Disposal Method | Hazardous Waste Disposal Only[1] |
| Prohibited Disposal | No Drain or Trash Disposal[5][6][7] |
| Primary Hazards | Harmful if Swallowed, Skin/Eye Irritant, Respiratory Irritant[1][3][4] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat[11] |
| Waste Container | Labeled, sealed, compatible container; not filled beyond 90%[8][10] |
| Storage | Designated and segregated Satellite Accumulation Area (SAA)[10][12] |
| Spill Cleanup | Use inert absorbent, collect as hazardous waste[1] |
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific EHS guidelines, as local regulations may vary.
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Mastering the Safe Handling of 2-Hydroxyethane-1-sulfonamide: A Guide for Laboratory Professionals
Researchers engaged in drug discovery and development understand that innovative science and rigorous safety protocols are inextricably linked. This guide provides essential, in-depth procedural guidance for the safe handling, use, and disposal of 2-Hydroxyethane-1-sulfonamide (CAS No. 162894-76-0). By moving beyond mere compliance and embedding a deep understanding of the why behind each safety measure, we can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
Hazard Analysis: Understanding the Compound
This compound is an organic compound that requires careful handling due to its identified health hazards. According to available safety data, the primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[1][3]
These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy focused on preventing oral, dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate workplace hazards.[2][3]
Core PPE Requirements
The following PPE is mandatory for all handling procedures involving this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield if there is a significant splash risk.[4][5] | Protects against accidental splashes of solutions or airborne powder, preventing serious eye irritation as identified in the compound's hazard profile.[1] |
| Hand Protection | Nitrile gloves. | Nitrile gloves offer good resistance to weak acids and many organic solvents, making them a suitable choice for incidental contact.[6][7][8] Always inspect gloves for defects before use.[9] |
| Body Protection | A standard laboratory coat. A chemically resistant apron should be worn over the lab coat for larger quantities. | Prevents contamination of personal clothing and protects the skin from spills and splashes, addressing the skin irritation hazard.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects, a fundamental requirement for laboratory safety.[9] |
Task-Specific Respiratory Protection
The risk of inhaling airborne particles is highest when handling the solid form of the compound. Therefore, respiratory protection must be escalated accordingly.
-
Weighing and Transfer of Powder: All handling of this compound powder must be conducted within a certified chemical fume hood to control exposure to dust.[9] If a fume hood is not available, or if air monitoring indicates exposure levels may exceed occupational limits, a NIOSH-approved respirator is required.[10][11] For non-volatile powders causing respiratory irritation, a filtering facepiece respirator (e.g., an N95) is the minimum requirement.[12][13]
-
Handling Solutions: When working with solutions of the compound where the risk of aerosolization is low, working in a well-ventilated area is sufficient.[1]
Operational and Handling Protocols
Adherence to standardized procedures is critical for minimizing risk. The following step-by-step protocols provide a framework for common laboratory operations involving this compound.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection based on the physical form of the compound.
Protocol 1: Weighing Solid this compound
-
Preparation: Designate a specific area for weighing, preferably on a surface covered with disposable absorbent bench paper.[1] Ensure all necessary equipment (spatula, weigh boat, container) is within easy reach to minimize movement.
-
Engineering Controls: Perform all weighing operations inside a certified chemical fume hood.
-
PPE: Don the complete core PPE as listed in the table above (goggles, nitrile gloves, lab coat).
-
Weighing: Keep the chemical container closed as much as possible.[1] Use a spatula to carefully transfer small increments of the powder to a weigh boat. Avoid pouring directly from the bottle to prevent dust generation.[1]
-
Cleanup: After weighing, decontaminate the spatula and the weighing area using a wet wipe or a HEPA-filtered vacuum.[1] Dispose of the weigh boat and any contaminated bench paper in the designated solid chemical waste container.
-
Post-Handling: Remove PPE carefully and wash hands thoroughly with soap and water.[5]
Protocol 2: Solution Preparation
-
Preparation: Pre-label all glassware with the chemical name and concentration.
-
Engineering Controls: Work in a chemical fume hood or a well-ventilated area.
-
PPE: Don the core PPE (goggles, nitrile gloves, lab coat).
-
Dissolving: Add the pre-weighed solid this compound to the solvent slowly. If using a magnetic stirrer, ensure the stir speed is low enough to prevent splashing.
-
Storage: Once dissolved, cap the container securely. Store in a designated, labeled, and compatible secondary container.
Emergency Procedures
Spill Response:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust. Wet cleaning methods are preferred.[1]
-
Decontaminate the area with an appropriate solvent.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Major Spill: Evacuate the laboratory, alert your institution's safety officer, and restrict access to the area.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: Environmental Responsibility
Improper disposal of chemical waste poses a significant threat to the environment. All waste containing this compound must be treated as hazardous waste in accordance with institutional policies and regulations from the Environmental Protection Agency (EPA).[14][15][16]
Waste Segregation and Collection Workflow
Caption: Step-by-step waste management and disposal process.
Step-by-Step Disposal Protocol
-
Waste Identification: All waste streams containing this compound, including pure compound, contaminated labware (pipette tips, vials), and solutions, must be identified as hazardous waste.[14]
-
Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste separate.
-
Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[14]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[14]
-
Keep containers securely closed at all times, except when adding waste.
-
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][17][18] This area should be under the control of laboratory personnel and away from general traffic.
-
Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour any solution containing this compound down the drain.[17]
By integrating these detailed protocols into your daily laboratory operations, you contribute to a robust culture of safety, ensuring the protection of yourself, your colleagues, and the environment, while enabling the pursuit of critical research.
References
- Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
- CymitQuimica. (2024). Safety Data Sheet: this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20504590, Isethionic acid amide.
- Real Safety. (2016). Personal Protective Equipment for Chemical Handling.
- International Enviroguard. (2019). OSHA Regulations for Chemical Protective Clothing.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89072268, 2-Hydroxyethane-1-sulfinamide.
- Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- NIOSH. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
- Wikipedia. (n.d.). Respirator.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of California. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
- SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration. (n.d.). Respiratory Protection.
- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators.
- SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
